Cephalosporin
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C15H21N3O7S |
|---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
(2R)-2-[(R)-[[(6R)-6-amino-6-carboxyhexanoyl]amino]-carboxymethyl]-5-methylidene-2H-1,3-thiazine-4-carboxylic acid |
InChI |
InChI=1S/C15H21N3O7S/c1-7-6-26-12(18-10(7)14(22)23)11(15(24)25)17-9(19)5-3-2-4-8(16)13(20)21/h8,11-12H,1-6,16H2,(H,17,19)(H,20,21)(H,22,23)(H,24,25)/t8-,11+,12-/m1/s1 |
InChI-Schlüssel |
JGKXEMYIHDYWCZ-JFUSQASVSA-N |
Isomerische SMILES |
C=C1CS[C@@H](N=C1C(=O)O)[C@@H](C(=O)O)NC(=O)CCCC[C@H](C(=O)O)N |
Kanonische SMILES |
C=C1CSC(N=C1C(=O)O)C(C(=O)O)NC(=O)CCCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Cephalosporins on Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cephalosporins represent a cornerstone in the arsenal (B13267) of antibacterial agents, exerting their bactericidal effects by disrupting the synthesis of the bacterial cell wall. This technical guide provides a comprehensive examination of the core mechanism of action of cephalosporins, focusing on their interaction with penicillin-binding proteins (PBPs) and the subsequent inhibition of peptidoglycan synthesis. The document is structured to provide in-depth information for researchers, scientists, and drug development professionals, incorporating quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction: The Bacterial Cell Wall and the Role of Peptidoglycan
The bacterial cell wall is a vital external structure that provides mechanical strength, maintains cell shape, and protects against osmotic lysis. In most bacteria, the primary structural component of the cell wall is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues. These glycan chains are cross-linked by short peptide bridges, forming a robust, mesh-like sacculus that encases the bacterial cell. The synthesis and maintenance of this peptidoglycan layer are critical for bacterial survival, making it an ideal target for antimicrobial agents.
The Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Cephalosporins, like other β-lactam antibiotics, are bactericidal agents that fatally disrupt the final stages of peptidoglycan synthesis. Their mechanism of action can be delineated into the following key steps:
Targeting Penicillin-Binding Proteins (PBPs)
The primary molecular targets of cephalosporins are a group of bacterial enzymes known as penicillin-binding proteins (PBPs). PBPs are membrane-associated transpeptidases, carboxypeptidases, and endopeptidases that catalyze the final cross-linking of adjacent peptide side chains of the peptidoglycan strands. This cross-linking step, also known as transpeptidation, is essential for the formation of a stable and rigid cell wall.
Mimicry of the D-Ala-D-Ala Substrate
The structural hallmark of cephalosporins is the β-lactam ring, which is a four-membered cyclic amide. This ring mimics the D-alanyl-D-alanine (D-Ala-D-Ala) moiety of the natural peptidoglycan precursor. This structural similarity allows the cephalosporin molecule to fit into the active site of the PBP.
Covalent Acylation and Irreversible Inhibition
Once in the active site, the strained β-lactam ring of the this compound is susceptible to nucleophilic attack by a serine residue within the PBP's active site. This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate. This acylation process effectively inactivates the PBP, preventing it from carrying out its normal function of cross-linking the peptidoglycan chains.
Disruption of Cell Wall Integrity and Bacterial Lysis
The irreversible inhibition of multiple PBP molecules leads to the synthesis of a weakened and defective cell wall. Without a properly cross-linked peptidoglycan layer, the bacterial cell cannot withstand its internal osmotic pressure, leading to cell swelling and eventual lysis, which is the ultimate cause of bacterial death.
Below is a diagram illustrating the logical relationship of the this compound mechanism of action.
Quantitative Data on this compound-PBP Interactions and Antibacterial Activity
The efficacy of a this compound is determined by several factors, including its affinity for specific PBPs and its overall antibacterial activity against different bacterial species. This section presents quantitative data in the form of 50% inhibitory concentrations (IC50) for PBP binding and minimum inhibitory concentrations (MIC) for bacterial growth.
Penicillin-Binding Protein (PBP) Binding Affinities
The IC50 value represents the concentration of a drug required to inhibit 50% of the activity of a target enzyme. In the context of cephalosporins, a lower IC50 value for a specific PBP indicates a higher binding affinity. The following tables summarize the IC50 values of various cephalosporins for the PBPs of Escherichia coli and Staphylococcus aureus.
Table 1: Comparative IC50 Values (µg/mL) of Cephalosporins for PBPs in Escherichia coli
| PBP Target | Cefotaxime | Ceftazidime | Cefepime |
| PBP1a | 0.5 - 1 | 2 - 4 | 1 - 2 |
| PBP1b | 0.125 - 0.25 | 0.5 - 1 | 0.25 - 0.5 |
| PBP2 | >16 | >16 | 0.1 - 4 |
| PBP3 | 0.1 - 4 | 2 - 8 | 1 - 4 |
Data compiled from various in vitro studies.
Table 2: Comparative IC50 Values (µg/mL) of Cephalosporins for PBPs in Staphylococcus aureus
| PBP Target | Ceftaroline | Cefotaxime | Ceftriaxone |
| PBP1 | ≤0.5 | >256 | >256 |
| PBP2 | ≤0.5 | >256 | >256 |
| PBP2a (MRSA) | 0.01 - 1 | >256 | >256 |
| PBP3 | ≤0.5 | >256 | >256 |
Data compiled from various in vitro studies.
Minimum Inhibitory Concentrations (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. It is a key measure of a drug's potency. The following table provides a summary of MIC ranges for selected cephalosporins against common Gram-positive and Gram-negative bacteria.
Table 3: Comparative MIC Ranges (mg/L) of Cephalosporins against S. aureus and E. coli
| Organism | Cephalexin (1st Gen) | Cefuroxime (2nd Gen) | Cefpodoxime (3rd Gen) |
| Staphylococcus aureus | 2 - 16 | 0.5 - 2 | 2 - 8 |
| Escherichia coli | 4 - 64 | 1 - 8 | 0.125 - 8 |
Data from a mouse thigh infection model study.
Experimental Protocols for Studying this compound Mechanism of Action
This section provides detailed methodologies for key experiments used to investigate the interaction of cephalosporins with bacterial targets and to determine their antibacterial efficacy.
Competitive PBP Binding Assay using Fluorescent Penicillin
This assay is used to determine the binding affinity (IC50) of a test this compound for various PBPs. It relies on the competition between the unlabeled test compound and a fluorescently labeled penicillin derivative (e.g., Bocillin™ FL) for binding to the PBPs.
Protocol:
-
Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Harvest the cells by centrifugation.
-
Lyse the cells (e.g., by sonication or French press) in a suitable buffer.
-
Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.
-
Resuspend the membrane pellet in a storage buffer and determine the protein concentration.
-
-
Competitive Binding Reaction:
-
In a microtiter plate or microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with serial dilutions of the test this compound for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).
-
Add a fixed concentration of a fluorescent penicillin derivative (e.g., Bocillin™ FL) to each reaction and incubate for another 10-15 minutes. This allows the fluorescent probe to bind to any PBPs not occupied by the test this compound.
-
-
SDS-PAGE and Fluorescence Detection:
-
Stop the binding reaction by adding SDS-PAGE sample buffer and heating the samples.
-
Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. The intensity of the fluorescent band for each PBP will be inversely proportional to the binding affinity of the test this compound.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each PBP band using densitometry software.
-
Plot the percentage of fluorescent penicillin binding (relative to a no-inhibitor control) against the logarithm of the test this compound concentration.
-
Determine the IC50 value, which is the concentration of the test this compound that causes a 50% reduction in the fluorescent signal, using non-linear regression analysis.
-
The following diagram illustrates the workflow for a competitive PBP binding assay.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare a stock solution of the this compound to be tested at a known concentration.
-
-
Preparation of 96-Well Microtiter Plates:
-
Dispense a suitable broth medium (e.g., Mueller-Hinton Broth) into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the this compound stock solution across the wells of the plate to create a range of concentrations.
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.
-
Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the this compound that completely inhibits visible growth.
-
Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer test is a qualitative method to determine the susceptibility of a bacterial isolate to a range of antibiotics.
Protocol:
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum (0.5 McFarland standard) of the test organism.
-
-
Inoculation of Agar (B569324) Plate:
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the prepared inoculum to create a bacterial lawn.
-
-
Application of Antibiotic Disks:
-
Aseptically place paper disks impregnated with known concentrations of different cephalosporins onto the surface of the inoculated agar plate. Ensure the disks are spaced adequately to prevent overlapping zones of inhibition.
-
-
Incubation:
-
Invert the plate and incubate at 35-37°C for 16-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around each disk where bacterial growth is inhibited) in millimeters.
-
Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to standardized interpretive charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
-
The following diagram outlines the logical workflow for antibiotic susceptibility testing.
Conclusion
The bactericidal activity of cephalosporins is a direct consequence of their ability to covalently bind to and inactivate essential penicillin-binding proteins, thereby disrupting the synthesis of the bacterial cell wall. This in-depth technical guide has provided a comprehensive overview of this core mechanism, supported by quantitative data on PBP binding affinities and antibacterial activity. The detailed experimental protocols for key assays serve as a valuable resource for researchers and drug development professionals in the ongoing effort to understand and combat bacterial infections. A thorough understanding of the molecular interactions and the methods used to study them is paramount for the development of novel cephalosporins and for overcoming the challenge of antibiotic resistance.
The Architecture of Efficacy: A Technical Guide to the Structure-Activity Relationship of Third-Generation Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
Third-generation cephalosporins marked a significant advancement in the battle against bacterial infections, offering a broader spectrum of activity, particularly against challenging Gram-negative pathogens, and enhanced stability against β-lactamase enzymes. This guide provides an in-depth exploration of the intricate relationship between the chemical structure of these vital antibiotics and their biological function. We will delve into the molecular nuances that govern their efficacy, present key quantitative data, and provide detailed experimental protocols for their evaluation.
Core Structural Features and Their Functional Significance
The antibacterial prowess of third-generation cephalosporins is intrinsically linked to their unique molecular architecture. The fundamental cephalosporin nucleus, a bicyclic system comprising a dihydrothiazine ring fused to a β-lactam ring, serves as the scaffold for strategic chemical modifications that define this class of antibiotics.[1][2]
At the heart of their mechanism is the highly reactive β-lactam ring, which mimics the D-alanyl-D-alanine moiety of peptidoglycan precursors.[3] This structural mimicry allows the this compound to bind to and acylate the active site of penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis. The inhibition of PBPs disrupts the cross-linking of peptidoglycan, leading to a compromised cell wall and ultimately, bacterial lysis.
Key structural modifications at the C-7 and C-3 positions of the this compound core are responsible for the characteristic properties of the third generation:
-
The C-7 Acyl Side Chain: The introduction of a syn-oximino group, often a methoxyimino or a more complex carboxypropyloxyimino moiety, is a hallmark of third-generation cephalosporins. This feature confers significant resistance to hydrolysis by many plasmid and chromosomally mediated β-lactamases, enzymes that are a primary mechanism of bacterial resistance.[4] The aminothiazole ring, also commonly found at this position, further enhances antibacterial activity, particularly against Gram-negative bacteria.[1]
-
The C-3 Side Chain: The substituent at the C-3 position plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. Variations in this side chain can influence the drug's metabolic stability, protein binding, and spectrum of activity. For instance, the heterocyclic thiomethyl groups found in many third-generation cephalosporins contribute to their potent antibacterial effects.[4]
Quantitative Analysis of Antibacterial Activity
The structure-activity relationship is most clearly demonstrated through quantitative measures of antibacterial potency, primarily the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the in vitro activity of three prominent third-generation cephalosporins—ceftriaxone (B1232239), cefotaxime (B1668864), and ceftazidime (B193861)—against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data is presented as MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Gram-Positive | |||
| Staphylococcus aureus (MSSA) | Ceftriaxone | 2.0 | 4.0 |
| Cefotaxime | 1.0-2.0 | 4.0 | |
| Ceftazidime | 4.0 | >32 | |
| Streptococcus pneumoniae (Penicillin-susceptible) | Ceftriaxone | ≤0.015 | 0.03 |
| Cefotaxime | ≤0.015 | 0.06 | |
| Ceftazidime | 0.12 | 0.25 | |
| Gram-Negative | |||
| Escherichia coli | Ceftriaxone | ≤0.25 | ≤0.25 |
| Cefotaxime | ≤0.25 | 0.5 | |
| Ceftazidime | ≤0.12 | 0.5 | |
| Pseudomonas aeruginosa | Ceftriaxone | 8.0 | >32 |
| Cefotaxime | 16.0 | >32 | |
| Ceftazidime | 2.0 | 8.0 |
Note: MIC values can vary depending on the specific strains tested and the methodology used. The data presented here is a compilation from various in vitro studies for comparative purposes.[1][2][4][5]
As the table illustrates, ceftriaxone and cefotaxime generally exhibit greater potency against Gram-positive cocci like Staphylococcus aureus and Streptococcus pneumoniae compared to ceftazidime.[4] Conversely, ceftazidime demonstrates superior activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat Gram-negative pathogen.[1][4] This difference is largely attributed to the unique carboxypropyl-oxyimino side chain at the C-7 position of ceftazidime, which enhances its penetration through the outer membrane of P. aeruginosa and its affinity for the target PBPs.
Experimental Protocols
A thorough understanding of the structure-activity relationship of third-generation cephalosporins relies on robust and standardized experimental methodologies. The following are detailed protocols for key assays used to evaluate their antibacterial properties.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of third-generation cephalosporins
-
Sterile diluents (e.g., sterile water or saline)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a series of twofold serial dilutions of the this compound in CAMHB directly in the microtiter plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC of the test organism.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth). The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm. The growth control well should show distinct turbidity.
-
Penicillin-Binding Protein (PBP) Affinity Assay (Competitive Binding)
This assay measures the ability of a this compound to compete with a fluorescently labeled β-lactam for binding to PBPs.
Materials:
-
Bacterial cell membranes containing PBPs
-
Fluorescently labeled β-lactam (e.g., Bocillin™ FL)
-
Test this compound
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE apparatus and reagents
-
Fluorescence imaging system
Procedure:
-
Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with PBS.
-
Lyse the cells by sonication or French press.
-
Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Competitive Binding:
-
In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with increasing concentrations of the test this compound for a defined period (e.g., 10 minutes at 30°C).
-
-
Fluorescent Labeling:
-
Add a fixed, saturating concentration of the fluorescent β-lactam probe (e.g., Bocillin™ FL) to each tube and incubate for another defined period (e.g., 15 minutes at 30°C). The fluorescent probe will bind to any PBPs not already occupied by the test this compound.
-
-
SDS-PAGE and Visualization:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each PBP band.
-
The concentration of the test this compound that inhibits 50% of the fluorescent probe binding (IC₅₀) is determined by plotting the fluorescence intensity against the log of the test this compound concentration. A lower IC₅₀ value indicates a higher binding affinity.
-
Beta-Lactamase Stability Assay (Chromogenic Method)
This assay utilizes a chromogenic this compound substrate (e.g., nitrocefin) that changes color upon hydrolysis of its β-lactam ring by a β-lactamase.
Materials:
-
Nitrocefin (B1678963) solution
-
Bacterial extract containing β-lactamase or purified β-lactamase
-
Test this compound
-
Spectrophotometer
Procedure:
-
Assay Setup:
-
In a cuvette, combine a buffered solution, the nitrocefin substrate, and the bacterial extract or purified β-lactamase.
-
-
Hydrolysis Measurement:
-
Monitor the change in absorbance at the appropriate wavelength for the colored product of nitrocefin hydrolysis (typically around 486 nm) over time using a spectrophotometer. The rate of change in absorbance is proportional to the rate of β-lactamase activity.
-
-
Inhibition Assay:
-
To test the stability of a third-generation this compound, pre-incubate the β-lactamase with the test this compound for a defined period before adding the nitrocefin substrate.
-
A stable this compound will not be significantly hydrolyzed by the β-lactamase and will therefore not act as a competitive inhibitor, resulting in a rate of nitrocefin hydrolysis similar to the control (no test this compound). An unstable this compound will be hydrolyzed and may act as a competitive inhibitor, reducing the rate of nitrocefin hydrolysis. Alternatively, some cephalosporins can act as inhibitors of β-lactamases, which would also be detected by a reduced rate of nitrocefin hydrolysis.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of third-generation cephalosporins and a typical experimental workflow for MIC determination.
Caption: Mechanism of action of third-generation cephalosporins.
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
The structure-activity relationship of third-generation cephalosporins is a testament to the power of medicinal chemistry to rationally design molecules with enhanced therapeutic properties. The strategic placement of specific functional groups on the this compound scaffold has yielded a class of antibiotics with potent activity against a broad range of Gram-negative bacteria and remarkable stability to β-lactamase-mediated resistance. A thorough understanding of these molecular interactions, supported by robust quantitative data and standardized experimental protocols, is paramount for the continued development of novel antibacterial agents and the effective clinical use of this vital class of drugs. Researchers and drug development professionals who grasp these fundamental principles are better equipped to navigate the challenges of antimicrobial resistance and contribute to the future of infectious disease treatment.
References
- 1. scilit.com [scilit.com]
- 2. Comparative in vitro activities of third-generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of cefotaxime versus ceftriaxone against pathogens isolated from various systemic infections: A prospective, multicenter, comparative, <i>in vitro</i> Indian study - Journal of Laboratory Physicians [jlabphy.org]
- 4. Comparative in vitro activity of first, second and third generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2552. Comparative Pharmacodynamic Evaluation of Commonly Utilized, Oral, 1st - 3rd Generation Cephalosporins against S. aureus and E. coli in the Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
From Sardinian Sewers to Global Lifesavers: A Technical Guide to the Discovery and Development of Cephalosporin Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide chronicles the remarkable journey of cephalosporin antibiotics, from their serendipitous discovery in a Sardinian sewage outfall to their current status as a cornerstone of modern medicine. We will delve into the key scientific milestones, provide detailed experimental methodologies for their isolation and synthesis, and present a comprehensive overview of their mechanism of action and evolving antibacterial spectrum.
A Serendipitous Discovery and the Dawn of a New Antibiotic Class
The story of cephalosporins begins in 1945 with the astute observations of Italian scientist Giuseppe Brotzu.[1][2] While investigating the waters near a sewage outlet in Cagliari, Sardinia, he noted that the fungus Cephalosporium acremonium (now known as Acremonium strictum) produced substances with antibacterial properties.[1][3][4] Brotzu's initial experiments revealed that crude filtrates from cultures of this fungus could inhibit the growth of Staphylococcus aureus and even Salmonella typhi, the causative agent of typhoid fever.[2][3][4]
Lacking the resources for further investigation, Brotzu sent his cultures to Sir Howard Florey at the University of Oxford, who had been instrumental in the development of penicillin.[2][5] There, a team of researchers, including Edward Abraham and Guy Newton, embarked on the arduous task of isolating and characterizing the active compounds.[2][3] Their work led to the isolation of several antibiotic substances, with the most significant being this compound C, discovered in 1953.[2] The structure of this compound C was later elucidated in 1959.[2]
While this compound C itself was not potent enough for direct clinical use, it possessed a crucial feature: a β-lactam ring fused to a dihydrothiazine ring, forming the 7-aminocephalosporanic acid (7-ACA) nucleus.[3][4] This nucleus proved to be the key to unlocking the vast therapeutic potential of this new class of antibiotics. Researchers at Eli Lilly and Company developed a method to cleave the side chain from this compound C, yielding 7-ACA, a versatile scaffold for the creation of numerous semi-synthetic derivatives with enhanced antibacterial activity and improved pharmacokinetic properties.[1][3][4] This breakthrough paved the way for the development of the first commercial this compound, cephalothin, launched in 1964.[3]
Mechanism of Action: Targeting the Bacterial Cell Wall
Cephalosporins, like other β-lactam antibiotics, exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall.[3][6] The structural integrity of the bacterial cell wall is maintained by a peptidoglycan layer, which is cross-linked in a final step catalyzed by enzymes known as penicillin-binding proteins (PBPs).[3][6] Cephalosporins mimic the D-Ala-D-Ala substrate of these enzymes, allowing them to bind to the active site of PBPs and irreversibly inhibit their function.[3] This inhibition of peptidoglycan cross-linking weakens the cell wall, leading to cell lysis and bacterial death.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Activity of this compound antibiotics against Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification of this compound C Produced by Cephalosporium acrernoniurn -Microbiology and Biotechnology Letters | 학회 [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and purification of this compound antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Cephalosporin Maze: A Technical Guide to Generations and Antibacterial Spectra
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the classification of cephalosporin generations and their corresponding antibacterial spectra. Cephalosporins, a cornerstone of β-lactam antibiotics, have undergone significant evolution since their discovery, leading to a classification system based on their antimicrobial activity.[1] This guide will delve into the nuances of each generation, presenting quantitative data, detailed experimental protocols for spectrum determination, and a visual representation of the evolving antibacterial landscape.
Classification of this compound Generations
Cephalosporins are categorized into five generations based on their temporal discovery and, more importantly, their spectrum of activity against Gram-positive and Gram-negative bacteria.[2] Generally, as the generations progress from first to third, there is a trend of decreasing activity against Gram-positive organisms and increasing activity against Gram-negative organisms.[3][4] The fourth generation, however, offers a broad spectrum of activity against both.[4] The fifth generation is unique in its potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[2]
First Generation: These agents are most active against Gram-positive cocci, such as Staphylococcus and Streptococcus species.[3] Their activity against Gram-negative bacteria is limited.[3] Representative drugs include Cefazolin, Cephalexin, and Cefadroxil.[2]
Second Generation: This generation exhibits a broader Gram-negative spectrum than the first generation, with activity against organisms like Haemophilus influenzae, Enterobacteriaceae, and some Neisseria species.[5][6] They can be further divided into two subgroups: true second-generation cephalosporins (e.g., Cefuroxime) and cephamycins (e.g., Cefoxitin), the latter of which have enhanced activity against anaerobic bacteria.[3][6]
Third Generation: These cephalosporins have an even broader spectrum of activity against Gram-negative bacteria and are particularly useful for treating hospital-acquired infections.[7] Some members of this group, like Ceftazidime, are active against Pseudomonas aeruginosa.[7][8] However, their activity against Gram-positive organisms is generally weaker than that of the first and second generations.[8]
Fourth Generation: This generation combines the potent Gram-positive activity of the first generation with the broad Gram-negative coverage of the third generation.[4] Cefepime, a key example, is a zwitterion that can penetrate the outer membrane of Gram-negative bacteria more effectively and is resistant to many β-lactamases.[4]
Fifth Generation: The defining characteristic of this generation is its activity against MRSA.[9] Ceftaroline, a prominent member, is effective against a wide range of Gram-positive organisms, including MRSA, and also covers many Gram-negative bacteria.[9][10]
Quantitative Antibacterial Spectrum: A Comparative Analysis
The in vitro activity of cephalosporins is quantitatively measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC50 (concentration inhibiting 50% of isolates) and MIC90 (concentration inhibiting 90% of isolates) values for representative cephalosporins from each generation against key Gram-positive and Gram-negative pathogens.
Table 1: Comparative In Vitro Activity of Cephalosporins Against Gram-Positive Bacteria (MIC in µg/mL)
| Organism | Antibiotic | Generation | MIC50 | MIC90 |
| Staphylococcus aureus (Methicillin-Susceptible) | Cefazolin | First | 0.5 | 0.5 |
| Cephalexin | First | 2 | 4 | |
| Cefuroxime | Second | 1 | 2 | |
| Ceftriaxone | Third | 2 | 4 | |
| Cefepime | Fourth | 1 | 2 | |
| Ceftaroline | Fifth | 0.25 | 0.5 | |
| Streptococcus pneumoniae | Cefazolin | First | 1 | 2 |
| Cefuroxime | Second | 0.5 | 1 | |
| Ceftriaxone | Third | 0.06 | 0.25 | |
| Cefepime | Fourth | 0.06 | 0.25 | |
| Ceftaroline | Fifth | ≤0.015 | 0.03 | |
| Enterococcus faecalis | Ceftaroline | Fifth | 2 | 4 |
Note: Most cephalosporins have limited activity against Enterococcus species.
Table 2: Comparative In Vitro Activity of Cephalosporins Against Gram-Negative Bacteria (MIC in µg/mL)
| Organism | Antibiotic | Generation | MIC50 | MIC90 |
| Escherichia coli | Cefazolin | First | 4 | 16 |
| Cefuroxime | Second | 4 | 16 | |
| Ceftriaxone | Third | ≤0.25 | 0.5 | |
| Cefepime | Fourth | ≤0.25 | 0.5 | |
| Ceftaroline | Fifth | 0.12 | 0.25 | |
| Klebsiella pneumoniae | Cefazolin | First | 2 | 8 |
| Cefuroxime | Second | 2 | 8 | |
| Ceftriaxone | Third | ≤0.25 | 0.5 | |
| Cefepime | Fourth | ≤0.25 | 0.5 | |
| Ceftaroline | Fifth | 0.12 | 0.25 | |
| Pseudomonas aeruginosa | Ceftazidime | Third | 2 | 8 |
| Cefepime | Fourth | 2 | 8 | |
| Ceftobiprole | Fifth | 4 | 16 |
Note: Data is compiled from various sources and may vary based on geographic location and testing methodology.[10][11][12][13]
Experimental Protocols for Determining Antibacterial Spectrum
The determination of the in vitro antibacterial spectrum of cephalosporins is primarily achieved through standardized antimicrobial susceptibility testing (AST) methods. The two most common methods are broth microdilution and Kirby-Bauer disk diffusion, with protocols standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
This method determines the MIC of an antibiotic in a liquid medium.
Methodology:
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the this compound are prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.[11]
-
Inoculation: A standardized volume of the bacterial suspension is added to each well of the microtiter plate containing the serially diluted antibiotic. Control wells (growth control without antibiotic and sterility control with broth only) are also included.[11]
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[11]
-
Reading and Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[11]
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antibiotic based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.
Methodology:
-
Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation of Agar (B569324) Plate: A sterile cotton swab is dipped into the standardized inoculum, and the excess fluid is removed. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacterial growth.[12][14] The plate is rotated approximately 60 degrees between each streaking to ensure even distribution.[14]
-
Application of Antibiotic Disks: Paper disks impregnated with a standardized concentration of the this compound are placed on the surface of the inoculated agar plate.[12][14]
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-18 hours.[14]
-
Measurement and Interpretation: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. This zone diameter is then compared to established breakpoints from CLSI or EUCAST to categorize the isolate as susceptible, intermediate, or resistant.
Visualizing the Evolution of this compound Spectra
The following diagram illustrates the logical progression of the antibacterial spectrum across the different this compound generations.
Caption: Evolution of antibacterial spectrum across this compound generations.
Mechanism of Action
Cephalosporins are bactericidal agents that disrupt the synthesis of the bacterial cell wall.[2] Their core structure contains a β-lactam ring that binds to and inhibits penicillin-binding proteins (PBPs).[2] PBPs are essential enzymes involved in the final step of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. By inhibiting PBPs, cephalosporins prevent the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis and death.[2]
The following diagram illustrates the general mechanism of action of cephalosporins.
Caption: Mechanism of action of this compound antibiotics.
This guide provides a foundational understanding of this compound classification and antibacterial activity. For specific clinical applications and dosing regimens, researchers and drug development professionals should consult the latest clinical guidelines and regulatory documents.
References
- 1. globalrph.com [globalrph.com]
- 2. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. globalrph.com [globalrph.com]
- 5. drugs.com [drugs.com]
- 6. Master 2nd Generation Cephalosporins [picmonic.com]
- 7. drugs.com [drugs.com]
- 8. List of third generation cephalosporins: Uses, common brands, and safety information [singlecare.com]
- 9. droracle.ai [droracle.ai]
- 10. globalrph.com [globalrph.com]
- 11. benchchem.com [benchchem.com]
- 12. globalrph.com [globalrph.com]
- 13. Comparative in vitro activities of third-generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Molecular Basis of Cephalosporin Binding to Penicillin-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalosporins represent a cornerstone of antibacterial therapy, exerting their bactericidal effects by targeting and inactivating penicillin-binding proteins (PBPs), enzymes critical for the synthesis and maintenance of the bacterial cell wall.[1][2] This technical guide provides an in-depth exploration of the molecular interactions governing the binding of cephalosporins to PBPs. It details the mechanism of covalent inhibition, presents quantitative binding affinity data for key cephalosporin-PBP pairs, outlines the experimental protocols used to derive this data, and illustrates the underlying biochemical pathways and experimental workflows through detailed diagrams. Understanding these fundamental interactions is paramount for the rational design of novel cephalosporins to combat the escalating threat of antibiotic resistance.
Introduction: The Central Role of PBPs in Bacterial Physiology and as Antibiotic Targets
Penicillin-binding proteins are a family of bacterial enzymes located in the periplasmic space that catalyze the final steps of peptidoglycan synthesis.[2][3] Peptidoglycan, a heteropolymer of glycan strands cross-linked by short peptides, is essential for maintaining the structural integrity of the bacterial cell wall, protecting the bacterium from osmotic lysis.[2][3] PBPs, particularly the high-molecular-weight class A and B enzymes, perform crucial transglycosylation and transpeptidation reactions to assemble this protective layer.[4][5]
The indispensability of PBPs for bacterial survival makes them a prime target for β-lactam antibiotics, including cephalosporins.[2][6] These antibiotics structurally mimic the D-Ala-D-Ala moiety of the peptidoglycan precursor, allowing them to bind to the PBP active site.[7][8] By inhibiting PBP function, cephalosporins disrupt cell wall synthesis, leading to a weakened cell wall and eventual cell death, particularly in actively dividing bacteria.[1][2] The specific affinity of a this compound for different PBPs within a bacterium determines its spectrum of activity and bactericidal potency.[1]
The Molecular Mechanism of this compound-PBP Interaction
The interaction between a this compound and a PBP is a multi-step process culminating in the formation of a stable, covalent adduct that renders the enzyme inactive.[1][2] This process can be broken down into two key stages:
-
Non-covalent Complex Formation: Initially, the this compound molecule reversibly binds to the active site of the PBP, forming a non-covalent Michaelis-Menten complex.[9] This binding is guided by the structural similarity of the β-lactam to the natural D-Ala-D-Ala substrate of the PBP.[8]
-
Covalent Acylation: The strained β-lactam ring of the this compound is then subjected to a nucleophilic attack by the hydroxyl group of a conserved serine residue within the PBP active site.[1][10] This attack leads to the irreversible opening of the β-lactam ring and the formation of a stable acyl-enzyme intermediate.[1][2] This covalent modification effectively sequesters the PBP, preventing it from participating in peptidoglycan synthesis.[1] The deacylation process, which would regenerate the active enzyme, is extremely slow for most this compound-PBP complexes, leading to prolonged enzyme inhibition.[4]
The consequence of this inhibition is the cessation of peptidoglycan cross-linking, which compromises the structural integrity of the bacterial cell wall.[1][2] Unable to withstand the internal turgor pressure, the bacterial cell ultimately undergoes lysis.[1]
Visualizing the Inhibition Pathway
The following diagram illustrates the stepwise mechanism of PBP inhibition by cephalosporins.
Quantitative Analysis of this compound-PBP Binding Affinity
The efficacy of a this compound is directly related to its binding affinity for specific PBPs. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled ligand to the PBP.[1] A lower IC50 value signifies a higher binding affinity.
The following tables summarize the IC50 values for several cephalosporins against PBPs from key pathogenic bacteria.
Table 1: Binding Affinities (IC50 in µg/mL) of Cephalosporins for PBPs from Staphylococcus aureus
| This compound | PBP1 | PBP2 | PBP3 | PBP2a (in MRSA) | PBP4 | Reference |
| Ceftaroline | ≤1 | ≤1 | ≤1 | ≤1 | >8 | [11] |
| Ceftriaxone | 2 | 2 | 2 | >256 | >8 | [11] |
| Cefotaxime (B1668864) | 2 | 2 | 2 | >256 | >8 | [11] |
Note: Data for different strains and experimental conditions may vary.
Table 2: Binding Affinities (IC50 in µg/mL) of Cephalosporins for PBPs from Streptococcus pneumoniae
| This compound | PBP1a | PBP1b | PBP2a | PBP2x | PBP2b | PBP3 | Reference |
| Ceftaroline | 0.125-0.25 | - | - | 0.1-1 | 0.5-4 | - | [11] |
| Cefotaxime | 0.5-2 | - | - | 0.1-2 | >32 | - | [11] |
| Ceftriaxone | 0.25-1 | - | - | 0.1-2 | >32 | - | [11] |
Note: A '-' indicates that specific data was not available in the cited sources.
Experimental Protocols for Determining PBP Binding Affinity
The quantitative data presented above is primarily generated through competitive binding assays. The following protocol details a common method using a fluorescently labeled penicillin derivative.
Competitive PBP Binding Assay with Fluorescent Penicillin
Objective: To determine the concentration of a test this compound required to inhibit 50% of the binding of a fluorescently labeled penicillin derivative (e.g., Bocillin™ FL) to specific PBPs.[1]
Materials:
-
Bacterial strains of interest (e.g., S. aureus, S. pneumoniae)
-
Test this compound and comparator antibiotics
-
Bocillin™ FL (or another fluorescent penicillin derivative)[12]
-
Bacterial membrane preparations containing PBPs
-
SDS-PAGE equipment
-
Fluorescence imager
-
Densitometry software
Procedure:
-
Preparation of Membrane Fractions: Grow the bacterial strain of interest to the mid-logarithmic phase. Harvest the cells by centrifugation and lyse them to release the cellular contents. Isolate the membrane fraction, which contains the PBPs, through ultracentrifugation.
-
Competitive Binding: Aliquot the membrane preparation into a series of tubes. To each tube, add a different concentration of the test this compound. Include a no-antibiotic control. Incubate the tubes for a defined period (e.g., 15 minutes at 37°C) to allow the test antibiotic to bind to the PBPs.
-
Fluorescent Labeling: Add a fixed, saturating concentration of Bocillin™ FL to each tube and incubate for a further period (e.g., 10 minutes at 37°C). Bocillin™ FL will bind to the PBPs that are not already occupied by the test antibiotic.[12]
-
SDS-PAGE and Fluorescence Detection: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples. Separate the PBP-antibiotic complexes by SDS-polyacrylamide gel electrophoresis. Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. The intensity of the fluorescent band for each PBP will be inversely proportional to the binding of the test antibiotic.
-
Data Analysis: Quantify the fluorescence intensity of each PBP band using densitometry software. Plot the percentage of Bocillin™ FL binding (relative to the no-antibiotic control) against the logarithm of the test this compound concentration. Determine the IC50 value, the concentration of the test antibiotic that results in a 50% reduction in the fluorescent signal, using non-linear regression analysis.
Visualizing the Experimental Workflow
The diagram below outlines the key steps in the competitive PBP binding assay.
Other Key Experimental Techniques
While the competitive binding assay is a workhorse for determining binding affinities, other techniques provide deeper insights into the molecular interactions:
-
X-ray Crystallography: This technique is used to determine the three-dimensional structure of PBP-cephalosporin complexes at atomic resolution.[13][14] These structures reveal the precise orientation of the antibiotic in the active site, the covalent linkage to the active site serine, and the conformational changes that occur upon binding.[15] This information is invaluable for understanding the structural basis of binding and for structure-based drug design.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to study the kinetics of PBP acylation and deacylation.[9][16] By monitoring the mass shift of the PBP upon covalent modification by a this compound, researchers can determine the rates of these reactions, providing a more detailed picture of the inhibition process.[9]
Structural Basis of this compound Resistance
The emergence of bacterial resistance to cephalosporins is a major clinical challenge. One of the primary mechanisms of resistance involves alterations to the target PBPs.[6][17] Mutations in the genes encoding PBPs can lead to amino acid substitutions in or near the active site.[17][18] These changes can reduce the binding affinity of cephalosporins in several ways:
-
Steric Hindrance: The altered amino acid side chains can physically obstruct the binding of the bulky this compound molecule.[19]
-
Altered Active Site Conformation: The mutations can induce conformational changes that make the active site less accessible or less favorable for this compound binding.[17][20]
-
Reduced Acylation Rate: The altered PBP may have a significantly lower rate of acylation by cephalosporins, even if initial binding occurs.[21]
A notable example is the PBP2a protein found in methicillin-resistant Staphylococcus aureus (MRSA).[14][19] PBP2a has a low affinity for most β-lactam antibiotics, including many cephalosporins, allowing the bacterium to continue synthesizing its cell wall even in the presence of these drugs.[14] However, newer cephalosporins, such as ceftaroline, have been specifically designed to have a high affinity for PBP2a, restoring their efficacy against MRSA.[11][19]
Conclusion and Future Directions
The interaction between cephalosporins and penicillin-binding proteins is a classic example of mechanism-based enzyme inhibition that has been successfully exploited for antibacterial therapy for decades. A thorough understanding of the molecular basis of this interaction, including the kinetics and structural determinants of binding, is crucial for the continued development of effective antibacterial agents. The experimental techniques outlined in this guide provide the necessary tools for researchers to probe these interactions and to characterize novel this compound candidates. As antibiotic resistance continues to evolve, a detailed molecular understanding of this compound-PBP binding will remain an essential component of the strategy to develop next-generation antibiotics that can overcome these resistance mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]
- 3. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 6. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. β-Lactam Resistance in ESKAPE Pathogens Mediated Through Modifications in Penicillin-Binding Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structures of covalent complexes of β-lactam antibiotics with E. coli penicillin-binding protein 5: toward an understanding of antibiotic specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis for the beta lactam resistance of PBP2a from methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recognition of the β-lactam carboxylate triggers acylation of Neisseria gonorrhoeae penicillin-binding protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass spectral kinetic study of acylation and deacylation during the hydrolysis of penicillins and cefotaxime by beta-lactamase TEM-1 and the G238S mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. Recognition of the β-lactam carboxylate triggers acylation of Neisseria gonorrhoeae penicillin-binding protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
The Escalating Challenge of Cephalosporin Resistance in Gram-Negative Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of resistance to cephalosporins among Gram-negative bacteria presents a formidable challenge to global public health. This guide provides a detailed technical analysis of the core mechanisms driving this resistance, offering insights for researchers, scientists, and professionals involved in the development of new antimicrobial strategies. We will delve into the biochemical and genetic underpinnings of enzymatic degradation, target site modifications, and the intricate interplay of efflux pumps and porin mutations that collectively render these critical antibiotics ineffective.
Enzymatic Degradation: The Pervasive Threat of β-Lactamases
The primary mechanism of cephalosporin resistance in Gram-negative bacteria is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[1] These enzymes are broadly classified and exhibit a wide range of substrate specificities.
Classification of β-Lactamases
β-lactamases are categorized based on their amino acid sequence (Ambler classification) and functional characteristics (Bush-Jacoby-Medeiros classification). The Ambler scheme divides them into four molecular classes: A, B, C, and D. Classes A, C, and D are serine β-lactamases, while class B enzymes are metallo-β-lactamases that require zinc for their activity.[2]
Key β-Lactamase Families
Several families of β-lactamases are of significant clinical concern regarding this compound resistance:
-
Extended-Spectrum β-Lactamases (ESBLs): These enzymes, primarily belonging to the TEM, SHV, and CTX-M families, are capable of hydrolyzing a wide range of penicillins and cephalosporins, including third-generation agents like ceftazidime, cefotaxime, and ceftriaxone (B1232239).[3][4] Organisms producing CTX-M-type β-lactamases often exhibit high-level resistance to cefotaxime.[3]
-
AmpC β-Lactamases: These are typically chromosomally encoded (though can be plasmid-mediated) and belong to Ambler class C. Their expression can be inducible or constitutive. Overproduction of AmpC enzymes confers resistance to a broad spectrum of β-lactams, including cephamycins and third-generation cephalosporins.[5]
-
Carbapenemases: While their primary targets are carbapenems, many carbapenemases, such as the Klebsiella pneumoniae carbapenemase (KPC), can also efficiently hydrolyze extended-spectrum cephalosporins.[6][7]
Table 1: Kinetic Parameters of Selected β-Lactamases Against Cephalosporins
| β-Lactamase | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |
| TEM-1 | Cephalothin | 50 | 700 | 14 |
| TEM-87 | Ceftazidime | 130 | 1.2 | 0.009 |
| SHV-1 | Cephaloridine | 110 | 1500 | 13.6 |
| CTX-M-14 | Cefotaxime | 48 | 630 | 13.1 |
| AmpC (E. coli) | Cephalothin | 1 | 500 | 500 |
Data compiled from multiple sources. Kinetic parameters can vary based on experimental conditions.
Target Site Modification: Alterations in Penicillin-Binding Proteins (PBPs)
Cephalosporins exert their bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall peptidoglycan.[8] Resistance can arise from mutations in the genes encoding PBPs, leading to reduced affinity for cephalosporins.
This mechanism is particularly significant in Neisseria gonorrhoeae, where mosaic penA genes, encoding PBP2, have emerged through recombination with genes from other Neisseria species. These mosaic alleles contain numerous amino acid substitutions that decrease the acylation efficiency of extended-spectrum cephalosporins.[8][9][10] Specific mutations, such as A501P in PBP2, can confer decreased susceptibility to these cephalosporins.[2]
Table 2: this compound MICs for E. coli with and without ESBL Production
| Antibiotic | MIC50 (µg/mL) for non-ESBL E. coli | MIC90 (µg/mL) for non-ESBL E. coli | MIC50 (µg/mL) for ESBL E. coli | MIC90 (µg/mL) for ESBL E. coli |
| Cefazolin | 2 | 8 | >64 | >64 |
| Cefuroxime | 2 | 8 | >64 | >64 |
| Ceftriaxone | 0.25 | 0.5 | 32 | >64 |
| Ceftazidime | 0.5 | 1 | 16 | >64 |
| Cefepime | 0.125 | 0.25 | 4 | 32 |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data is illustrative and can vary by geographic location and specific ESBL genotype.[11][12][13][14]
Reduced Drug Accumulation: The Dual Role of Porins and Efflux Pumps
For cephalosporins to reach their PBP targets in the periplasm of Gram-negative bacteria, they must first traverse the outer membrane. Reduced accumulation of the antibiotic in the periplasm, due to decreased influx or increased efflux, is a significant resistance mechanism.
Porin Channel Modifications
The outer membrane of Gram-negative bacteria contains porin channels, such as OmpF and OmpC in E. coli, which allow the passive diffusion of hydrophilic molecules like cephalosporins.[15] Mutations leading to the loss or reduced expression of these porins can decrease the influx of cephalosporins, thereby elevating the minimum inhibitory concentration (MIC).[15] This is a particularly important resistance mechanism in Acinetobacter baumannii and Pseudomonas aeruginosa.[5][15]
Overexpression of Efflux Pumps
Gram-negative bacteria possess various multidrug efflux pumps, such as the Resistance-Nodulation-Division (RND) family pumps (e.g., AcrAB-TolC in E. coli and MexAB-OprM in P. aeruginosa), that can actively extrude a wide range of antimicrobial agents, including cephalosporins, from the periplasm back into the extracellular space.[16][17][18] Overexpression of these pumps, often due to mutations in their regulatory genes, leads to a significant decrease in the intracellular antibiotic concentration.[16]
Table 3: Impact of Efflux Pump Overexpression on this compound MICs in P. aeruginosa
| Antibiotic | MIC (µg/mL) for Wild-Type | MIC (µg/mL) for MexAB-OprM Overproducer | MIC (µg/mL) for MexXY-OprM Overproducer |
| Cefepime | 2 | 16 | 8 |
| Ceftazidime | 1 | 8 | 4 |
Data is representative and can vary based on the specific strain and level of efflux pump expression.[19][20]
Experimental Protocols for Studying this compound Resistance
β-Lactamase Activity Assay (Nitrocefin-Based)
This spectrophotometric assay is a standard method for quantifying β-lactamase activity.
Principle: Nitrocefin (B1678963) is a chromogenic this compound that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of color change is proportional to the enzyme's activity.[21][22][23]
Procedure:
-
Preparation of Bacterial Lysate:
-
Culture the bacterial strain of interest to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, pH 7.0).
-
Resuspend the cell pellet in buffer and lyse the cells using sonication or enzymatic digestion (e.g., lysozyme).
-
Centrifuge the lysate to remove cell debris and collect the supernatant containing the soluble proteins.[21]
-
-
Assay:
-
Prepare a working solution of nitrocefin in a suitable buffer (e.g., 100 µM in 100 mM phosphate (B84403) buffer, pH 7.0).[21]
-
In a 96-well plate, add the bacterial lysate to the nitrocefin solution to initiate the reaction.
-
Immediately measure the absorbance at 486 nm (or a similar wavelength) at regular intervals using a microplate reader.
-
Calculate the rate of nitrocefin hydrolysis from the linear portion of the absorbance versus time plot.
-
Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of nitrocefin per minute under specified conditions.[24][25]
-
Penicillin-Binding Protein (PBP) Competition Assay
This assay determines the affinity of a this compound for its PBP targets.
Principle: The assay measures the ability of an unlabeled this compound to compete with a labeled penicillin (e.g., fluorescently tagged) for binding to PBPs. A higher concentration of the this compound required to inhibit the binding of the labeled penicillin indicates a lower affinity.[26][27][28]
Procedure:
-
Membrane Preparation:
-
Prepare a crude membrane fraction from the bacterial strain of interest, which will contain the PBPs.
-
-
Competition Binding:
-
Incubate the membrane preparation with varying concentrations of the unlabeled this compound.
-
Add a fixed concentration of a labeled penicillin (e.g., Bocillin-FL) and incubate to allow binding.
-
-
Detection:
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the labeled PBPs using a suitable imaging system (e.g., fluorescence scanner).
-
The intensity of the labeled PBP bands will decrease as the concentration of the competing unlabeled this compound increases.
-
-
Analysis:
-
Quantify the band intensities to determine the IC50 value, which is the concentration of the this compound that inhibits 50% of the labeled penicillin binding.
-
Efflux Pump Activity Assay (Ethidium Bromide-Agar Cartwheel Method)
This is a simple, qualitative method to screen for efflux pump overexpression.
Principle: Ethidium (B1194527) bromide (EtBr) is a fluorescent dye that is a substrate for many multidrug efflux pumps. Bacteria with overexpressed efflux pumps will actively extrude EtBr, resulting in lower intracellular fluorescence.[29][30][31]
Procedure:
-
Plate Preparation:
-
Prepare agar (B569324) plates containing varying concentrations of EtBr.
-
-
Inoculation:
-
Inoculate the bacterial strains to be tested onto the EtBr-containing plates in a radial pattern (like spokes on a wheel).
-
-
Incubation and Visualization:
-
Incubate the plates overnight.
-
Visualize the plates under UV light.
-
-
Interpretation:
-
Strains with high efflux activity will show less fluorescence at higher concentrations of EtBr compared to strains with basal efflux activity.
-
Outer Membrane Porin Analysis (SDS-PAGE)
This method is used to assess the expression levels of major outer membrane porins.
Principle: Outer membrane proteins are extracted and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The intensity of the protein bands corresponding to the porins of interest provides a semi-quantitative measure of their expression.[4][32][33][34]
Procedure:
-
Outer Membrane Protein Extraction:
-
Isolate the outer membrane fraction from the bacterial culture.
-
-
SDS-PAGE:
-
Solubilize the outer membrane proteins in sample buffer and separate them on a polyacrylamide gel.
-
-
Staining and Visualization:
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.
-
-
Analysis:
-
Identify the bands corresponding to the major porins (e.g., OmpF and OmpC in E. coli) based on their known molecular weights.
-
Compare the band intensities between different strains to assess for porin loss or downregulation.
-
Conclusion
This compound resistance in Gram-negative bacteria is a multifaceted problem driven by a combination of enzymatic degradation, target site modification, and altered drug accumulation. A thorough understanding of these mechanisms at the molecular level is paramount for the development of novel therapeutic strategies. This guide has provided an in-depth overview of these resistance mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug developers in their efforts to combat this growing threat. The continued surveillance of resistance mechanisms and the development of new diagnostics and therapeutics, including β-lactamase inhibitors and efflux pump inhibitors, are critical to preserving the efficacy of this important class of antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Variants of Penicillin-Binding Protein 2 on this compound and Carbapenem Susceptibilities in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Correlation of Antimicrobial Resistance with β-Lactamases, the OmpA-Like Porin, and Efflux Pumps in Clinical Isolates of Acinetobacter baumannii Endemic to New York City - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Reduced Ceftazidime-Avibactam Susceptibility in KPC-Producing Klebsiella pneumoniae From Patients Without Ceftazidime-Avibactam Use History – A Multicenter Study in China [frontiersin.org]
- 7. Frontiers | In vitro Optimization of Ceftazidime/Avibactam for KPC-Producing Klebsiella pneumoniae [frontiersin.org]
- 8. Alanine-501 Mutations in Penicillin-Binding Protein 2 from Neisseria gonorrhoeae: Structure, Mechanism, and Effects on this compound Resistance and Biological Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutations in penicillin-binding protein 2 from this compound-resistant Neisseria gonorrhoeae hinder ceftriaxone acylation by restricting protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutations in penicillin-binding protein 2 from this compound-resistant Neisseria gonorrhoeae hinder ceftriaxone acylation by restricting protein dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound MIC Distribution of Extended-Spectrum-β-Lactamase- and pAmpC-Producing Escherichia coli and Klebsiella Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Outcome of this compound Treatment for Serious Infections Due to Apparently Susceptible Organisms Producing Extended-Spectrum β-Lactamases: Implications for the Clinical Microbiology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
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The Cutting Edge of β-Lactams: A Technical Guide to the Synthesis and Evaluation of Novel Cephalosporin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis and evaluation of novel cephalosporin derivatives designed for enhanced antimicrobial activity. As bacterial resistance to existing antibiotics continues to rise, the development of new and effective cephalosporins is a critical area of research. This document provides a comprehensive overview of the core principles, experimental methodologies, and key findings in this field, with a focus on derivatives active against challenging pathogens.
Introduction: The Enduring Legacy and Evolving Challenge of Cephalosporins
Cephalosporins are a cornerstone of antibacterial therapy, belonging to the β-lactam class of antibiotics. Their mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] Specifically, the characteristic β-lactam ring of cephalosporins binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][3] This disruption of cell wall integrity leads to bacterial cell lysis and death.
The clinical utility of cephalosporins has been extended over time through the development of successive "generations," each with a progressively broader spectrum of activity, particularly against Gram-negative bacteria.[4][5] However, the emergence of resistance mechanisms, primarily through the bacterial production of β-lactamase enzymes that hydrolyze the β-lactam ring and through alterations in PBPs, threatens the efficacy of these vital drugs.[2][6] This has necessitated a continuous effort to design and synthesize novel this compound derivatives that can overcome these resistance mechanisms and exhibit enhanced potency.
Modern synthetic strategies focus on modifications at the C-3 and C-7 positions of the 7-aminocephalosporanic acid (7-ACA) nucleus, which is the foundational scaffold for most semi-synthetic cephalosporins.[7][8] Modifications at the C-7 acylamino side chain primarily influence the antibacterial spectrum and affinity for PBPs, while substitutions at the C-3 position affect the compound's pharmacokinetic and pharmacodynamic properties, as well as its stability to some β-lactamases.[7]
Synthesis of Novel this compound Derivatives
The synthesis of new this compound analogues is a key strategy in the fight against antimicrobial resistance. The primary goal is to create molecules that are not only potent against susceptible bacteria but also stable against the hydrolytic action of β-lactamases and effective against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[8]
Core Synthetic Strategies
The majority of novel cephalosporins are semi-synthetic derivatives of 7-aminocephalosporanic acid (7-ACA), which is derived from the fermentation of Cephalosporium acremonium.[8] The general approach involves the acylation of the 7-amino group and substitution at the 3-position.
A common synthetic route begins with the protection of the carboxyl group at C-4, followed by the introduction of a desired side chain at the C-7 position via amide bond formation. Subsequent modifications at the C-3 position can be achieved through various chemical reactions, including nucleophilic substitution of the acetoxy group.[9]
Emerging Classes of Novel Cephalosporins
2.2.1. Anti-MRSA Cephalosporins
The development of cephalosporins with activity against MRSA has been a significant breakthrough. Ceftaroline, a fifth-generation this compound, is a prime example. Its unique C-3 side chain contributes to its high affinity for PBP2a, the altered penicillin-binding protein that confers methicillin (B1676495) resistance in S. aureus.[10] The synthesis of such compounds often involves the introduction of complex heterocyclic moieties at the C-3 position.[11][12]
2.2.2. Siderophore-Cephalosporin Conjugates
A novel "Trojan horse" strategy involves conjugating a siderophore, an iron-chelating molecule, to a this compound.[13] Gram-negative bacteria have active transport systems for the uptake of iron-siderophore complexes. By attaching a this compound to a siderophore, the antibiotic can be actively transported into the periplasmic space, bypassing the outer membrane permeability barrier and achieving higher intracellular concentrations.[2][13] Cefiderocol is a clinically approved example of this class, demonstrating potent activity against a wide range of multidrug-resistant Gram-negative bacteria.[2][7] The synthesis of these conjugates involves linking a catechol-containing siderophore mimic to the C-3 position of the this compound core.[2]
2.2.3. Cephalosporins with Novel C-3 and C-7 Substituents
Researchers are continuously exploring a wide array of chemical groups for substitution at the C-3 and C-7 positions to enhance antibacterial activity and overcome resistance. Examples include:
-
Cyclic Disulfide Moieties: The incorporation of cyclic disulfide groups, such as asparagusic acid derivatives, has been shown to improve activity against Gram-negative strains.[14]
-
Thiazolylacetamido Side Chains: Modifications at the C-7 position with aminothiazolyl groups are common in later-generation cephalosporins and contribute to their broad-spectrum activity and stability against some β-lactamases.[7]
Evaluation of Antibacterial Activity
The in vitro evaluation of novel this compound derivatives is crucial to determine their potential as clinical candidates. The primary objective is to quantify their inhibitory activity against a broad panel of clinically relevant bacteria, including both susceptible and resistant strains.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after overnight incubation.[15] It is the most common metric used to assess the potency of a new antimicrobial agent. The standard method for MIC determination is broth microdilution.
Disk Diffusion Susceptibility Testing
The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of a bacterium's susceptibility to an antibiotic. A paper disk impregnated with a known concentration of the antibiotic is placed on an agar (B569324) plate inoculated with the test organism. The antibiotic diffuses into the agar, and if the bacterium is susceptible, a zone of growth inhibition will form around the disk. The diameter of this zone is correlated with the MIC.
Quantitative Data on Novel this compound Derivatives
The following tables summarize the in vitro activity (MIC) of selected novel this compound derivatives against key bacterial pathogens.
Table 1: Activity of an Anti-MRSA this compound (Ceftaroline) Against Gram-Positive Pathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.25 | 0.25 |
| Staphylococcus aureus (MRSA) | 0.5 | 2 |
| Vancomycin-Intermediate S. aureus (VISA) | 2 | 2 |
| Vancomycin-Resistant S. aureus (VRSA) | 2 | 2 |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.015 | 0.015 |
| Streptococcus pneumoniae (penicillin-resistant) | 0.12 | 0.25 |
| Enterococcus faecalis (vancomycin-susceptible) | 2 | 4 |
| Enterococcus faecalis (vancomycin-resistant) | 2 | 4 |
Data sourced from Saravolatz et al., 2011.[10]
Table 2: Comparative Activity of a Siderophore this compound (Cefiderocol) and Other Cephalosporins Against Gram-Negative Pathogens
| Organism | Cefiderocol MIC₉₀ (µg/mL) | Ceftazidime MIC₉₀ (µg/mL) | Cefepime MIC₉₀ (µg/mL) |
| Escherichia coli | 1 | >32 | 8 |
| Klebsiella pneumoniae | 2 | >32 | 16 |
| Pseudomonas aeruginosa | 1 | 16 | 16 |
| Acinetobacter baumannii | 4 | >32 | >32 |
| Enterobacter cloacae | 2 | >32 | 8 |
Data representative of studies on multidrug-resistant strains. Sourced from Ito et al., 2018 and other related literature on Cefiderocol.[2]
Table 3: Activity of Novel this compound Derivatives with a Cyclopentyloxyimino Moiety Against MRSA
| Compound | MIC against MRSA (µg/mL) |
| 20g | 1.6 |
| Vancomycin (comparator) | 1.6 |
Data from a study on novel anti-MRSA cephalosporins.[12]
Experimental Protocols
General Synthesis of a C-3 Modified this compound Derivative
This protocol is a representative example for the acylation of a 3-hydroxymethyl this compound.
-
Starting Material: A 3-hydroxymethyl Δ³-cephalosporin compound with the 2-carboxylic acid moiety.
-
Salt Formation: The starting material is dissolved in a non-aqueous organic solvent (e.g., methylene (B1212753) chloride). An organic base, such as triethylamine, is added to form the corresponding salt of the carboxylic acid.
-
Acylation: The solution is cooled (e.g., to 0°C in an ice bath). An acylating agent, such as an acid halide (e.g., acid fluoride) or acid anhydride, corresponding to the desired C-3 substituent is added.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature and monitored for completion using a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the final C-3 acyloxymethyl this compound derivative.
This protocol is a generalized representation based on methods described in the literature.[9]
Broth Microdilution for MIC Determination
-
Preparation of Antibiotic Stock Solution: Accurately weigh the novel this compound derivative and dissolve it in a suitable solvent (e.g., sterile distilled water or DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton broth (CAMHB). The final volume in each well should be 50 µL, with concentrations ranging from a clinically relevant maximum to a minimum.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add 50 µL of the diluted inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) on each plate.
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Kirby-Bauer Disk Diffusion Method
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.
-
Inoculation of Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized bacterial suspension to create a confluent lawn of growth. Allow the plate to dry for a few minutes.
-
Application of Antibiotic Disks: Aseptically place paper disks impregnated with a standard concentration of the novel this compound derivative onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar and are spaced sufficiently apart to prevent overlapping zones of inhibition.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of growth inhibition around each disk in millimeters. Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints for that antibiotic and bacterial species.
Visualizing Key Pathways and Workflows
Mechanism of Action and Resistance
The antibacterial activity of cephalosporins is intrinsically linked to the biosynthesis of the bacterial cell wall, while their efficacy can be compromised by bacterial resistance mechanisms.
Caption: Bacterial peptidoglycan synthesis pathway and inhibition by cephalosporins.
Experimental Workflow
The process of developing and evaluating novel this compound derivatives follows a structured workflow from initial design to in vitro assessment.
Caption: Workflow for synthesis and evaluation of novel this compound derivatives.
Conclusion
The synthesis and evaluation of novel this compound derivatives remain a vibrant and essential field of research in the ongoing battle against antimicrobial resistance. By leveraging established structure-activity relationships and innovative chemical strategies, such as the development of anti-MRSA agents and siderophore conjugates, scientists are creating new compounds with enhanced potency and expanded spectra of activity. The systematic evaluation of these derivatives through standardized protocols provides the crucial data needed to identify promising lead candidates for further development. The integration of rational design, chemical synthesis, and rigorous microbiological evaluation will continue to be the driving force behind the next generation of life-saving this compound antibiotics.
References
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- 2. academic.oup.com [academic.oup.com]
- 3. Enterococcal Infection—Treatment and Antibiotic Resistance - Enterococci - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Construction of a Quantitative Structure Activity Relationship (QSAR) Model to Predict the Absorption of Cephalosporins in Zebrafish for Toxicity Study [frontiersin.org]
- 5. [PDF] Design, Development and Synthesis of Novel this compound Group of Antibiotics | Semantic Scholar [semanticscholar.org]
- 6. Construction of a Quantitative Structure Activity Relationship (QSAR) Model to Predict the Absorption of Cephalosporins in Zebrafish for Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. EP0453924A1 - A process for synthesizing this compound compounds - Google Patents [patents.google.com]
- 10. Ceftaroline: A New this compound with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on anti-MRSA parenteral cephalosporins. I. Synthesis and antibacterial activity of 7beta-[2-(5-amino-1,2,4-thiadiazol-3-yl)-2(Z)- hydroxyiminoacetamido]-3-(substituted imidaz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on anti-MRSA parenteral cephalosporins. II. Synthesis and antibacterial activity of 7beta-[2-(5-amino-1,2,4- thiadiazol-3-yl)-2(Z)-alkoxyiminoacetamido]-3-(substituted imidaz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Siderophore conjugates to combat antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. patrinum.ch [patrinum.ch]
The Unyielding Siege: A Technical Guide to the Beta-Lactam Ring's Central Role in Cephalosporin Bactericidal Activity
For Researchers, Scientists, and Drug Development Professionals
The relentless battle against bacterial infections has been significantly shaped by the advent and evolution of β-lactam antibiotics, among which cephalosporins stand as a cornerstone of modern medicine. Their remarkable bactericidal efficacy is intrinsically linked to a highly reactive, four-membered cyclic amide known as the β-lactam ring. This in-depth technical guide elucidates the pivotal role of this chemical scaffold in the antibacterial action of cephalosporins, detailing its mechanism of action, the intricacies of its interaction with bacterial targets, and the quantitative measures of its effectiveness.
The Linchpin of Activity: Mechanism of Action
The bactericidal power of cephalosporins is not a result of a single event but a cascade initiated by the β-lactam ring. The fundamental mechanism involves the irreversible inhibition of essential bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall.[1][2]
The β-lactam ring's efficacy stems from its structural mimicry of the D-alanyl-D-alanine terminal of the peptidoglycan precursor.[1] This chemical resemblance allows the cephalosporin molecule to fit into the active site of PBPs. The inherent strain of the four-membered ring makes the amide bond highly susceptible to nucleophilic attack by a serine residue within the PBP active site. This attack leads to the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.[3] This acylation effectively deactivates the PBP, halting the transpeptidation process that cross-links the peptidoglycan strands.
The disruption of peptidoglycan synthesis compromises the structural integrity of the bacterial cell wall. In a hypotonic environment, the weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[2][3]
dot
References
- 1. quality.ctrl.ucla.edu [quality.ctrl.ucla.edu]
- 2. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of MIC Range for Pseudomonas aeruginosa and Streptococcus pneumoniae on the Ceftolozane In Vivo Pharmacokinetic/Pharmacodynamic Target - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Efficacy: A Technical Guide to Cephalosporin Core Modifications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical relationship between the core structural modifications of cephalosporin antibiotics and their resulting antibacterial efficacy. By understanding the nuanced interplay of chemical alterations at key positions of the this compound nucleus, researchers can better design and develop next-generation antibiotics to combat the growing threat of antimicrobial resistance. This document provides a comprehensive overview of structure-activity relationships, detailed experimental protocols for efficacy evaluation, and visual representations of key biological pathways and laboratory workflows.
The this compound Core: A Foundation for Antibacterial Activity
Cephalosporins belong to the β-lactam class of antibiotics, characterized by a core structure composed of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring, forming the 7-aminocephalosporanic acid (7-ACA) nucleus.[1][2] The bactericidal activity of cephalosporins stems from the strained β-lactam ring, which covalently binds to and inactivates penicillin-binding proteins (PBPs). PBPs are essential bacterial enzymes responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[3][4] Inhibition of PBP activity disrupts cell wall integrity, leading to cell lysis and bacterial death.[3][5]
The remarkable versatility and broad-spectrum activity of the this compound class are a direct result of semi-synthetic modifications to the 7-ACA nucleus, primarily at two key positions: the C-7 acylamino side chain and the C-3 substituent.[1][6] These modifications profoundly influence the antibiotic's antibacterial spectrum, resistance to β-lactamases, pharmacokinetic properties, and overall clinical utility.[1][7]
The Epicenter of Activity: C-7 Side Chain Modifications
The acylamino side chain at the C-7 position of the 7-ACA nucleus is a primary determinant of a this compound's antibacterial spectrum and its stability against β-lactamases, enzymes produced by bacteria that inactivate β-lactam antibiotics.[6][8]
Impact on Antibacterial Spectrum
Modifications to the C-7 side chain influence the binding affinity of the this compound to the PBPs of different bacterial species. The introduction of specific functional groups can enhance activity against either Gram-positive or Gram-negative bacteria.
-
Gram-Positive Activity: First-generation cephalosporins, such as cephalexin (B21000) and cefazolin, typically possess simple acyl side chains and exhibit potent activity against Gram-positive organisms like Staphylococcus and Streptococcus species.[8]
-
Gram-Negative Activity: The development of second, third, and fourth-generation cephalosporins involved the introduction of more complex C-7 side chains, such as aminothiazole and oxyimino groups. These modifications confer increased activity against a broader range of Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa.[1][8] The oxyimino moiety, in particular, provides steric hindrance that protects the β-lactam ring from hydrolysis by many β-lactamases.[9]
Enhancing β-Lactamase Stability
A major mechanism of bacterial resistance is the production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[3][10] Strategic modifications to the C-7 side chain can significantly improve the stability of cephalosporins in the presence of these enzymes.
-
Steric Hindrance: The incorporation of bulky side chains, such as the methoxyimino group found in cefotaxime (B1668864) and ceftriaxone, sterically hinders the approach of β-lactamase enzymes to the β-lactam ring.[9]
-
Electronic Effects: The electronic properties of the C-7 substituent can also influence the susceptibility of the β-lactam ring to hydrolysis.
The following table summarizes the impact of representative C-7 side chain modifications on the antibacterial spectrum of cephalosporins.
| This compound Generation | Representative C-7 Side Chain Feature | Primary Antibacterial Spectrum | Example Drugs |
| First | Simple acyl groups | Gram-positive cocci, some Gram-negative rods[3][8] | Cephalexin, Cefazolin |
| Second | Methoxyimino group | Increased Gram-negative coverage, some anaerobic activity[8] | Cefuroxime, Cefoxitin |
| Third | Aminothiazole ring, syn-oxyimino group | Broadened Gram-negative spectrum, including some resistant strains[8][9] | Cefotaxime, Ceftriaxone, Ceftazidime |
| Fourth | Quaternary ammonium (B1175870) group | Enhanced activity against Gram-negative bacteria, including P. aeruginosa[1] | Cefepime |
| Fifth | Complex side chains with anti-MRSA activity | Activity against Methicillin-resistant Staphylococcus aureus (MRSA)[3][8] | Ceftaroline, Ceftobiprole |
Modulating Pharmacokinetics: C-3 Side Chain Modifications
While the C-7 side chain is paramount for antibacterial activity, the substituent at the C-3 position of the dihydrothiazine ring plays a crucial role in modulating the pharmacokinetic and metabolic properties of cephalosporins.[11][12]
Impact on Metabolism and Half-Life
The nature of the C-3 substituent can determine the metabolic fate of the this compound and, consequently, its duration of action (half-life).
-
Metabolically Labile Groups: Early cephalosporins, such as cephalothin, possess an acetoxymethyl group at C-3. This group is susceptible to hydrolysis by esterases in the body, leading to the formation of a less active desacetyl metabolite and a shorter half-life.
-
Metabolically Stable Groups: To prolong the half-life and improve in vivo efficacy, subsequent generations of cephalosporins have incorporated more metabolically stable substituents at the C-3 position. These include pyridinium, thiomethyltetrazole (TMT), and other heterocyclic moieties. For example, the presence of a stable leaving group at C-3 is a feature of many third-generation cephalosporins, contributing to their longer half-lives.[13]
Influence on Oral Absorption
For orally administered cephalosporins, modifications at the C-3 position can be designed to enhance absorption from the gastrointestinal tract. Often, this is achieved through the use of prodrugs, where a lipophilic ester group is attached to the C-4 carboxyl group, and the C-3 substituent is chosen to optimize the balance of lipophilicity and aqueous solubility for efficient transport across the intestinal mucosa.[12]
The following table provides an overview of the influence of C-3 substituents on the pharmacokinetic properties of selected cephalosporins.
| C-3 Substituent | Impact on Metabolism | Resulting Half-life | Example Drug(s) |
| -CH₂OCOCH₃ (Acetoxymethyl) | Hydrolyzed by esterases to a less active metabolite | Short | Cephalothin |
| -Cl (Chlorine) | Metabolically stable | Moderate | Cefaclor |
| -H (Hydrogen) | Metabolically stable | Moderate | Cephalexin |
| -CH=CH₂ (Vinyl) | Metabolically stable | Moderate | Cefixime |
| Heterocyclic thiomethyl groups (e.g., TMT) | Metabolically stable | Long | Cefotetan |
| Pyridinium | Metabolically stable | Long | Ceftazidime |
Evaluating Efficacy: Key Experimental Protocols
The systematic evaluation of novel this compound analogues requires robust and standardized experimental protocols to determine their antibacterial potency and stability.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[14][15][16]
Protocol: Broth Microdilution MIC Assay [14][15]
-
Preparation of Antimicrobial Stock Solution:
-
Accurately weigh a sufficient amount of the this compound analytical standard.
-
Dissolve the compound in a suitable solvent (e.g., sterile distilled water or DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter if necessary.
-
-
Preparation of Microtiter Plates:
-
Using a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) to all wells.
-
Add 100 µL of the this compound stock solution to the first column of wells.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a range of antibiotic concentrations.
-
Column 11 serves as a growth control (broth and inoculum only), and column 12 serves as a sterility control (broth only).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar (B569324) medium, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Inoculate each well (columns 1-11) with 5 µL of the standardized bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of the this compound at which there is no visible growth.
-
Assessment of β-Lactamase Stability
The stability of a this compound in the presence of β-lactamases is a critical determinant of its efficacy against resistant bacterial strains. A common method to assess this is a spectrophotometric assay that measures the rate of hydrolysis of the β-lactam ring.[17][18]
Protocol: Spectrophotometric β-Lactamase Stability Assay [17]
-
Reagents and Equipment:
-
Purified β-lactamase enzyme (e.g., TEM-1, SHV-1, CTX-M-15).
-
This compound substrate solution of known concentration.
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0).
-
UV-Vis spectrophotometer.
-
-
Assay Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the phosphate buffer and the this compound substrate at a final concentration typically in the range of 50-100 µM.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small, known amount of the purified β-lactamase enzyme to the cuvette and mix immediately.
-
Monitor the decrease in absorbance at a specific wavelength corresponding to the intact β-lactam ring of the this compound (typically between 260-300 nm). The hydrolysis of the β-lactam ring leads to a change in the UV absorption spectrum.
-
Record the absorbance over time.
-
-
Data Analysis:
-
The initial rate of hydrolysis is determined from the linear portion of the absorbance versus time plot.
-
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), can be calculated by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. A higher Km and a lower Vmax indicate greater stability of the this compound to hydrolysis by the β-lactamase.
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in this compound function and evaluation.
Caption: Mechanism of action of cephalosporins.
Caption: β-Lactamase mediated resistance to cephalosporins.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
The continued clinical success of cephalosporins is a testament to the power of medicinal chemistry in optimizing a natural scaffold to meet evolving therapeutic challenges. The strategic modification of the C-7 and C-3 positions of the 7-ACA nucleus has yielded a rich and diverse armamentarium of antibiotics with tailored antibacterial spectra, enhanced stability against resistance mechanisms, and favorable pharmacokinetic profiles. A thorough understanding of these structure-activity relationships, coupled with rigorous in vitro evaluation using standardized protocols, is essential for the rational design of future cephalosporins that can effectively combat multidrug-resistant pathogens. The methodologies and principles outlined in this guide provide a foundational framework for researchers and drug development professionals dedicated to this critical endeavor.
References
- 1. Cephalosporins as key lead generation beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. youtube.com [youtube.com]
- 6. Third-Generation Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Third-Generation and Investigational Cephalosporins: I. Structure-Activity Relationships and Pharmacokinetic Review | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Hydrolysis of third-generation cephalosporins by class C beta-lactamases. Structures of a transition state analog of cefotoxamine in wild-type and extended spectrum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Substituent effects in cephalosporins as assessed by molecular orbital calculations, nuclear magnetic resonance, and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on orally active this compound esters. IV. Effect of the C-3 substituent of this compound on the gastrointestinal absorption in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical pharmacokinetics of the third generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. EUCAST: MIC Determination [eucast.org]
- 17. rombio.unibuc.ro [rombio.unibuc.ro]
- 18. beta-Lactamase stability and in vitro activity of oral cephalosporins against strains possessing well-characterized mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Genetic Underpinnings of Cephalosporin Resistance in Clinical Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates a profound understanding of the genetic mechanisms conferring resistance to critical antibiotics like cephalosporins. This in-depth technical guide delineates the core genetic determinants of cephalosporin resistance in clinically significant bacteria, providing a framework for research and development efforts aimed at combating this global health challenge. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate regulatory networks governing resistance.
Core Mechanisms of this compound Resistance
This compound resistance in bacteria is primarily orchestrated by three synergistic mechanisms: enzymatic degradation of the antibiotic, modification of the drug target, and reduction of intracellular drug concentration via efflux pumps.
Enzymatic Degradation: The Role of β-Lactamases
The most prevalent mechanism of this compound resistance is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic.[1] Key classes of β-lactamases involved in this compound resistance include:
-
Extended-Spectrum β-Lactamases (ESBLs): These enzymes, frequently plasmid-encoded, confer resistance to a wide range of penicillins and cephalosporins, including third-generation agents.[2] The most widespread ESBLs belong to the CTX-M, SHV, and TEM families.[2][3]
-
AmpC (B8196016) β-Lactamases: These are typically chromosomally encoded cephalosporinases, although plasmid-mediated acquisition is increasingly reported.[4][5] Overexpression of AmpC enzymes, often due to mutations in regulatory genes, leads to resistance against third-generation cephalosporins and cephamycins.[4][6]
-
Carbapenemases: While primarily associated with carbapenem (B1253116) resistance, some carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), also exhibit significant activity against cephalosporins.
Target Site Modification: Alterations in Penicillin-Binding Proteins (PBPs)
Cephalosporins exert their bactericidal effect by binding to and inactivating Penicillin-Binding Proteins (PBPs), enzymes essential for peptidoglycan synthesis and bacterial cell wall integrity. Resistance arises from mutations in the genes encoding these PBPs, leading to reduced binding affinity for cephalosporins. A prime example is the mecA gene in Staphylococcus aureus, which encodes for PBP2a.[7] This altered PBP has a very low affinity for most β-lactam antibiotics, including cephalosporins, rendering the organism resistant.[7] This is the hallmark of Methicillin-Resistant Staphylococcus aureus (MRSA).
Reduced Drug Accumulation: The Action of Efflux Pumps
Efflux pumps are transmembrane proteins that actively extrude a wide array of substrates, including cephalosporins, from the bacterial cell.[8] Overexpression of these pumps can significantly reduce the intracellular concentration of the antibiotic, leading to resistance.[8] In Gram-negative bacteria like Pseudomonas aeruginosa, several Resistance-Nodulation-Division (RND) family efflux pumps, such as MexAB-OprM, MexCD-OprJ, and MexXY-OprM, are major contributors to this compound resistance.[9][10]
Quantitative Landscape of this compound Resistance
The prevalence of resistance genes varies significantly by bacterial species, geographical location, and clinical setting. The following tables provide a summary of representative prevalence data from various studies.
Table 1: Prevalence of ESBL and AmpC Genes in Escherichia coli and Klebsiella pneumoniae Clinical Isolates
| Gene Family | Subtype | Prevalence in E. coli | Prevalence in K. pneumoniae | Key References |
| ESBL | blaCTX-M | 45.7% - 88.0% | 58.9% - 86.9% | [3][11][12][13][14] |
| blaTEM | 1.3% | Varies | [13][14] | |
| blaSHV | 6.3% | Varies | [13][14] | |
| AmpC | blaCMY | 16.7% - 64.7% | 58.7% | [13][14][15][16] |
| blaDHA | 62.7% | 32.6% | [16] |
Table 2: Prevalence of mecA in Staphylococcus aureus Clinical Isolates
| Region/Country | Prevalence of mecA in S. aureus | Key References |
| Global (multi-center) | Varies by lineage; widespread in major clonal complexes | [17] |
| Iran (systematic review) | 52.7% | [7] |
| Pakistan | 31.8% (lone mecA), 57.1% (mecA + mecC) | [18][19] |
| India | 90% in MRSA isolates | [20] |
Table 3: Prevalence of Efflux Pump Overexpression in Pseudomonas aeruginosa Clinical Isolates
| Efflux Pump Gene | Prevalence of Overexpression | Key References |
| mexB (MexAB-OprM) | 12.6% | [10][21] |
| mexD (MexCD-OprJ) | 2.2% | [10][21] |
| mexF (MexEF-OprN) | 4.2% | [10][21] |
| mexY (MexXY-OprM) | 13.2% | [10][21] |
Experimental Protocols for Investigating this compound Resistance
Accurate and standardized methodologies are crucial for the investigation of this compound resistance mechanisms. This section details key experimental protocols.
Phenotypic Detection of Resistance
1. Antimicrobial Susceptibility Testing (AST)
-
Methodology: The Kirby-Bauer disk diffusion method or broth microdilution is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[22]
-
Disk Diffusion: A standardized inoculum of the bacterial isolate is swabbed onto a Mueller-Hinton agar (B569324) plate. Disks impregnated with specific cephalosporins are placed on the agar surface. After incubation, the diameter of the zone of inhibition around each disk is measured and interpreted as susceptible, intermediate, or resistant based on CLSI breakpoints.
-
Broth Microdilution: Serial twofold dilutions of the this compound are prepared in a microtiter plate with a standardized bacterial inoculum. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after incubation.
-
2. ESBL Detection: Double-Disk Synergy Test (DDST)
-
Methodology:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and inoculate a Mueller-Hinton agar plate.
-
Place a disk containing amoxicillin-clavulanic acid (20/10 µg) in the center of the plate.
-
Place disks of third-generation cephalosporins (e.g., ceftazidime (B193861) 30 µg, cefotaxime (B1668864) 30 µg) at a distance of 20-30 mm (center to center) from the central disk.
-
Incubate overnight at 35-37°C.
-
Interpretation: A keyhole-shaped zone of inhibition or an enhancement of the inhibition zone of the this compound disk towards the amoxicillin-clavulanic acid disk indicates ESBL production.[2]
-
3. PBP2a Detection: Latex Agglutination Test
-
Methodology:
-
A few colonies of the S. aureus isolate are suspended in an extraction reagent.
-
The suspension is boiled to lyse the cells and release PBP2a.
-
The cell lysate is centrifuged, and the supernatant is mixed with latex particles coated with monoclonal antibodies specific for PBP2a on a reaction card.
-
Interpretation: Visible agglutination of the latex particles within a specified time (e.g., 3 minutes) indicates the presence of PBP2a and confirms the isolate as MRSA.[12]
-
Genotypic Characterization of Resistance
1. Polymerase Chain Reaction (PCR) for Resistance Gene Detection
-
Methodology:
-
DNA Extraction: Bacterial DNA is extracted from a pure culture using a commercial kit or a standard in-house method (e.g., boiling lysis).
-
PCR Amplification: A PCR master mix is prepared containing DNA polymerase, dNTPs, PCR buffer, and specific primers for the target resistance gene (e.g., blaCTX-M, blaAmpC, mecA). The extracted DNA is added as a template.
-
Thermocycling: The PCR reaction is subjected to a series of temperature cycles for denaturation, annealing, and extension to amplify the target gene.
-
Gel Electrophoresis: The PCR products are separated by size on an agarose (B213101) gel. The presence of a band of the expected size indicates the presence of the resistance gene.
-
2. DNA Sequencing for Gene Variant Identification
-
Methodology:
-
The PCR product of the resistance gene is purified to remove primers and dNTPs.
-
Sanger sequencing is performed using the purified PCR product as a template and a sequencing primer.
-
The resulting sequence is analyzed and compared to known resistance gene sequences in databases (e.g., NCBI, ResFinder) to identify the specific variant.
-
3. Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
-
Methodology:
-
RNA Extraction: Total RNA is extracted from bacterial cultures grown under specific conditions (e.g., with and without a this compound inducer).
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is used as a template for qPCR with primers specific for the gene of interest (e.g., an efflux pump gene) and a reference gene (for normalization). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, comparing the expression level in the test condition to a control condition.[23]
-
Functional Assays
1. PBP Binding Affinity Assay
-
Methodology (Competitive Binding with Fluorescent Penicillin):
-
Bacterial membranes containing PBPs are isolated by cell lysis and ultracentrifugation.
-
The membranes are incubated with varying concentrations of an unlabeled this compound.
-
A fixed concentration of a fluorescently labeled penicillin (e.g., Bocillin FL) is added.
-
The PBPs are separated by SDS-PAGE, and the fluorescent bands are visualized.
-
Interpretation: A decrease in the fluorescence intensity of a PBP band in the presence of the this compound indicates competition for the same binding site. The concentration of the this compound that inhibits 50% of the fluorescent penicillin binding (IC50) can be determined to quantify the binding affinity.[21]
-
2. Efflux Pump Activity Assay
-
Methodology (Ethidium Bromide Efflux Assay):
-
Bacterial cells are loaded with ethidium (B1194527) bromide (EtBr), a fluorescent substrate of many efflux pumps.
-
The cells are washed and resuspended in a buffer containing an energy source (e.g., glucose) to energize the efflux pumps.
-
The decrease in fluorescence over time, corresponding to the efflux of EtBr, is monitored using a fluorometer.
-
The assay is performed in the presence and absence of a known efflux pump inhibitor (EPI) or a test compound.
-
Interpretation: A slower rate of fluorescence decay in the presence of the EPI or test compound indicates inhibition of efflux pump activity.[24]
-
Visualization of Regulatory and Experimental Pathways
Understanding the regulation of resistance gene expression and the workflow of experimental procedures is critical. The following diagrams, generated using Graphviz, illustrate these complex relationships.
Signaling Pathways
Experimental Workflows
Conclusion
The genetic basis of this compound resistance is a multifaceted and evolving field. A comprehensive approach that integrates phenotypic, genotypic, and functional analyses is essential for both surveillance and the development of novel therapeutic strategies. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of this compound resistance, ultimately contributing to the global effort to combat antimicrobial resistance. Continuous monitoring of the prevalence and evolution of these resistance mechanisms is paramount to preserving the efficacy of this critical class of antibiotics.
References
- 1. Use of an Efflux Pump Inhibitor To Determine the Prevalence of Efflux Pump-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occurrence and Detection of AmpC Beta-Lactamases among Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis Isolates at a Veterans Medical Center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epidemiology of mecA-Methicillin Resistant Staphylococcus aureus (MRSA) in Iran: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spread of Efflux Pump Overexpressing-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa by using an Efflux Pump Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Overexpression of AmpC and Efflux Pumps in Pseudomonas aeruginosa Isolates from Bloodstream Infections: Prevalence and Impact on Resistance in a Spanish Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prevalence of bla (CTX M) extended spectrum beta lactamase gene in enterobacteriaceae from critical care patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prevalence of bla CTX M Extended Spectrum Beta Lactamase Gene in Enterobacteriaceae from Critical Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical and Microbiologic Characteristics of this compound-Resistant Escherichia coli at Three Centers in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. ircmj.com [ircmj.com]
- 17. mecA Gene Is Widely Disseminated in Staphylococcus aureus Population - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prevalence of mecA- and mecC-Associated Methicillin-Resistant Staphylococcus aureus in Clinical Specimens, Punjab, Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academicmed.org [academicmed.org]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Prevalence and distribution of ampc beta-lactamase producing escherichia coli and klebsiella pneumoniae isolates obtained from urine samples at a tertiary care hospital in the caribbean [frontiersin.org]
- 23. Frontiers | Targeted inhibition of mecA and agrA genes in clinical MRSA isolates by natural bioactive compounds [frontiersin.org]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Cephalosporins in Plasma by High-Performance Liquid Chromatography (HPLC)
Introduction
Cephalosporins are a widely prescribed class of broad-spectrum β-lactam antibiotics used in the treatment of various bacterial infections. Therapeutic drug monitoring (TDM) of cephalosporins in plasma is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing toxicity. High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for the quantitative determination of cephalosporins in biological matrices due to its selectivity, accuracy, and precision.[1][2] This application note provides detailed protocols for the quantitative analysis of several cephalosporins in human plasma using HPLC coupled with Ultraviolet (UV) or Tandem Mass Spectrometry (LC-MS/MS) detection.
Principle
The methods described involve the separation of cephalosporins from plasma components using either protein precipitation or solid-phase extraction (SPE).[2] The extracted analytes are then separated on a reversed-phase C18 column with a suitable mobile phase. Quantification is achieved by monitoring the UV absorbance at a specific wavelength or by using mass spectrometry.
Experimental Protocols
Sample Preparation
A critical step in the analysis of drugs in biological fluids is sample preparation, which aims to remove interfering substances and concentrate the analyte of interest.[2][3] Two common methods for plasma samples are protein precipitation and solid-phase extraction.
1.1. Protein Precipitation
Protein precipitation is a rapid and straightforward technique suitable for high-throughput analysis.[2][4]
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add a specific volume of a precipitating agent (e.g., acetonitrile (B52724) or methanol). A common ratio is 1:3 or 1:4 (plasma:precipitant).[5]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[3]
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[3][5]
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase.[5]
1.2. Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation by selectively isolating the analyte.[2][3]
Protocol:
-
Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol (B129727) followed by 2 mL of purified water.[3]
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a specific volume of a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
-
Elution: Elute the cephalosporin from the cartridge using a small volume of a strong solvent (e.g., methanol or acetonitrile).[6]
-
The eluate can be injected directly or evaporated and reconstituted in the mobile phase.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous Determination of Eight β-Lactam Antibiotics, Amoxicillin, Cefazolin, Cefepime, Cefotaxime, Ceftazidime, Cloxacillin, Oxacillin, and Piperacillin, in Human Plasma by Using Ultra-High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Structural Characterization of Cephalosporin Metabolites by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalosporins are a cornerstone of antibacterial therapy, widely prescribed to treat a variety of infections. Understanding their metabolic fate is crucial for drug development, ensuring efficacy, and identifying potential safety liabilities. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the structural characterization and quantification of cephalosporin metabolites in complex biological matrices. These application notes provide detailed protocols and data to guide researchers in this endeavor.
The metabolism of many cephalosporins is relatively limited, with a significant portion of the parent drug often excreted unchanged. However, some cephalosporins undergo enzymatic transformations, primarily hydrolysis of the β-lactam ring, deacetylation, or modifications of the side chains. For instance, cefotaxime (B1668864) is metabolized to the active metabolite deacetylcefotaxime.[1][2] Ceftiofur (B124693) is another example, which is rapidly metabolized to desfuroylceftiofur, which can then form various conjugates.[3][4][5] The structural elucidation of these metabolites is critical for a complete understanding of the drug's disposition.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing interferences and enriching the analytes of interest from biological matrices such as plasma and urine.
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a rapid and effective method for removing the majority of proteins from plasma samples.
Materials:
-
Plasma sample
-
Acetonitrile (B52724) (ACN), HPLC-grade, ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g
-
Syringe filters (0.22 µm)
-
LC-MS vials
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).[6][7]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[8]
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
SPE provides a more thorough cleanup for complex matrices like urine, removing salts and other polar interferences.
Materials:
-
Urine sample
-
Oasis HLB SPE cartridges
-
Methanol (B129727) (MeOH), HPLC-grade
-
Deionized water
-
Formic acid
-
SPE manifold
-
Collection tubes
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass 1 mL of methanol through the Oasis HLB SPE cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Dilute 500 µL of urine with 500 µL of deionized water containing 0.1% formic acid. Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer the sample to an LC-MS vial for analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), increasing linearly to a high percentage (e.g., 95%) over several minutes to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for cephalosporins as it provides good sensitivity for the protonated molecules [M+H]+.[9] Negative mode can also be used, particularly for compounds with acidic functionalities.
-
Scan Type: Multiple Reaction Monitoring (MRM) is ideal for quantitative analysis, while full scan and product ion scans are used for structural elucidation of unknown metabolites.
-
Source Parameters: These should be optimized for the specific instrument and compounds of interest. Typical starting parameters include:
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 120-150°C
-
Desolvation Gas Temperature: 350-450°C
-
Desolvation Gas Flow: 600-800 L/hr
-
-
Collision Energy: This needs to be optimized for each specific parent-product ion transition to achieve the best fragmentation efficiency.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Selected Cephalosporins and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Cefazolin | 455.0 | 323.1 | 156.0 | 25 |
| Ceftriaxone | 555.0 | 396.1 | 167.3 | 30 |
| Cefotaxime | 456.0 | 396.1 | 324.0 | 20 |
| Deacetylcefotaxime | 414.0 | 354.1 | 282.0 | 22 |
| Ceftiofur | 524.0 | 241.1 | 129.0 | 35 |
| Desfuroylceftiofur | 428.0 | 241.1 | 100.0 | 30 |
Note: These values are illustrative and should be optimized on the specific mass spectrometer being used.
Table 2: Performance Characteristics of a Validated LC-MS/MS Method
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Cefazolin | 5 | 1000 | 92.5 | 95.8 |
| Ceftriaxone | 10 | 2000 | 88.7 | 91.2 |
| Cefotaxime | 5 | 1000 | 95.1 | 98.3 |
| Deacetylcefotaxime | 5 | 500 | 93.8 | 96.5 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. Data is representative and will vary based on the specific assay.
Visualizations
This compound Metabolism Pathway
The metabolic transformations of cephalosporins primarily involve modifications at the C3 and C7 positions of the core structure. The following diagram illustrates common metabolic pathways.
Caption: Common metabolic pathways of cephalosporins.
Experimental Workflow for Metabolite Characterization
The overall workflow from sample collection to data analysis is a multi-step process requiring careful execution at each stage.
Caption: Workflow for this compound metabolite analysis.
General Fragmentation Pathway of Cephalosporins
The fragmentation of the this compound core is a key diagnostic tool for structural elucidation. The β-lactam ring is a common site of cleavage.
Caption: Generalized MS/MS fragmentation of cephalosporins.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Ceftiofur & Desfuroyl Ceftiofur Residue and the Elimination Analysis in Chicken Using Liquid Chromatography Quadrupole-Orbitrap Hybrid Mass Spectrometry [zpxb.xml-journal.net]
- 4. Assessment of liquid chromatography-tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
Application Notes and Protocols for In Vitro Susceptibility Testing of New Cephalosporin Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents, including new cephalosporin compounds. Accurate and reproducible in vitro susceptibility testing is critical for the preclinical evaluation of these new drugs, providing essential data on their spectrum of activity and potency. These application notes provide detailed protocols for three widely accepted methods for determining the in vitro susceptibility of bacteria to new this compound compounds: Broth Microdilution, Disk Diffusion, and Gradient Diffusion. The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[1] This method involves challenging a standardized bacterial inoculum with serial dilutions of the new this compound compound in a liquid growth medium.
Experimental Protocol
1.1.1. Materials:
-
New this compound compound (powder form)
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile diluents (e.g., water, DMSO, depending on compound solubility)
-
Bacterial strains for testing (e.g., quality control strains and clinical isolates)
-
Fresh (18-24 hour) culture plates of test organisms
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile multichannel pipettes and reservoirs
-
Plate incubator (35°C ± 2°C)
-
Microplate reader (optional)
1.1.2. Preparation of Antimicrobial Stock Solution:
-
Accurately weigh the new this compound powder and calculate the required amount to prepare a high-concentration stock solution (e.g., 1280 µg/mL), accounting for the potency of the powder.
-
Dissolve the powder in a suitable sterile solvent. If the solvent is not sterile, filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile tubes and store at -70°C or below until use. Avoid repeated freeze-thaw cycles.
1.1.3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Vortex the suspension to ensure it is homogenous.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13 for a 1 cm light path). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
1.1.4. Plate Preparation and Inoculation:
-
Prepare serial two-fold dilutions of the new this compound compound in CAMHB in the 96-well microtiter plate. This typically results in a range of concentrations (e.g., 0.06 to 128 µg/mL).
-
Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (uninoculated CAMHB).
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL.
1.1.5. Incubation and Interpretation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
After incubation, visually inspect the plates for bacterial growth. The sterility control well should be clear, and the growth control well should be turbid.
-
The MIC is the lowest concentration of the new this compound compound at which there is no visible growth of the test organism.[2]
Data Presentation
Table 1: Example MIC Ranges of New Cephalosporins against Key Gram-Negative Pathogens
| This compound Compound | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Ceftolozane-Tazobactam | Pseudomonas aeruginosa | 8 | >256 | 0.25 - >256 |
| Escherichia coli | ≤0.25 | 0.5 | ≤0.25 - >32 | |
| Klebsiella pneumoniae | 0.5 | 4 | ≤0.25 - >32 | |
| Ceftazidime-Avibactam | Pseudomonas aeruginosa | 16 | >256 | 0.5 - >256 |
| Escherichia coli | ≤0.25 | 0.5 | ≤0.25 - >32 | |
| Klebsiella pneumoniae (KPC-producing) | ≤2 | >8 | ≤2 - >8 | |
| Cefiderocol (B606585) | Pseudomonas aeruginosa | 0.25 | 1 | ≤0.06 - 4 |
| Acinetobacter baumannii | 0.5 | 1 | ≤0.06 - >64 | |
| Stenotrophomonas maltophilia | 0.12 | 0.25 | ≤0.06 - 0.5 |
Note: Data compiled from multiple sources for illustrative purposes.[3][4][5] Actual values may vary based on the specific isolates tested.
Experimental Workflow
Caption: Workflow for Broth Microdilution Assay.
Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a qualitative or semi-quantitative test that determines the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[5]
Experimental Protocol
2.1.1. Materials:
-
Filter paper disks impregnated with a standardized concentration of the new this compound compound
-
Mueller-Hinton Agar (B569324) (MHA) plates (4 mm depth)
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps or disk dispenser
-
Ruler or caliper for measuring zone diameters
-
Incubator (35°C ± 2°C)
2.1.2. Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
2.1.3. Plate Inoculation and Disk Application:
-
Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.
-
Aseptically apply the this compound-impregnated disks to the surface of the agar using sterile forceps or a disk dispenser. Ensure the disks are firmly in contact with the agar and are spaced at least 24 mm apart.[6]
2.1.4. Incubation and Interpretation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the established breakpoints for the specific this compound and organism, as defined by CLSI or EUCAST.[7][8]
Data Presentation
Table 2: Example Disk Diffusion Zone Diameter Breakpoints (CLSI/EUCAST)
| This compound Compound (Disk Content) | Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Ceftolozane-Tazobactam (30/10 µg) | Enterobacteriaceae | ≥20 mm | 17-19 mm | ≤16 mm |
| Pseudomonas aeruginosa | ≥20 mm | 17-19 mm | ≤16 mm | |
| Ceftazidime-Avibactam (10/4 µg) | Enterobacteriaceae | ≥21 mm | 18-20 mm | ≤17 mm |
| Pseudomonas aeruginosa | ≥21 mm | 18-20 mm | ≤17 mm | |
| Cefiderocol (30 µg) | Enterobacteriaceae | ≥17 mm | - | <17 mm |
| Pseudomonas aeruginosa | ≥17 mm | - | <17 mm |
Note: Breakpoints are for illustrative purposes and should be referenced from the latest CLSI M100 or EUCAST documents.[7][9][10]
Experimental Workflow
Caption: Workflow for Disk Diffusion (Kirby-Bauer) Assay.
Gradient Diffusion Method (Etest®)
The gradient diffusion method utilizes a plastic strip impregnated with a continuous, predefined gradient of antimicrobial concentrations. When placed on an inoculated agar plate, the antimicrobial diffuses into the agar, creating an elliptical zone of inhibition. The MIC is read where the edge of the inhibition ellipse intersects the strip.
Experimental Protocol
3.1.1. Materials:
-
Gradient diffusion strips for the new this compound compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile forceps
-
Incubator (35°C ± 2°C)
3.1.2. Plate Inoculation and Strip Application:
-
Prepare a standardized bacterial inoculum and inoculate an MHA plate as described for the disk diffusion method.
-
Allow the agar surface to dry for 3-5 minutes.
-
Using sterile forceps, apply the gradient diffusion strip to the agar surface, ensuring the entire length of the strip is in contact with the agar.
3.1.3. Incubation and Interpretation:
-
Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.
-
After incubation, an elliptical zone of inhibition will be visible.
-
Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip. If the intersection occurs between two markings, the higher value should be recorded.
Data Presentation
The results of the gradient diffusion test are quantitative MIC values and can be presented in a similar format to the broth microdilution data (see Table 1).
Experimental Workflow
Caption: Workflow for Gradient Diffusion (Etest®) Assay.
Quality Control
Quality control (QC) is essential for ensuring the accuracy and reproducibility of susceptibility testing results.[11] QC should be performed with each new batch of reagents and on a routine basis.
4.1. Quality Control Strains:
Standardized QC strains with known susceptibility profiles must be tested in parallel with clinical isolates.[12] Commonly used strains include:
-
Escherichia coli ATCC® 25922™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Staphylococcus aureus ATCC® 29213™ (for broth microdilution) or ATCC® 25923™ (for disk diffusion)
-
Klebsiella pneumoniae ATCC® 700603™ (for ESBL detection)
4.2. Acceptance Criteria:
The MIC values or zone diameters for the QC strains must fall within the acceptable ranges published in the most recent CLSI M100 or EUCAST QC tables.[6][11][13] If QC results are out of range, patient results should not be reported, and the cause of the discrepancy must be investigated.
Table 3: Example Quality Control Ranges for New Cephalosporins
| This compound Compound | QC Strain | Method | Acceptable Range |
| Ceftolozane-Tazobactam | E. coli ATCC® 25922™ | Disk Diffusion | 24-31 mm |
| Broth Microdilution | 0.12-0.5 µg/mL | ||
| P. aeruginosa ATCC® 27853™ | Disk Diffusion | 22-28 mm | |
| Broth Microdilution | 0.25-1 µg/mL | ||
| Ceftazidime-Avibactam | E. coli ATCC® 25922™ | Disk Diffusion | 25-31 mm |
| Broth Microdilution | 0.06-0.5 µg/mL | ||
| K. pneumoniae ATCC® 700603™ | Disk Diffusion | 20-26 mm | |
| Broth Microdilution | 0.25-2 µg/mL |
Note: Ranges are for illustrative purposes and should be verified against the latest CLSI M100 or EUCAST documentation.
Mechanism of Action and Resistance
Cephalosporins are bactericidal β-lactam antibiotics that inhibit the synthesis of the peptidoglycan layer of the bacterial cell wall.[14][15] Resistance to cephalosporins can arise through several mechanisms, most notably the production of β-lactamase enzymes that inactivate the drug.[16][17]
Caption: this compound Mechanism of Action and β-Lactamase Resistance.
References
- 1. In Vitro Activities of the Novel this compound LB 11058 against Multidrug-Resistant Staphylococci and Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asm.org [asm.org]
- 3. Activity of ceftolozane-tazobactam, ceftazidime-avibactam, meropenem-vaborbactam, cefiderocol and comparators against Gram-negative organisms causing bloodstream infections in Northern Italy (2019-2021): emergence of complex resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Ceftolozane-Tazobactam, Ceftazidime-Avibactam, and Cefiderocol against Multidrug-Resistant Pseudomonas aeruginosa Recovered at a German University Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. ihma.com [ihma.com]
- 8. CLSI-EUCAST Recommendations for Disk Diffusion Testing | News | CLSI [clsi.org]
- 9. darvashco.com [darvashco.com]
- 10. pid-el.com [pid-el.com]
- 11. bsac.org.uk [bsac.org.uk]
- 12. Quality control guidelines for BAL9141 (Ro 63-9141), an investigational this compound, when reference MIC and standardized disk diffusion susceptibility test methods are used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. urology-textbook.com [urology-textbook.com]
- 16. beta-Lactamase stability and in vitro activity of oral cephalosporins against strains possessing well-characterized mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
Determining the Minimum Inhibitory Concentration (MIC) of Cephalosporins: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalosporins are a cornerstone class of β-lactam antibiotics used extensively in the treatment of bacterial infections. As bacterial resistance to antimicrobial agents continues to rise, the accurate determination of the minimum inhibitory concentration (MIC) of cephalosporins is critical for clinical diagnostics, antibiotic stewardship, and the development of new therapeutic agents. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] This document provides detailed protocols for two standardized methods for determining the MIC of cephalosporins: broth microdilution and agar (B569324) dilution, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of the Methods
Both broth microdilution and agar dilution methods are based on challenging a standardized bacterial inoculum with serial dilutions of the cephalosporin. After a specified incubation period, the lowest concentration of the antibiotic that inhibits visible bacterial growth is recorded as the MIC.
-
Broth Microdilution: This method involves a 96-well microtiter plate where a standardized bacterial suspension is added to wells containing serial dilutions of the this compound in a liquid growth medium.
-
Agar Dilution: In this method, the this compound is incorporated into molten agar at various concentrations, which is then poured into petri dishes. A standardized bacterial suspension is then spotted onto the surface of the agar plates.
Data Presentation
Quality Control (QC) MIC Ranges
Accurate and reproducible MIC results are ensured by the routine testing of well-characterized quality control (QC) strains with known susceptibility profiles.[2] The following tables summarize the acceptable MIC ranges for common QC strains as specified by CLSI and EUCAST.
Table 1: CLSI Quality Control MIC Ranges for Cephalosporins (µg/mL)
| This compound | Escherichia coli ATCC® 25922 | Pseudomonas aeruginosa ATCC® 27853 | Staphylococcus aureus ATCC® 29213 |
| Cefazolin | 0.25 - 1 | N/A | 0.12 - 0.5 |
| Cefepime | 0.06 - 0.5 | 2 - 8 | 0.5 - 2 |
| Cefotaxime | 0.06 - 0.25 | 8 - 32 | 1 - 4 |
| Ceftazidime | 0.12 - 0.5 | 1 - 4 | 2 - 8 |
| Ceftriaxone | 0.06 - 0.25 | 8 - 32 | 1 - 4 |
Data compiled from CLSI M100 documents.
Table 2: EUCAST Quality Control MIC Ranges for Cephalosporins (µg/mL)
| This compound | Escherichia coli ATCC® 25922 | Pseudomonas aeruginosa ATCC® 27853 | Staphylococcus aureus ATCC® 29213 |
| Cefepime | 0.06 - 0.25 | 1 - 4 | 0.5 - 2 |
| Cefotaxime | 0.06 - 0.25 | N/A | 1 - 4 |
| Ceftazidime | 0.12 - 0.5 | 1 - 4 | 2 - 8 |
| Ceftriaxone | 0.06 - 0.25 | N/A | 1 - 4 |
Data compiled from EUCAST QC Tables.[3]
Clinical Breakpoints
Clinical breakpoints are used to categorize microorganisms as "Susceptible (S)," "Susceptible, Increased Exposure (I)," or "Resistant (R)" to an antimicrobial agent. These breakpoints are established by regulatory bodies like CLSI and EUCAST and are crucial for guiding clinical treatment decisions.
Table 3: CLSI and EUCAST Clinical MIC Breakpoints for Cefepime (µg/mL)
| Organism | CLSI Breakpoints (S/I/R) | EUCAST Breakpoints (S/I/R) |
| Enterobacteriaceae | ≤2 / 4-8 / ≥16 | ≤1 / 2-8 / >8 |
| Pseudomonas aeruginosa | ≤8 / 16 / ≥32 | ≤8 / - / >8 |
S = Susceptible; I = Susceptible, Increased Exposure (previously Intermediate); R = Resistant. Data compiled from CLSI M100 and EUCAST Breakpoint Tables.
Typical MIC Ranges of Cephalosporins Against Common Pathogens
The following table provides a general overview of the typical MIC ranges of various cephalosporins against wild-type populations of common bacterial pathogens. It is important to note that local resistance patterns can significantly vary.
Table 4: Typical MIC Ranges of Selected Cephalosporins (µg/mL)
| This compound | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Staphylococcus aureus (MSSA) | Streptococcus pneumoniae |
| Cefazolin | 0.5 - 4 | 0.5 - 4 | R | 0.12 - 1 | 0.25 - 2 |
| Cefuroxime | 1 - 8 | 1 - 8 | R | 0.25 - 2 | 0.06 - 1 |
| Cefotaxime | ≤0.25 - 1 | ≤0.25 - 1 | R | 1 - 8 | ≤0.06 - 1 |
| Ceftazidime | 0.12 - 1 | 0.12 - 1 | 0.5 - 8 | 4 - 32 | 0.5 - 4 |
| Cefepime | ≤0.25 - 1 | ≤0.25 - 1 | 0.5 - 8 | 0.5 - 4 | 0.12 - 2 |
| Ceftaroline | 0.06 - 0.5 | 0.06 - 0.5 | R | 0.12 - 1 | ≤0.015 - 0.25 |
MSSA = Methicillin-Susceptible Staphylococcus aureus; R = Intrinsically Resistant or high MICs. These are general ranges and can vary based on resistance mechanisms.
Experimental Protocols
Protocol 1: Broth Microdilution Method
This protocol is based on the standardized methods described by CLSI and EUCAST.
1. Materials
-
This compound powder of known potency
-
Sterile distilled water or other appropriate solvent
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test microorganism (18-24 hour culture on non-selective agar)
-
Quality control strains (e.g., E. coli ATCC® 25922, P. aeruginosa ATCC® 27853, S. aureus ATCC® 29213)
-
Sterile saline (0.85% NaCl) or Tryptic Soy Broth (TSB)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
-
Incubator (35 ± 2°C)
-
Pipettes and sterile tips
2. Preparation of this compound Stock Solution
-
Calculate the amount of this compound powder needed to prepare a stock solution (e.g., 1280 µg/mL), accounting for the potency of the powder.
-
Aseptically weigh the calculated amount and dissolve it in a sterile solvent as recommended by the manufacturer.
-
Sterilize the stock solution by filtration through a 0.22 µm filter if necessary.
-
Store the stock solution in aliquots at -70°C.
3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or TSB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Preparation of Microtiter Plates
-
Dispense 50 µL of CAMHB into each well of the 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in the highest concentration.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last well containing the antibiotic.
-
The final volume in each well after dilution should be 50 µL.
-
Designate wells for a growth control (CAMHB without antibiotic) and a sterility control (uninoculated CAMHB).
5. Inoculation and Incubation
-
Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the final volume to 100 µL.
-
The final bacterial concentration in each well will be approximately 5 x 10⁵ CFU/mL.
-
Seal the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
6. Interpretation of Results
-
After incubation, examine the plates for visible bacterial growth (turbidity).
-
The growth control well should be turbid, and the sterility control well should be clear.
-
The MIC is the lowest concentration of the this compound that completely inhibits visible growth of the organism.
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Agar Dilution Method
This protocol is a reference standard method, particularly for certain fastidious organisms or specific antibiotics.
1. Materials
-
This compound powder of known potency
-
Sterile distilled water or other appropriate solvent
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (100 mm)
-
Test microorganism (18-24 hour culture on non-selective agar)
-
Quality control strains
-
Sterile saline (0.85% NaCl) or Tryptic Soy Broth (TSB)
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (e.g., Steers replicator)
-
Incubator (35 ± 2°C)
-
Water bath (45-50°C)
2. Preparation of this compound Stock Solution
-
Follow the same procedure as described in the Broth Microdilution protocol.
3. Preparation of Agar Plates
-
Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath.
-
Prepare serial twofold dilutions of the this compound stock solution in a sterile diluent.
-
For each concentration, add 1 part of the this compound dilution to 9 parts of molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar). Mix thoroughly by gentle inversion.
-
Pour the agar into sterile, labeled petri dishes to a depth of 3-4 mm.
-
Prepare a growth control plate containing agar with no antibiotic.
-
Allow the agar to solidify at room temperature.
4. Preparation of Bacterial Inoculum
-
Prepare and standardize the bacterial suspension to a 0.5 McFarland standard as described in the Broth Microdilution protocol.
-
Dilute this suspension 1:10 in sterile saline or broth to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.
5. Inoculation and Incubation
-
Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the bacterial suspension. Each spot should deliver approximately 1-2 µL, resulting in a final inoculum of 10⁴ CFU per spot.
-
Allow the inoculum spots to be completely absorbed into the agar before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
6. Interpretation of Results
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The growth control plate should show confluent growth.
-
The MIC is the lowest concentration of the this compound that completely inhibits visible growth. A single colony or a faint haze should be disregarded.
Caption: Workflow for the Agar Dilution MIC Assay.
References
Application of Liquid Chromatography-Tandem Mass Spectrometry for Cephalosporin Residue Analysis in Milk
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cephalosporins are a class of β-lactam antibiotics widely used in veterinary medicine to treat bacterial infections in dairy cattle. The potential for residues of these drugs to remain in milk raises public health concerns, including allergic reactions in sensitive individuals and the development of antibiotic-resistant bacteria.[1] To ensure food safety, regulatory bodies like the European Union have established Maximum Residue Limits (MRLs) for various veterinary drugs in food products of animal origin.[1][2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the sensitive and selective determination of cephalosporin residues in milk.[1][3][4] Its high specificity and sensitivity allow for the reliable identification and quantification of these compounds at levels well below the established MRLs.[5][6] This application note provides a detailed protocol for the analysis of this compound residues in milk using LC-MS/MS, based on established methodologies.
Experimental Protocols
A robust and reliable analytical method is crucial for the accurate quantification of this compound residues. The following protocols for sample preparation, LC separation, and MS/MS detection are based on validated methods from the scientific literature.
Sample Preparation: Solid-Phase Extraction (SPE)
Sample preparation is a critical step to remove matrix interferences and concentrate the target analytes. A common and effective technique is Solid-Phase Extraction (SPE).
Materials:
-
Milk sample
-
EDTA-McIlvaine buffer
-
Oasis HLB SPE cartridges
-
Acetonitrile (ACN)
-
Methanol (B129727) (MeOH)
-
Water with 0.1% formic acid
-
Mobile phase solution
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Extraction:
-
To a 10 mL milk sample, add 20 mL of EDTA-McIlvaine buffer.
-
Vortex for 1 minute to mix thoroughly.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant for SPE cleanup.[1]
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
-
Sample Loading:
-
Load the entire supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove interfering substances.
-
-
Elution:
-
Elute the cephalosporins from the cartridge with 5 mL of acetonitrile.
-
-
Drying and Reconstitution:
Liquid Chromatography (LC)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Conditions:
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 40°C.
Tandem Mass Spectrometry (MS/MS)
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Specific precursor and product ions, as well as collision energies, must be optimized for each target this compound.
Data Presentation
The following tables summarize the quantitative data for the analysis of various cephalosporins in milk, including MRLs, recovery rates, and limits of detection and quantification.
Table 1: Maximum Residue Limits (MRLs) for Selected Cephalosporins in Milk (EU).
| This compound | MRL (µg/kg) |
| Cefalexin | 100 |
| Cephapirin | 60 |
| Ceftiofur | 100 |
| Cefquinome | 20 |
| Cefazolin | 50 |
| Cefoperazone | 50 |
Data sourced from various publications citing EU regulations.
Table 2: Performance Characteristics of the LC-MS/MS Method for this compound Analysis.
| This compound | Recovery (%) | RSD (%) | LOQ (µg/kg) | Linearity (R²) |
| Cephapirin | 84.53 - 95.70 | < 17.25 | 2.4 - 15.0 | 0.9812 - 0.9896 |
| Cefalexin | 81.7 - 117.9 | < 13.7 | 2.4 - 15.0 | 0.9812 - 0.9896 |
| Ceftiofur | 84.53 - 95.70 | < 17.25 | 2.4 - 15.0 | 0.9812 - 0.9896 |
This table presents a range of performance data compiled from multiple sources.[1][5]
Table 3: Example MRM Transitions for Selected Cephalosporins.
| This compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cefalexin | 348.4 | 157.81 |
| Ceftiofur | 524.5 | 241.04 |
| Cephapirin | 424.4 | 291.99 |
Data from a study by Stojanov et al.[1]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the analysis of this compound residues in milk.
Caption: Experimental workflow for this compound analysis in milk.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the routine analysis of this compound residues in milk. The described sample preparation protocol, combined with optimized chromatographic and mass spectrometric conditions, allows for the accurate quantification of these antibiotics at levels below the maximum residue limits set by regulatory agencies. This ensures the safety of dairy products and helps to mitigate the risks associated with antibiotic residues in the food chain. The validation data from various studies confirm that the method is fit for its intended purpose in food safety monitoring programs.[1][5]
References
- 1. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 2. Using antibiotics in dairy cows [hpra.ie]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Multiresidue LC-MS/MS analysis of cephalosporins and quinolones in milk following ultrasound-assisted matrix solid-phase dispersive extraction combined with the quick, easy, cheap, effective, rugged, and safe methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiresidue analysis of this compound antibiotics in bovine milk based on molecularly imprinted polymer extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Assessment of Antibiotic Residues Using Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS) and a Rapid Screening Test in Raw Milk Collected from the North-Central Algerian Dairies [mdpi.com]
Application Notes and Protocols for Solid-Phase Extraction and HPLC Analysis of Third-Generation Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Third-generation cephalosporins are a critical class of broad-spectrum β-lactam antibiotics used extensively in clinical practice to treat a wide range of bacterial infections.[1][2] Accurate and reliable quantification of these compounds in biological matrices and pharmaceutical formulations is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control.[1][3] High-performance liquid chromatography (HPLC) coupled with solid-phase extraction (SPE) offers a robust and sensitive method for the determination of third-generation cephalosporins.[4][5] SPE is a highly effective sample preparation technique that removes interfering substances from complex matrices, thereby improving the accuracy and longevity of the HPLC system.[4][6]
This document provides detailed application notes and protocols for the solid-phase extraction and HPLC analysis of common third-generation cephalosporins, including ceftriaxone, cefotaxime, cefixime, and cefdinir.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Human Plasma
This protocol is a generalized procedure based on common practices for the extraction of third-generation cephalosporins from human plasma.[4][5]
Materials:
-
SPE cartridges (e.g., C18, 1 mL)[4]
-
Methanol (B129727) (HPLC grade)
-
Purified water (HPLC grade)
-
Phosphate (B84403) buffer (50 mM, pH 1.5)[4]
-
Acetone[4]
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Pre-treatment:
-
To 1.0 mL of human plasma, add a known concentration of the cephalosporin standard.
-
Vortex the spiked sample for 2 minutes and let it stand for 30 minutes.[4]
-
Add 15.0 mL of acetone (B3395972) to precipitate plasma proteins.[4]
-
Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[4]
-
Reconstitute the residue in 10.0 mL of 50 mM phosphate buffer (pH 1.5).[4]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated and reconstituted plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate, approximately 0.1 mL/min.[4]
-
-
Washing:
-
Elution:
-
Elute the retained cephalosporins from the cartridge with 10.0 mL of methanol into a clean collection tube at a flow rate of 0.1 mL/min.[4]
-
-
Final Preparation:
-
Evaporate the eluted solution to a final volume of approximately 0.1 mL under a stream of nitrogen.[4]
-
The concentrated sample is now ready for HPLC analysis.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general HPLC method for the analysis of third-generation cephalosporins. Specific conditions may need to be optimized for different cephalosporins and HPLC systems.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[4][5] |
| Mobile Phase | 80:20 (v/v) 50 mM Phosphate Buffer (pH 5.0) : Methanol[4][5] |
| Flow Rate | 1.0 mL/min[4][5] |
| Injection Volume | 5.0 µL[4] |
| Detection Wavelength | 230 nm[4][5] |
| Column Temperature | 27 ± 1 °C[4] |
Procedure:
-
Mobile Phase Preparation:
-
Prepare the 50 mM phosphate buffer and adjust the pH to 5.0.
-
Mix the buffer and methanol in an 80:20 (v/v) ratio.
-
Degas the mobile phase using a vacuum degasser or by sonication before use.[4]
-
-
System Equilibration:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Injection and Analysis:
-
Inject 5.0 µL of the prepared sample extract into the HPLC system.[4]
-
Run the analysis and record the chromatogram.
-
Identify and quantify the this compound peaks based on the retention times of standard solutions.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the SPE-HPLC analysis of third-generation cephalosporins.
Table 1: Chromatographic Parameters [4]
| Compound | Retention Time (min) | Capacity Factor (k') | Selectivity Factor (α) | Resolution (Rs) |
| Ceftriaxone | 2.5 | 1.50 | - | - |
| Cefixime | 4.2 | 3.20 | 2.13 | 4.45 |
| Cefdinir | 6.8 | 5.80 | 1.81 | 1.34 |
Table 2: Method Validation Parameters
| Parameter | Ceftriaxone | Cefixime | Cefdinir |
| Linearity Range (µg/mL) | 0.5 - 50 | 0.5 - 50 | 0.5 - 50 |
| Correlation Coefficient (r²) | 0.9997[4] | 0.9996[4] | 0.9996[4] |
| LOD (µg/mL) | 0.018 | - | - |
| LOQ (µg/mL) | 0.056 | - | - |
| Recovery (%) from Plasma | 20.92[4][5] | 25.84[4][5] | 37.88[4][5] |
LOD: Limit of Detection, LOQ: Limit of Quantification. Values can vary depending on the specific instrument and experimental conditions.
Mandatory Visualization
Caption: Experimental workflow for SPE-HPLC analysis of cephalosporins.
Caption: Key factors influencing SPE-HPLC method development.
References
- 1. Determination of third-generation cephalosporins by high-performance liquid chromatography in connection with pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Recent bioanalytical methods for quantification of third-generation cephalosporins using HPLC and LC-MS(/MS) and their applications in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Synthesizing Radiolabeled Cephalosporins for Tracer Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques used to synthesize radiolabeled cephalosporins for tracer studies. The protocols detailed below are essential for researchers in drug metabolism, pharmacokinetics, and molecular imaging who require high-quality radiolabeled compounds to investigate the in vivo behavior of this important class of antibiotics.
Introduction
Cephalosporins are a cornerstone of antibacterial therapy. Understanding their absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing their efficacy and safety. Radiolabeling cephalosporins with isotopes such as Technetium-99m (⁹⁹ᵐTc), Carbon-14 (B1195169) (¹⁴C), Tritium (B154650) (³H), and Fluorine-18 (¹⁸F) allows for sensitive and quantitative in vivo tracking. These radiolabeled tracers are invaluable tools in preclinical and clinical research, enabling non-invasive imaging and detailed pharmacokinetic analysis.
Radiolabeling Strategies
The choice of radionuclide depends on the specific application. For single-photon emission computed tomography (SPECT) imaging, ⁹⁹ᵐTc is often preferred due to its favorable decay characteristics and availability. For positron emission tomography (PET) imaging, which offers higher sensitivity and resolution, ¹⁸F is the isotope of choice. For metabolic studies requiring long-term tracking and quantitative analysis, stable isotopes like ¹⁴C and ³H are ideal.
Technetium-99m (⁹⁹ᵐTc) Labeling
Technetium-99m is a gamma-emitting radionuclide that is ideal for SPECT imaging. The labeling of cephalosporins with ⁹⁹ᵐTc typically involves the formation of a complex between the technetium metal and the cephalosporin molecule, often facilitated by a reducing agent.
Application Note: ⁹⁹ᵐTc-Ceftriaxone for Bacterial Infection Imaging
⁹⁹ᵐTc-labeled ceftriaxone (B1232239) has been investigated as a radiopharmaceutical for the specific imaging of bacterial infections. The underlying principle is that ceftriaxone preferentially binds to penicillin-binding proteins (PBPs) on bacterial cell walls, leading to accumulation of the radiotracer at the site of infection.
Experimental Protocol: Synthesis of ⁹⁹ᵐTc-Ceftriaxone
This protocol describes the direct labeling of ceftriaxone with ⁹⁹ᵐTc using stannous chloride as a reducing agent.
Materials:
-
Ceftriaxone sodium
-
Sodium pertechnetate (B1241340) (Na⁹⁹ᵐTcO₄) solution
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Hydrochloric acid (HCl)
-
Saline solution (0.9% NaCl)
-
Nitrogen gas
-
ITLC-SG strips (Instant Thin Layer Chromatography-Silica Gel)
-
Saline and acetone (B3395972) as mobile phases
-
Gamma counter
Procedure:
-
Preparation of Stannous Chloride Solution: Prepare a fresh solution of SnCl₂·2H₂O (e.g., 1 mg/mL) in 0.1 M HCl.
-
Preparation of Ceftriaxone Solution: Dissolve ceftriaxone sodium in saline to a final concentration of 10 mg/mL.
-
Labeling Reaction:
-
In a sterile, nitrogen-purged vial, add 1 mL of the ceftriaxone solution (10 mg).
-
Add 50 µL of the stannous chloride solution.
-
Add approximately 370 MBq of Na⁹⁹ᵐTcO₄ solution.
-
Adjust the pH to 5 with 0.1 M HCl or NaOH if necessary.
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity using ITLC-SG.
-
Spot the reaction mixture on two ITLC-SG strips.
-
Develop one strip with saline as the mobile phase to determine the percentage of free pertechnetate (⁹⁹ᵐTcO₄⁻), which moves with the solvent front.
-
Develop the second strip with acetone as the mobile phase to determine the percentage of reduced/hydrolyzed technetium (⁹⁹ᵐTcO₂), which remains at the origin.
-
The ⁹⁹ᵐTc-ceftriaxone complex remains at the origin in the saline system and moves with the solvent front in the acetone system.
-
Calculate the radiochemical purity by subtracting the percentage of impurities from 100%.
-
-
Purification (if necessary): If the radiochemical purity is below the desired level (typically >90%), the product can be purified using a suitable solid-phase extraction cartridge.
Quantitative Data for ⁹⁹ᵐTc-Ceftriaxone Synthesis
| Parameter | Value | Reference |
| Radiochemical Purity | > 90% | [1] |
| Stability in Saline (24h) | > 80% | [1] |
| Stability in Serum (24h) | > 70% | [1] |
Carbon-14 (¹⁴C) Labeling
Carbon-14 is a beta-emitter with a long half-life, making it the gold standard for quantitative ADME studies.[2] The introduction of a ¹⁴C label is typically achieved through multi-step chemical synthesis, starting from a simple ¹⁴C-labeled precursor like Ba¹⁴CO₃ or [¹⁴C]cyanide.
Application Note: [¹⁴C]Cephalexin for Pharmacokinetic Studies
[¹⁴C]Cephalexin can be used to accurately determine the absorption, distribution, metabolism, and excretion of the drug in animal models and humans. The position of the ¹⁴C label is critical and should be in a metabolically stable part of the molecule to ensure the radiolabel remains associated with the drug and its metabolites.
Experimental Protocol: Synthesis of [¹⁴C]Cephalexin (Conceptual)
A common strategy for labeling cephalexin (B21000) involves the use of ¹⁴C-labeled D-phenylglycine as a precursor for the side chain.
Materials:
-
[¹⁴C]D-phenylglycine
-
7-Aminodesacetoxycephalosporanic acid (7-ADCA)
-
Coupling agents (e.g., dicyclohexylcarbodiimide/N-hydroxysuccinimide or an enzymatic approach)
-
Appropriate solvents (e.g., dichloromethane, acetonitrile)
-
Purification system (e.g., preparative HPLC)
-
Liquid scintillation counter
Procedure:
-
Activation of [¹⁴C]D-phenylglycine: The carboxylic acid group of [¹⁴C]D-phenylglycine is activated to facilitate amide bond formation. This can be done chemically using coupling agents or enzymatically.
-
Coupling Reaction: The activated [¹⁴C]D-phenylglycine is reacted with the amino group of 7-ADCA to form the amide bond, yielding [¹⁴C]cephalexin.
-
Purification: The crude product is purified by preparative HPLC to remove unreacted starting materials and byproducts.
-
Quality Control:
-
The radiochemical purity is determined by analytical HPLC with a radioactivity detector.
-
The chemical identity and purity are confirmed by co-elution with an authentic, unlabeled cephalexin standard and by spectroscopic methods (e.g., NMR, MS) on a parallel "cold" synthesis.
-
The specific activity is determined by measuring the radioactivity of a known mass of the purified product using a liquid scintillation counter.
-
Quantitative Data for ¹⁴C-Labeling (Representative)
| Parameter | Value | Reference |
| Radiochemical Yield | 10-30% (multi-step synthesis) | General knowledge from radiolabeling literature |
| Radiochemical Purity | > 98% | [3] |
| Specific Activity | 50-60 mCi/mmol | [2] |
Tritium (³H) Labeling
Tritium is another beta-emitter commonly used in drug metabolism studies. It offers higher specific activity than ¹⁴C, which can be advantageous for certain applications like receptor binding assays.[4]
Application Note: [³H]Cephalosporins for In Vitro Binding Assays
Tritiated cephalosporins can be used to study the binding affinity of the antibiotic to its target, the penicillin-binding proteins (PBPs), in bacterial cell membranes.
Experimental Protocol: Synthesis of [³H]this compound via Catalytic Exchange
This protocol describes a general method for introducing tritium into a this compound molecule through catalytic hydrogen-tritium exchange.
Materials:
-
This compound precursor (containing a halogen or an unsaturated bond at the desired labeling position)
-
Tritium gas (T₂)
-
Palladium on carbon (Pd/C) or other suitable catalyst
-
Solvent (e.g., ethyl acetate, methanol)
-
HPLC for purification
-
Liquid scintillation counter
Procedure:
-
Preparation of Precursor: A suitable precursor of the target this compound is synthesized. For catalytic dehalogenation, a bromo or iodo-substituted analog is prepared. For reduction, an unsaturated precursor is used.
-
Tritiation Reaction:
-
The precursor and the catalyst are placed in a reaction vessel connected to a tritium manifold.
-
The vessel is evacuated and filled with tritium gas to the desired pressure.
-
The reaction is stirred at room temperature or with gentle heating for a specified time.
-
-
Removal of Labile Tritium: After the reaction, the excess tritium gas is removed, and the catalyst is filtered off. The solvent is evaporated, and the residue is repeatedly dissolved in a protic solvent (e.g., methanol) and evaporated to remove any labile, non-covalently bound tritium.
-
Purification: The crude product is purified by preparative HPLC.
-
Quality Control:
-
Radiochemical purity is determined by analytical radio-HPLC.
-
Specific activity is determined by measuring the radioactivity of a known mass of the purified product.
-
Quantitative Data for ³H-Labeling (Representative)
| Parameter | Value | Reference |
| Radiochemical Yield | 5-25% | General knowledge from radiolabeling literature |
| Radiochemical Purity | > 97% | [5] |
| Specific Activity | 10-30 Ci/mmol | [4] |
Fluorine-18 (¹⁸F) Labeling
Fluorine-18 is a positron-emitting radionuclide with a half-life of approximately 110 minutes, making it suitable for PET imaging. The synthesis of ¹⁸F-labeled compounds is often challenging due to the short half-life and the need for rapid, high-yield reactions.
Application Note: ¹⁸F-Labeled Cephalosporins for In Vivo Imaging of Bacterial Infections
An ¹⁸F-labeled this compound could provide a highly sensitive tool for the early detection and localization of bacterial infections using PET imaging.
Experimental Protocol: Synthesis of an ¹⁸F-Fluorinated this compound Derivative (Conceptual)
This protocol outlines a conceptual two-step approach for the synthesis of an ¹⁸F-labeled this compound, involving the preparation of an ¹⁸F-labeled synthon followed by conjugation to the this compound core.
Materials:
-
This compound precursor with a suitable functional group for conjugation (e.g., an amino or azide (B81097) group)
-
¹⁸F-fluoride (produced in a cyclotron)
-
Prosthetic group precursor (e.g., a tosylated or bromo-substituted ester)
-
Phase transfer catalyst (e.g., Kryptofix 2.2.2)
-
Coupling reagents (e.g., for click chemistry or amide bond formation)
-
Automated synthesis module
-
HPLC for purification and analysis
-
Gamma detector
Procedure:
-
Production and Activation of [¹⁸F]Fluoride: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The aqueous [¹⁸F]fluoride is then trapped on an anion exchange cartridge and eluted with a solution containing a phase transfer catalyst (e.g., K₂CO₃/Kryptofix 2.2.2) into a reaction vessel. The solvent is evaporated to dryness.
-
Radiosynthesis of the ¹⁸F-Prosthetic Group: A solution of the prosthetic group precursor in an anhydrous solvent (e.g., acetonitrile) is added to the dried [¹⁸F]fluoride complex. The reaction is heated to promote nucleophilic substitution.
-
Conjugation to the this compound: The ¹⁸F-labeled prosthetic group is then reacted with the this compound precursor. The choice of reaction depends on the functional groups present (e.g., 'click' chemistry for an azide-alkyne cycloaddition, or amide bond formation).
-
Purification: The final radiolabeled this compound is purified by semi-preparative HPLC.
-
Formulation: The purified product is formulated in a physiologically compatible solution for injection.
-
Quality Control:
-
Radiochemical purity and identity are confirmed by analytical radio-HPLC.
-
Specific activity is determined by measuring the radioactivity and the mass of the product.
-
The final product is tested for sterility, pyrogenicity, and residual solvents.
-
Quantitative Data for ¹⁸F-Labeling (Representative)
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | 5-20% | General knowledge from 18F-labeling literature |
| Radiochemical Purity | > 95% | General knowledge from 18F-labeling literature |
| Specific Activity | > 1 Ci/µmol | General knowledge from 18F-labeling literature |
| Synthesis Time | 60-120 minutes | General knowledge from 18F-labeling literature |
Visualizations
Caption: General experimental workflow for the synthesis and quality control of radiolabeled cephalosporins.
Caption: Mechanism of action of cephalosporins via inhibition of penicillin-binding proteins (PBPs).
Caption: Logical relationship for selecting a radionuclide based on the intended research application.
References
- 1. Comparative in vitro activities of third-generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotopic API labelling with carbon-14 - Almac [almacgroup.com]
- 3. benthamscience.com [benthamscience.com]
- 4. mdpi.com [mdpi.com]
- 5. Tritium-labelling of Peptides and Proteins - DTU Health Tech [healthtech.dtu.dk]
Application Note: High-Performance Liquid Chromatography for the Determination of Cephalosporins in Pharmaceutical Dosage Forms
For Researchers, Scientists, and Drug Development Professionals
Abstract
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the quality control and quantitative determination of cephalosporin antibiotics in pharmaceutical formulations. Its precision, sensitivity, and robustness make it an indispensable tool in drug development and manufacturing. This document provides detailed application notes and protocols for the analysis of various cephalosporins using Reverse-Phase HPLC (RP-HPLC), ensuring accurate and reliable results for researchers, scientists, and drug development professionals. The methodologies presented are based on validated methods and are designed to be readily adaptable for routine quality control and stability testing.
Introduction
Cephalosporins are a major class of β-lactam antibiotics widely prescribed to treat a variety of bacterial infections.[1] Ensuring the potency, purity, and quality of these life-saving drugs is of paramount importance. HPLC is the most widely used analytical technique for the separation, identification, and quantification of cephalosporins in pharmaceutical dosage forms. This application note details validated RP-HPLC methods for the determination of several cephalosporins, offering comprehensive protocols and comparative data to aid in method development and implementation.
Key Experimental Protocols
Protocol 1: Simultaneous Determination of Eight Cephalosporins
This protocol describes a validated RP-HPLC method for the simultaneous determination of Cefepime Hydrochloride, Ceftazidime, Ceftiofur Sodium, Cefotaxime Sodium, Ceftriaxone Sodium, Cefoperazone Sodium, Cephradine, and Cefazolin Sodium in pharmaceutical formulations.[1]
Chromatographic Conditions:
-
Column: C8 reversed-phase, 250 mm × 4.6 mm i.d., 5.0 μm particle size[1]
-
Mobile Phase: 0.1 M Ammonium (B1175870) Acetate (B1210297) Buffer (pH 5.6) : Acetonitrile (95:5 v/v)[1]
-
Flow Rate: 0.8 mL/min[1]
-
Detection: UV at 250 nm[1]
-
Column Temperature: 30°C[1]
-
Injection Volume: 20 µL
Preparation of Solutions:
-
Ammonium Acetate Buffer (0.1 M, pH 5.6): Dissolve approximately 7.708 g of ammonium acetate in 1000 mL of de-ionized water.[1] Adjust the pH to 5.6 ± 0.2 with 0.1 M acetic acid.[1]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of each this compound reference standard and dissolve in 10 mL of de-ionized water.[1] Store at 4°C.[1]
-
Working Standard Solutions (0.5 - 50 µg/mL): Prepare a series of dilutions from the intermediate mixture solution (100 µg/mL) using de-ionized water to achieve final concentrations of 0.5, 1, 2, 5, 10, 20, and 50 µg/mL.[1]
-
Sample Preparation: Accurately weigh the powder from the pharmaceutical dosage form equivalent to 10 mg of the active this compound, transfer to a 10 mL volumetric flask, and add de-ionized water to the mark to get a concentration of 1000 µg/mL.[1] Further dilute as necessary to fall within the calibration range.
Protocol 2: Stability-Indicating Method for Cefpirome Sulfate
This protocol outlines a stability-indicating RP-HPLC method for the determination of Cefpirome Sulfate in the presence of its degradation products.[2]
Chromatographic Conditions:
-
Column: C18 reversed-phase, 125 mm × 4.6 mm i.d.[2]
-
Mobile Phase: Acetonitrile : 12 mmol/L Ammonium Acetate (10:90 v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV at 270 nm[2]
-
Column Temperature: 30°C[2]
-
Injection Volume: 20 µL
Preparation of Solutions:
-
Ammonium Acetate Buffer (12 mmol/L): Prepare by dissolving the appropriate amount of ammonium acetate in HPLC grade water.
-
Standard Stock Solution: Prepare a stock solution of Cefpirome Sulfate in the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 20-300 mg/L).[2]
-
Sample Preparation: Dissolve the contents of the pharmaceutical formulation in the mobile phase to achieve a concentration within the calibration range.
Protocol 3: Simultaneous Determination of Cefaclor, Cefalexin, and Cefadroxil
This protocol details an isocratic RP-HPLC method for the simultaneous determination of Cefaclor monohydrate, Cefalexin monohydrate, and Cefadroxil monohydrate.[3]
Chromatographic Conditions:
-
Column: Enable C18, 250 mm × 4.6 mm i.d., 5.0 µm particle size[3]
-
Mobile Phase: Triethylamine : Methanol : Acetonitrile : Ultra Pure Water (2:10:20:68 v/v%)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection: PDA at 265 nm[3]
-
Injection Volume: 20 µL[3]
Preparation of Solutions:
-
Mobile Phase Preparation: Mix the solvents in the specified ratio and degas before use.
-
Standard Stock Solution: Prepare individual stock solutions of Cefaclor, Cefalexin, and Cefadroxil in a suitable diluent.
-
Working Standard Solutions: Prepare mixed standard solutions by diluting the stock solutions to achieve concentrations within the linear range (e.g., 0.1–80 µg/ml).[3]
-
Sample Preparation: Extract the active ingredients from the pharmaceutical dosage form (capsule, tablet, or dry syrup) using a suitable solvent and dilute to a concentration within the calibration range.
Quantitative Data Summary
The following tables summarize the quantitative data from the cited HPLC methods, providing a clear comparison of their performance characteristics.
Table 1: Chromatographic and Validation Parameters for Simultaneous Determination of Eight Cephalosporins[1]
| Parameter | Value |
| Linearity Range (µg/mL) | 0.5 - 50 |
| Correlation Coefficient (r²) | 0.9999 |
| Limit of Detection (LOD) (µg/mL) | 0.018 - 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 0.056 - 0.09 |
Table 2: Validation Data for Stability-Indicating Method of Cefpirome Sulfate[2]
| Parameter | Value |
| Linearity Range (mg/L) | 20 - 300 |
| Correlation Coefficient (r) | 0.9999 |
| Retention Time (min) | 4.59 |
Table 3: Validation Parameters for Simultaneous Determination of Cefaclor, Cefalexin, and Cefadroxil[3]
| Parameter | Cefaclor | Cefalexin | Cefadroxil |
| Accuracy (Recovery, %) | 100.57 | 100.57 | 100.74 |
| Precision (RSD, %) | 0.29 | 0.31 | 0.40 |
| LOD (µg/mL) | 0.08 | 0.06 | 0.09 |
| LOQ (µg/mL) | 0.26 | 0.20 | 0.29 |
| Linearity Range (µg/mL) | 0.1 - 80 | 0.1 - 80 | 0.1 - 80 |
| Correlation Coefficient | 0.999 | 0.999 | 0.999 |
Visualizations
Caption: General experimental workflow for HPLC analysis of cephalosporins.
Caption: Sample preparation workflow for different pharmaceutical dosage forms.
Conclusion
The presented HPLC methods offer reliable and robust protocols for the quantitative determination of various cephalosporins in pharmaceutical dosage forms. The detailed experimental conditions, coupled with the summarized validation data, provide a strong foundation for researchers and scientists in the pharmaceutical industry to develop and implement quality control procedures. The provided workflows and protocols can be adapted to specific laboratory needs, ensuring the safety and efficacy of this compound-based therapies. Adherence to good laboratory practices and proper method validation in accordance with ICH guidelines is crucial for obtaining accurate and reproducible results.[2]
References
In Vivo Efficacy Testing of Novel Cephalosporins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for conducting in vivo efficacy studies of novel cephalosporins in established animal models of bacterial infection. These guidelines are intended to assist in the preclinical assessment of new antimicrobial agents, ensuring robust and reproducible data generation for drug development programs.
Introduction to In Vivo Efficacy Models for Cephalosporins
The evaluation of a novel cephalosporin's efficacy in vivo is a critical step in its preclinical development. Animal models of infection are indispensable tools that provide a dynamic environment to study the interplay between the pharmacokinetic (PK) and pharmacodynamic (PD) properties of an antibiotic and its therapeutic effect.[1][2] The data generated from these models are crucial for predicting clinical efficacy in humans.[3]
Commonly employed animal models for testing antibacterial agents include the neutropenic mouse thigh infection model and various pneumonia models.[4] The neutropenic thigh model is a standardized and reproducible method for assessing the antimicrobial activity in a setting of compromised host immunity, mimicking infections in immunocompromised patients.[4][5] Pneumonia models, on the other hand, are designed to simulate respiratory tract infections, a common clinical indication for this compound use.[6]
The choice of animal model, bacterial strain, and study endpoints should be carefully considered to align with the intended clinical application of the novel this compound.
Quantitative Efficacy Data of Novel Cephalosporins
The following tables summarize the in vivo efficacy of several novel cephalosporins against key bacterial pathogens in various animal models. This data is presented to provide a comparative overview of their potency.
Table 1: In Vivo Efficacy of Ceftaroline (B109729)
| Animal Model | Pathogen | Dosing Regimen | Efficacy Endpoint | Result |
| Neutropenic Mouse Thigh | Staphylococcus aureus (MRSA) | Human-simulated 600 mg q12h | Change in log10 CFU/thigh at 24h | 0.95 to 3.28 log10 reduction vs. 0h control[7][8][9] |
| Immunocompetent Mouse Thigh | Staphylococcus aureus (MRSA) | Human-simulated 600 mg q12h | Change in log10 CFU/thigh at 24h | >1 log10 reduction vs. 24h control[7][8][9] |
| Neutropenic Mouse Thigh | Enterobacteriaceae (ESBL-producing) | Human-simulated 600 mg ceftaroline + 600 mg NXL104 q8h | Change in log10 CFU/thigh at 24h | 0.5 to ≥2 log10 reduction vs. 0h control[10][11] |
| Rabbit Endocarditis | Staphylococcus aureus (MRSA, hGISA) | Simulated human dose of 600 mg q12h | Log10 CFU/g reduction in vegetations | ~6 log10 reduction vs. controls; 90% vegetation sterilization for MRSA, 60% for hGISA |
Table 2: In Vivo Efficacy of Ceftobiprole
| Animal Model | Pathogen | Dosing Regimen | Efficacy Endpoint | Result |
| Murine Pneumonia | Staphylococcus aureus (MRSA) | Not specified | Not specified | Effective against MRSA |
| Murine Pneumonia | Streptococcus pneumoniae (PRSP) | Not specified | Not specified | Effective against PRSP |
| Murine Pneumonia | Klebsiella pneumoniae | Static dose | T > MIC | ~36-45% for static effect[1] |
| Neutropenic Mouse Thigh | Staphylococcus aureus (MRSA) | Static dose | T > MIC | ~14-28% for static effect[1] |
| Neutropenic Mouse Thigh | Streptococcus pneumoniae (PRSP) | Static dose | T > MIC | ~15-22% for static effect[1] |
| Murine Bacteremia and Disseminated Infection | Staphylococcus aureus (MSSA, MRSA) | Simulated human dose of 500 mg q8h | Survival and bacterial load reduction | 100% survival; 3-6 log10 CFU reduction in various organs[12] |
Table 3: In Vivo Efficacy of Ceftolozane (B606591)/Tazobactam
| Animal Model | Pathogen | Dosing Regimen | Efficacy Endpoint | Result |
| Neutropenic Rabbit Pneumonia | Pseudomonas aeruginosa | 80 mg/kg q4h (humanized dose) | Change in log10 CFU/g of lung | ≥10^5 reduction in bacterial burden[3][13] |
| Rabbit Pneumonia | Pseudomonas aeruginosa | 1g or 2g t.i.d. | Change in log10 CFU/g of lung | 1g dose: 4.9 ± 0.3 log10 CFU/g; 2g dose: 3.6 ± 0.3 log10 CFU/g (vs. 6.3 ± 0.9 in controls)[6][14] |
| Neutropenic Mouse Thigh | Enterobacteriaceae (Wild-type) | Static dose | T > MIC | ~26.3% for stasis; ~31.6% for 1-log kill |
| Neutropenic Mouse Thigh | Enterobacteriaceae (ESBL-producing) | Static dose | T > MIC | ~31.1% for stasis; ~34.8% for 1-log kill |
| Neutropenic Mouse Thigh | Pseudomonas aeruginosa | Static dose | T > MIC | ~24.0% for stasis; ~31.5% for 1-log kill |
Experimental Protocols
Neutropenic Mouse Thigh Infection Model
This model is highly standardized for evaluating the efficacy of antimicrobial agents in an immunocompromised host.
Protocol:
-
Induction of Neutropenia:
-
Administer cyclophosphamide (B585) intraperitoneally to female ICR (CD-1) or BALB/c mice.
-
A common regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection. This induces neutropenia, making the mice more susceptible to infection.
-
-
Inoculum Preparation:
-
Culture the desired bacterial strain (e.g., S. aureus, E. coli, P. aeruginosa) overnight on an appropriate agar (B569324) medium.
-
Inoculate a single colony into a suitable broth (e.g., Tryptic Soy Broth) and incubate at 37°C with shaking to reach the logarithmic growth phase.
-
Harvest the bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (typically 10^6 - 10^7 CFU/mL).
-
-
Thigh Infection:
-
Lightly anesthetize the mice (e.g., using isoflurane).
-
Inject 0.1 mL of the bacterial suspension intramuscularly into each thigh.
-
-
Antimicrobial Administration:
-
Initiate treatment with the novel this compound at a predetermined time post-infection (e.g., 2 hours).
-
Administer the compound via a clinically relevant route (e.g., subcutaneous or intravenous) at various doses and dosing intervals.
-
-
Efficacy Assessment:
-
At a specified time point (e.g., 24 hours post-treatment initiation), euthanize the mice.
-
Aseptically excise the thigh muscles.
-
Homogenize the tissue in a known volume of sterile PBS or saline.
-
Perform serial dilutions of the homogenate and plate onto appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
The primary endpoint is the change in log10 CFU/gram of tissue compared to untreated controls at the start and end of the treatment period.
-
Murine Pneumonia Model
This model is used to assess the efficacy of cephalosporins in treating respiratory tract infections.
Protocol:
-
Animal Preparation:
-
Use specific pathogen-free mice (e.g., BALB/c or CD-1).
-
For studies requiring an immunocompromised state, neutropenia can be induced as described in the thigh infection model.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the thigh infection model. The concentration will depend on the virulence of the strain and the desired severity of infection.
-
-
Induction of Pneumonia (Inoculation):
-
Intranasal Inoculation:
-
Anesthetize the mouse lightly with isoflurane.
-
Hold the mouse in a supine position.
-
Instill a small volume (e.g., 20-50 µL) of the bacterial suspension into the nares. The mouse will aspirate the liquid into the lungs.
-
-
Intratracheal Instillation:
-
This method provides a more direct and consistent delivery of the inoculum to the lungs.
-
Anesthetize the mouse.
-
Visualize the trachea via transillumination of the neck.
-
Carefully insert a fine-gauge catheter into the trachea and instill the bacterial suspension.
-
-
-
Antimicrobial Administration:
-
Initiate treatment with the novel this compound at a specified time post-infection.
-
Administer the drug via a relevant route.
-
-
Efficacy Assessment:
-
Survival Studies: Monitor the mice for a defined period (e.g., 7 days) and record mortality.
-
Bacterial Load Determination:
-
At predetermined time points, euthanize the mice.
-
Aseptically remove the lungs.
-
Homogenize the lung tissue in a known volume of sterile PBS.
-
Determine the CFU/gram of lung tissue by serial dilution and plating.
-
-
Histopathology: The lungs can be fixed, sectioned, and stained to assess the extent of inflammation and tissue damage.
-
Tissue Homogenization and CFU Enumeration
This is a general protocol applicable to various tissue samples.
Protocol:
-
Sample Collection and Preparation:
-
Aseptically collect the tissue of interest (e.g., thigh muscle, lung, spleen).
-
Weigh the tissue sample.
-
Place the tissue in a sterile tube containing a known volume of sterile PBS or saline (e.g., 1 mL).
-
-
Homogenization:
-
Use a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer) to disrupt the tissue and release the bacteria.
-
Ensure the homogenization process is performed under conditions that maintain bacterial viability (e.g., keeping samples on ice).
-
-
Serial Dilution and Plating:
-
Perform ten-fold serial dilutions of the tissue homogenate in sterile PBS or saline.
-
Plate a small volume (e.g., 100 µL) of appropriate dilutions onto suitable agar plates in duplicate or triplicate.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
CFU Calculation:
-
Count the number of colonies on plates that have a countable number (e.g., 30-300 colonies).
-
Calculate the CFU per gram of tissue using the following formula:
-
CFU/g = (Number of colonies × Dilution factor) / (Volume plated in mL × Tissue weight in g)
-
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the in vivo efficacy testing of a novel this compound.
References
- 1. In Vivo Pharmacodynamics of Ceftobiprole against Multiple Bacterial Pathogens in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 2381. Ceftolozane/Tazobactam in the Treatment of Experimental Pseudomonas aeruginosa Pneumonia in Persistently Neutropenic Rabbits: Impact on Strains With Genetically Defined Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo efficacy of ceftolozane against Pseudomonas aeruginosa in a rabbit experimental model of pneumonia: comparison with ceftazidime, piperacillin/tazobactam and imipenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of Human Simulated Exposures of Ceftaroline Administered at 600 Milligrams Every 12 Hours against Phenotypically Diverse Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of human simulated exposures of ceftaroline administered at 600 milligrams every 12 hours against phenotypically diverse Staphylococcus aureus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vivo Efficacy of a Human-Simulated Regimen of Ceftaroline Combined with NXL104 against Extended-Spectrum-β-Lactamase (ESBL)-Producing and Non-ESBL-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. Ceftolozane-Tazobactam in the Treatment of Experimental Pseudomonas aeruginosa Pneumonia in Persistently Neutropenic Rabbits: Impact on Strains with Genetically Defined Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo efficacy of ceftolozane against Pseudomonas aeruginosa in a rabbit experimental model of pneumonia: Comparison with ceftazidime, piperacillin/tazobactam and imipenem [agris.fao.org]
- 13. journals.asm.org [journals.asm.org]
- 14. In Vivo Activities of Ceftolozane, a New this compound, with and without Tazobactam against Pseudomonas aeruginosa and Enterobacteriaceae, Including Strains with Extended-Spectrum β-Lactamases, in the Thighs of Neutropenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Binding Affinity of Cephalosporins to Penicillin-Binding Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cephalosporins are a cornerstone of antibacterial therapy, exerting their bactericidal effects by targeting and inactivating penicillin-binding proteins (PBPs). PBPs are essential bacterial enzymes responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2] The binding of a cephalosporin to a PBP forms a stable, covalent acyl-enzyme complex, which inhibits the transpeptidation reaction necessary for cell wall integrity.[1] This disruption leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[1]
The efficacy of a this compound is directly related to its binding affinity for specific PBPs.[3] This affinity is commonly quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of PBP activity.[1][3] A lower IC50 value signifies a higher binding affinity.[1][3] Therefore, the precise measurement of binding affinity is crucial for the discovery and development of new this compound antibiotics with improved efficacy and spectra of activity.
This document provides detailed protocols for several key assays used to evaluate the binding affinity of cephalosporins to PBPs, including competitive binding assays, fluorescence polarization, surface plasmon resonance, and isothermal titration calorimetry.
Mechanism of Action: this compound Inhibition of PBP
Cephalosporins, like other β-lactam antibiotics, mimic the D-Ala-D-Ala substrate of the PBP transpeptidase domain. The strained β-lactam ring of the this compound is attacked by a serine residue in the active site of the PBP, leading to the opening of the ring and the formation of a stable covalent bond.[1] This effectively inactivates the enzyme, halting peptidoglycan cross-linking.
Quantitative Data Summary
The binding affinities of various cephalosporins for PBPs from different bacterial species are summarized below. These values, presented as IC50 (µg/mL), provide a comparative measure of the potency of each antibiotic against specific PBP targets.
Table 1: IC50 (µg/mL) of Cephalosporins for PBPs from Escherichia coli
| PBP Target | Cefetamet | Cefixime | Cefuroxime |
| PBP1s | >5 | 0.25 | 0.5 |
| PBP3 | 0.25 | 0.25 | 0.5 |
| Data from a study on E. coli C600.[3] |
Table 2: IC50 (µg/mL) of Cephalosporins for PBPs from Penicillin-Resistant S. pneumoniae
| PBP Target | Cefditoren | Cefprozil | Cefpodoxime |
| PBP1a | 0.1 - 0.25 | 2 - 4 | 1 - 2 |
| PBP2a | 0.1 - 4 | >16 | >16 |
| PBP2b | 0.5 - 4 | >16 | >16 |
| PBP2x | 0.1 - 1 | 0.5 - 2 | 0.25 - 1 |
| PBP3 | 0.1 - 4 | 2 - 8 | 1 - 4 |
| Data compiled from studies on penicillin-susceptible and penicillin-resistant S. pneumoniae strains.[3] |
Table 3: IC50 (µg/mL) of Ceftaroline and Comparators for PBPs from S. aureus and S. pneumoniae
| Organism | PBP Target | Ceftaroline | Ceftriaxone | Cefotaxime |
| S. aureus | PBP2a (MRSA) | 0.01 - 1 | >256 | >256 |
| S. pneumoniae | PBP2X | 0.1 - 1 | ≥4 | ≥4 |
| PBP2B | 0.5 - 4 | - | - | |
| PBP1A | 0.125 - 0.25 | - | - | |
| Ceftaroline demonstrates a high affinity for PBP2a in MRSA and for PBP2X, PBP2B, and PBP1A in S. pneumoniae.[4] |
Experimental Protocols
Competitive PBP Binding Assay
This is the most common method for determining PBP binding affinity.[3] It involves a competition between an unlabeled test this compound and a labeled penicillin (e.g., fluorescent Bocillin-FL or radiolabeled penicillin G) for binding to PBPs in bacterial membrane preparations.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cephalosporin Instability in Aqueous Solutions for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of cephalosporin antibiotics in aqueous solutions used for in vitro assays. Accurate and reproducible experimental outcomes depend on understanding and mitigating the degradation of these critical compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Minimum Inhibitory Concentration (MIC) results for a this compound are inconsistent between experiments. What are the likely causes?
A1: Inconsistent MIC values are a common problem often linked to the degradation of the this compound during the experiment. Several factors related to the aqueous solution can contribute to this variability:
-
pH of the Medium: The stability of the β-lactam ring, which is crucial for the antibacterial activity of cephalosporins, is highly pH-dependent. Hydrolysis of this ring is a primary degradation pathway.[1] Most cephalosporins exhibit maximum stability in a slightly acidic to neutral pH range (typically pH 4-6).[2] Ensure the pH of your culture medium is consistent and within the optimal range for the specific this compound you are using.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[2][3] Prepare fresh solutions and avoid prolonged storage at room temperature or in incubators before use.
-
Buffer Composition: Certain buffer components can catalyze the degradation of cephalosporins. For instance, phosphate (B84403) and borate (B1201080) buffers have been shown to increase the degradation rate of some cephalosporins, while acetate (B1210297) buffers may be more inert.[4][5]
-
Inoculum Effect: A high bacterial inoculum can lead to the production of β-lactamases, enzymes that inactivate cephalosporins by hydrolyzing the β-lactam ring. This can result in apparently higher MIC values. Ensure your inoculum is standardized.
Q2: I prepared a stock solution of a this compound, and it changed color. Is it still usable?
A2: A color change in a this compound solution is often an indicator of degradation. While a slight yellowing may not always correlate with a significant loss of potency, it is a warning sign. It is strongly recommended to discard any discolored solution and prepare a fresh stock to ensure the accuracy of your experimental results. For example, ceftriaxone (B1232239) and ceftazidime (B193861) solutions are known to turn yellow upon degradation.[6]
Q3: What is the best way to prepare and store this compound stock solutions to maintain their stability?
A3: Proper preparation and storage are critical for preserving the integrity of this compound stock solutions.
-
Solvent: Use sterile, deionized water or an appropriate buffer for reconstitution.[7] Some cephalosporins may require specific solvents, so always consult the manufacturer's instructions.
-
Concentration: Prepare a concentrated stock solution (e.g., 1-10 mg/mL) that can be diluted to the final working concentration.[7]
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter. Do not autoclave, as the heat will cause rapid degradation.[7]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the antibiotic.[7][8] Store aliquots at -20°C or, for enhanced stability, at -70°C or -80°C.[8]
Q4: How long can I store my this compound stock solutions?
A4: The stability of frozen stock solutions varies depending on the specific this compound, the solvent, and the storage temperature. As a general guideline, many this compound stock solutions can be stored at -20°C for up to a year.[8] However, it is always best to consult the manufacturer's recommendations or relevant literature for specific stability data. For long-term storage, -80°C is preferable.[8]
Q5: Can components of my culture medium affect the stability of the this compound?
A5: Yes, various components in culture media can interact with and affect the stability of cephalosporins.
-
pH: As mentioned, the pH of the medium is a critical factor.
-
Proteins: If your medium is supplemented with serum, some cephalosporins can bind to proteins, reducing the concentration of the free, active drug.
-
Buffer Systems: The type of buffer used in the medium can influence the rate of degradation.[4][5]
Data on this compound Stability
The stability of cephalosporins is influenced by various factors. The following tables summarize some of the available quantitative data on the stability of different cephalosporins under various conditions.
Table 1: Half-life of Selected Cephalosporins at 35°C
| This compound | pH | Half-life (hours) |
| Cephalothin | 1.0 | ~25 |
| Cephaloridine | 1.0 | ~25 |
| Cephaloglycin | 1.0 | ~25 |
Source: Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation.[1]
Table 2: Stability of Cefepime (B1668827) at 30°C
| pH | Time to 90% of Initial Concentration (T90) |
| 4.6 | Approximately 2 days |
| 5.6 | Approximately 2 days |
Source: Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions.[2]
Table 3: Stability of Ceftriaxone in Human Serum
| Storage Temperature (°C) | % of Initial Activity Remaining (Undiluted Serum) | % of Initial Activity Remaining (Diluted Serum, pH 6.0) | Storage Duration |
| -70 | 88.96% | >90% | 3 months |
| -40 | 84.92% | >90% | 3 months |
| -20 | 82.41% | >90% | 3 months |
| 4 | 80.33% | 86.25% | 55 days |
| 37 | 33.08% | >60% | 120 hours |
Source: Influence of temperature on degradation kinetics of ceftriaxone in diluted and undiluted human serum.[9]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (e.g., 1 mg/mL)
Materials:
-
This compound powder
-
Sterile, deionized water or appropriate buffer
-
Sterile conical tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile, single-use aliquoting tubes (e.g., microcentrifuge tubes)
Procedure:
-
Calculate the required mass: Based on the desired concentration and final volume, calculate the mass of the this compound powder needed. Account for the potency of the powder as specified by the manufacturer.
-
Weigh the powder: Accurately weigh the calculated amount of this compound powder.
-
Dissolution: Aseptically transfer the powder to a sterile conical tube. Add a portion of the sterile solvent, and vortex until the powder is completely dissolved.
-
Adjust to final volume: Add the remaining solvent to reach the desired final volume and vortex to ensure homogeneity.
-
Sterile filtration: Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense the filtered solution into a sterile container.
-
Aliquoting: Dispense the sterile stock solution into single-use aliquots.
-
Storage: Label the aliquots clearly with the name of the this compound, concentration, and date of preparation. Store immediately at -20°C or -80°C.
Protocol 2: Broth Microdilution Method for MIC Determination
This protocol is a general guideline and should be adapted based on the specific this compound and bacterial strain being tested, following standards such as those from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Prepared this compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted to the final working concentration (approximately 5 x 10^5 CFU/mL)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare dilutions: Perform serial two-fold dilutions of the this compound stock solution in the microtiter plate using CAMHB to achieve the desired concentration range.
-
Inoculation: Inoculate each well (except for a sterility control well) with the standardized bacterial suspension. Include a growth control well (no antibiotic).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading results: After incubation, visually inspect the plate for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the this compound at which there is no visible growth.
Visualizing this compound Instability and Experimental Workflows
Diagram 1: Major Degradation Pathway of Cephalosporins
Caption: The primary degradation pathway of cephalosporins involves the hydrolysis of the β-lactam ring.
Diagram 2: Experimental Workflow for Preparing and Using this compound Solutions
Caption: A standardized workflow for preparing and using this compound solutions in in vitro assays.
Diagram 3: Troubleshooting Inconsistent MIC Results
Caption: A decision tree for troubleshooting common causes of inconsistent MIC results.
References
- 1. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. goldbio.com [goldbio.com]
- 9. Influence of temperature on degradation kinetics of ceftriaxone in diluted and undiluted human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cephalosporin Dosage and Administration for Preclinical Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing cephalosporin dosage and administration for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters for cephalosporins?
A1: For β-lactam antibiotics like cephalosporins, the most critical pharmacodynamic parameter is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[1] A %fT > MIC of 40-70% is generally associated with bactericidal activity for cephalosporins, with specific targets varying by the class of this compound and the pathogen.[2][3]
Q2: How do I choose an appropriate animal model for my this compound efficacy study?
A2: The choice of the in vivo model depends on the target pathogen and the type of infection being studied. Commonly used models include:
-
Neutropenic Thigh Infection Model: This model is ideal for studying the efficacy of antibiotics against localized soft tissue infections and allows for the direct assessment of bacterial killing at the site of infection.[1][4][5]
-
Sepsis Model: This model mimics a systemic infection and is crucial for evaluating an antibiotic's ability to control bacteremia and prevent mortality.[6]
-
Lung Infection Model: This model is used to assess the efficacy of antibiotics against respiratory pathogens.[5][7]
Q3: How do I prepare and store this compound stock solutions for animal studies?
A3: this compound stock solutions should be prepared in a suitable solvent and diluted in an appropriate vehicle for administration (e.g., sterile saline). The stability of frozen stock solutions can vary. For quantitative analysis, it is recommended to use freshly prepared solutions.[8] For routine in vitro and in vivo studies, some cephalosporins can be stored at -20°C or -80°C for a limited time, but stability should be verified.[8][9][10] For instance, ceftiofur (B124693) and cefapirin solutions may lose about a quarter of their potency after 6 months at -20°C.[8]
Q4: What are the common administration routes for cephalosporins in preclinical studies?
A4: The administration route depends on the specific this compound's properties (e.g., oral bioavailability) and the experimental design. Common routes include:
-
Oral (PO): For acid-stable cephalosporins with good oral absorption.[11]
-
Intravenous (IV): For parenteral cephalosporins to ensure 100% bioavailability.
-
Intraperitoneal (IP): A common route for systemic administration in rodents.[12][13]
-
Subcutaneous (SC): Another frequent route for systemic delivery in animal models.[1]
Troubleshooting Guides
Issue 1: High variability in in vivo efficacy results.
-
Q: My in vivo efficacy data for a this compound shows high variability between animals. What could be the cause?
-
A: High variability can stem from several factors. Ensure consistency in your animal population (age, sex, and supplier) and allow for an adequate acclimatization period.[6] Calibrate all dosing equipment and ensure accurate dose calculations based on individual animal body weights.[6] The timing of drug administration relative to infection induction is also critical and should be standardized.
-
Issue 2: Unexpected animal mortality.
-
Q: I'm observing unexpected mortality in my control or high-dose treatment groups. What should I investigate?
-
A: In control groups, mortality may indicate that the bacterial inoculum is too high, causing an overwhelmingly lethal infection.[6] Perform a dose-titration of the inoculum to establish a non-lethal infection model for the duration of your experiment.[6] In high-dose groups, mortality could be due to drug toxicity. It is essential to determine the maximum tolerated dose (MTD) before initiating efficacy studies.[6]
-
Issue 3: Discrepancy between in vitro and in vivo efficacy.
-
Q: My this compound shows potent activity in vitro (low MIC), but is less effective in my animal model. Why might this be?
-
A: Several factors can contribute to this discrepancy:
-
Suboptimal PK/PD Target Attainment: The dosing regimen may not be achieving the required %fT > MIC in the animal model.[6] Conduct pharmacokinetic studies in your specific animal model to determine key parameters like half-life, volume of distribution, and clearance, and adjust your dosing regimen accordingly.[1][12]
-
Plasma Protein Binding: High plasma protein binding can reduce the concentration of free, active drug.[6][11] Determine the protein binding of your this compound in the plasma of your animal model and use the free drug concentration for PK/PD calculations.[14]
-
Poor Tissue Penetration: The drug may not be reaching the site of infection in sufficient concentrations.[6][15] Consider measuring drug concentrations directly in the infected tissue.[16]
-
In Vivo Resistance Development: Bacteria can develop resistance to antibiotics during the course of an in vivo experiment.[6]
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Selected Cephalosporins in Preclinical Models
| This compound | Animal Model | Dose (mg/kg) | Route | Half-life (t½) | Cmax (µg/mL) | AUC (µg·h/mL) | Reference |
| Cefquinome | Mouse | 10 | SC | - | - | - | [1] |
| Ceftriaxone | Rat | 100 | IP | Varies with time of day | Varies with time of day | Varies with time of day | [12] |
| Cephalexin | Mouse | 10 | PO | - | - | - | [17] |
| Cefuroxime | Mouse | 10 | PO | - | - | - | [17] |
| Cefpodoxime | Mouse | 10 | PO | - | - | - | [17] |
| FK482 | Mouse | 20 | PO | 0.4 h | 3.1 | 4.2 | [18] |
| FK482 | Rat | 20 | PO | 1.1 h | 5.3 | 14.8 | [18] |
| SM-1652 | Mouse | 20 | IV | 11.0 min | - | - | [14] |
| SM-1652 | Rat | 20 | IV | 26.0 min | - | - | [14] |
| Cephalothin (B1668815) | Rat | 100 | IV | - | - | - | [16] |
Table 2: In Vivo PK/PD Targets for Cephalosporins in Murine Infection Models
| This compound | Infection Model | Pathogen | PK/PD Target for Efficacy | Reference |
| Ceftibuten | Neutropenic Thigh | Enterobacterales | %fT > MIC of 39% (stasis) to 67% (1-log kill) | [4] |
| Cefquinome | Neutropenic Thigh | S. aureus | %fT > MIC of 30-37% (stasis) to 44-54% (1-log kill) | [1] |
| Cefiderocol | Neutropenic Thigh | P. aeruginosa | %fT > MIC of ~77% (1-log kill) | [5] |
| Cefiderocol | Lung Infection | P. aeruginosa | %fT > MIC of ~70% (1-log kill) | [5] |
| Cephalexin | Thigh Infection | S. aureus | %fT > MIC of 25-35% (stasis) to 35-45% (1-log kill) | [17] |
| Cefuroxime | Thigh Infection | E. coli | %fT > MIC of 40-50% (stasis) to 45-75% (1-log kill) | [17] |
| Cefpodoxime | Thigh Infection | E. coli | %fT > MIC of 40-50% (stasis) to 45-75% (1-log kill) | [17] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[19][20][21][22][23]
Materials:
-
This compound powder
-
Appropriate solvent for the this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Incubator (35-37°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of the this compound in a suitable solvent. Further dilute in CAMHB to a working concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound in the 96-well microtiter plate, with each well containing 100 µL of the diluted antibiotic in CAMHB.
-
Inoculum Preparation: Culture the bacterial strains on appropriate agar (B569324) plates. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with 100 µL of the prepared bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the this compound that completely inhibits visible bacterial growth.
Protocol 2: Murine Thigh Infection Model for In Vivo Efficacy Assessment
This protocol is a generalized procedure based on common practices described in the literature.[1][4][5][7][17]
Materials:
-
Mice (specify strain, age, and sex)
-
Cyclophosphamide (B585) (for neutropenic models)
-
Bacterial strain of interest
-
This compound solution for injection
-
Sterile saline
-
Anesthetic
-
Surgical tools for tissue homogenization
-
Agar plates for bacterial enumeration
Procedure:
-
Induction of Neutropenia (if applicable): To create a neutropenic model, administer cyclophosphamide intraperitoneally at appropriate doses and time points (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).[4]
-
Infection: Prepare a bacterial suspension to the desired concentration. Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the thigh muscle.
-
Drug Administration: At a specified time post-infection (e.g., 2 hours), administer the this compound via the desired route (e.g., subcutaneous, intravenous). Dosing can be single or multiple over a 24-hour period.
-
Sample Collection: At the end of the treatment period (e.g., 24 hours), euthanize the mice. Aseptically remove the thighs and homogenize the tissue in a known volume of sterile saline.
-
Bacterial Enumeration: Perform serial dilutions of the tissue homogenate and plate on appropriate agar plates.
-
Data Analysis: After incubation, count the colonies to determine the CFU per thigh. Compare the bacterial load in treated groups to the control group to determine the efficacy of the this compound.
Visualizations
This compound Mechanism of Action and Resistance
Caption: this compound action and bacterial resistance mechanisms.
Workflow for Preclinical this compound Dose Optimization
Caption: A typical workflow for optimizing this compound dosage in preclinical studies.
Decision Tree for Troubleshooting Poor In Vivo Efficacy
References
- 1. Pharmacodynamics of Cefquinome in a Neutropenic Mouse Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. pexacy.com [pexacy.com]
- 4. Pharmacodynamics of Ceftibuten: An Assessment of an Oral this compound against Enterobacterales in a Neutropenic Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Pharmacodynamic Study of Cefiderocol, a Novel Parenteral Siderophore this compound, in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cephalosporins and Cephamycins Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 12. Daily Variations in Ceftriaxone Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Duration of antibiotic prophylaxis. An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of the this compound SM-1652 in mice, rats, rabbits, dogs, and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Pharmacokinetics of ampicillin, cephalothin and doxycycline in various tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2552. Comparative Pharmacodynamic Evaluation of Commonly Utilized, Oral, 1st - 3rd Generation Cephalosporins against S. aureus and E. coli in the Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of FK482, a new orally active this compound, in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound MIC Distribution of Extended-Spectrum-β-Lactamase- and pAmpC-Producing Escherichia coli and Klebsiella Species - PMC [pmc.ncbi.nlm.nih.gov]
- 23. EUCAST: MIC Determination [eucast.org]
Technical Support Center: Overcoming Poor Solubility of Novel Cephalosporin Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of novel cephalosporin derivatives in biological buffers.
Frequently Asked Questions (FAQs)
Q1: My novel this compound derivative is precipitating out of my biological buffer. What are the initial troubleshooting steps?
A1: Precipitation of your this compound derivative is a common issue stemming from poor solubility. Here are the initial steps to diagnose and address the problem:
-
Verify pH of the Solution: The solubility of many cephalosporins is pH-dependent.[1][2] Cephalexin (B21000), for instance, is zwitterionic and has minimal solubility at its isoelectric point (pH 4.5-5).[1] Adjusting the pH away from the isoelectric point can significantly increase solubility. For acidic conditions (below pH 4.2), the amino group is protonated, and for basic conditions (above pH 7.2), the carboxylic acid group is deprotonated, both increasing solubility.[1] Maximum stability for some cephalosporins, like cefepime (B1668827), has been observed in the pH range of 4 to 6.[3]
-
Assess Buffer Composition: Certain buffer components can catalyze the degradation of cephalosporins, which may be mistaken for precipitation.[3] For example, phosphate (B84403) and borate (B1201080) buffers have been shown to have a catalytic effect on the degradation of some cephalosporins.[2][3] Consider using alternative buffer systems if degradation is suspected.
-
Consider Temperature Effects: The dissolution of some this compound derivatives can be an endothermic process, meaning solubility may increase with temperature.[1] Gentle warming of the solution to a physiologically relevant temperature, such as 37°C, while stirring may improve solubility.[1] However, be cautious of potential degradation at elevated temperatures.[3]
-
Review Compound Purity and Form: Inconsistent solubility results between batches can be due to differences in the crystalline form (polymorphism) or hydration state of the compound.[1] Different polymorphs can have distinct solubility characteristics.[4]
Q2: What are the most common formulation strategies to enhance the solubility of poorly water-soluble this compound derivatives for in vitro studies?
A2: Several strategies can be employed to improve the aqueous solubility of your novel this compound derivatives for experimental purposes. The choice of method will depend on the physicochemical properties of your specific compound.[5][6]
-
Co-solvents: The use of water-miscible organic solvents, or co-solvents, can significantly increase the solubility of hydrophobic compounds.[7][8] Commonly used co-solvents include dimethyl sulfoxide (B87167) (DMSO), ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[9][10] It is crucial to use the lowest effective concentration of the co-solvent, as they can sometimes interfere with biological assays.
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate poorly soluble drug molecules, forming inclusion complexes and enhancing their aqueous solubility.[11][12][13] Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.[11][14]
-
pH Adjustment: As mentioned previously, modifying the pH of the buffer can be a simple and effective way to increase the solubility of ionizable this compound derivatives.[8]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can lead to enhanced dissolution rates and saturation solubility.[15][16] This can be achieved through techniques like media milling or high-pressure homogenization.[17][18]
Q3: Can I use surfactants to improve the solubility of my this compound derivative?
A3: Yes, surfactants can be used to increase the solubility of poorly soluble drugs by forming micelles that encapsulate the drug molecules.[19] Non-ionic surfactants like Tween® 80 and Pluronic® F-68 are often used in pharmaceutical formulations.[19] However, it is important to consider the potential for surfactants to interfere with your biological assay, as they can denature proteins or disrupt cell membranes at higher concentrations. The concentration of the surfactant should be kept as low as possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation upon addition to aqueous buffer | Poor aqueous solubility at the buffer's pH. | Adjust the pH of the buffer away from the compound's isoelectric point.[1] Consider using a buffer with a different composition.[3] |
| Low dissolution rate. | Gently warm the solution while stirring.[1] Reduce the particle size of the compound through micronization or creating a nanosuspension.[4] | |
| Compound has reached its maximum solubility. | Use a solubilizing agent such as a co-solvent (e.g., DMSO) or a cyclodextrin (B1172386) (e.g., HP-β-CD).[9][11] | |
| Inconsistent solubility between experiments | Variation in the crystalline form (polymorph) of the compound. | Characterize the solid-state properties of your compound (e.g., using XRD or DSC) to ensure consistency between batches.[1] |
| Buffer preparation inconsistency. | Ensure accurate and consistent preparation of all buffer solutions, including pH verification. | |
| Temperature fluctuations. | Perform solubility experiments at a controlled temperature.[1] | |
| Cloudy or hazy solution | Formation of a fine precipitate or colloidal suspension. | Filter the solution through a 0.22 µm filter to remove undissolved particles. This will give you the concentration of the soluble fraction. |
| Degradation of the compound. | Assess the stability of your compound in the chosen buffer and at the experimental temperature.[20] Use freshly prepared solutions. | |
| Unexpected biological assay results | Interference from solubilizing agents (co-solvents, surfactants). | Run appropriate vehicle controls in your assay to account for any effects of the solubilizing agents. Use the lowest possible concentration of the solubilizing agent. |
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data on the solubility enhancement of various cephalosporins using different techniques.
Table 1: Effect of Cyclodextrins on this compound Solubility
| This compound | Cyclodextrin | Molar Ratio (Drug:CD) | Solubility Enhancement (fold increase) | Reference |
| Cefixime | β-CD and PVP K-30 (0.25% w/v) | - | Significant improvement | [14] |
| Cefixime | SBE-β-CD and Histidine | - | Solubility increased from 0.76 to 17.5 mg/mL | [14] |
| Cefuroxime Axetil | β-CD | - | 9.3 | [14] |
| Cefdinir | β-CD | 1:1 | Greater effect on solubility enhancement | [14] |
| Cefdinir | HP-β-CD | 1:1 | Less effect on solubility enhancement | [14] |
Table 2: Solubility of Cephalosporins and their Co-crystals
| Compound | Solubility (mg/mL) |
| Cefradine (CFD) | 6.6 |
| Cephalexin (CPX) | 5.6 |
| Cefaclor (CFC) | 5.1 |
| CFD·THY·2.5H₂O | 1.1 |
| CPX·THY·2.5H₂O | 1.4 |
| CFC·THY·4H₂O | 1.4 |
| Data from a study on co-crystallization with thymol (B1683141) (THY).[21] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
This protocol is a general guideline for determining the equilibrium solubility of a novel this compound derivative in a biological buffer.[22]
-
Preparation: Prepare the desired biological buffer at the target pH and temperature (e.g., 37 ± 1 °C).[22]
-
Addition of Compound: Add an excess amount of the this compound derivative to a known volume of the buffer in a sealed container (e.g., glass vial). The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound. Preliminary experiments may be needed to determine the time to reach equilibrium.[22]
-
Sample Collection and Preparation: After equilibration, allow the suspension to settle. Withdraw a sample of the supernatant and separate the solid phase from the liquid phase. This can be done by centrifugation at a high speed or by filtration through a suitable membrane filter (e.g., 0.22 µm).[22]
-
Quantification: Analyze the concentration of the dissolved this compound derivative in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[23][24]
-
Data Analysis: The determined concentration represents the equilibrium solubility of the compound under the tested conditions.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This method is used to prepare solid inclusion complexes of cephalosporins with cyclodextrins to enhance solubility.[14][25]
-
Molar Ratio Calculation: Determine the desired molar ratio of the this compound derivative to the cyclodextrin (e.g., 1:1).
-
Mixing: Accurately weigh the this compound derivative and the cyclodextrin.
-
Kneading: Place the mixture in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a thick paste.
-
Trituration: Knead the paste thoroughly with a pestle for a specified period (e.g., 30-60 minutes).
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.[25]
-
Characterization: The formation of the inclusion complex can be confirmed by analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).
Protocol 3: Preparation of a Nanosuspension by Media Milling
This protocol describes a top-down approach to produce drug nanoparticles for solubility enhancement.[18]
-
Preparation of Slurry: Disperse the micronized this compound derivative in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween® 80 or a polymer like HPMC).
-
Milling: Introduce the slurry into a media mill containing milling beads (e.g., zirconium oxide or polystyrene).
-
Particle Size Reduction: Operate the mill at a specific speed and for a sufficient duration to achieve the desired particle size distribution (typically in the range of 100-300 nm).[18]
-
Monitoring: Periodically measure the particle size using techniques like dynamic light scattering (DLS) to monitor the progress of the milling process.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.
Visualizations
Caption: A general workflow for addressing poor solubility of novel this compound derivatives.
Caption: The mechanism of solubility enhancement by cyclodextrin complexation.
Caption: The relationship between pH and the solubility of a zwitterionic this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combined Use of Cyclodextrins and Amino Acids for the Development of Cefixime Oral Solutions for Pediatric Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemicaljournals.com [chemicaljournals.com]
- 14. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective [mdpi.com]
- 15. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsonline.com [ijpsonline.com]
- 17. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jetir.org [jetir.org]
- 20. Stability of this compound prodrug esters in human intestinal juice: implications for oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 23. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. sphinxsai.com [sphinxsai.com]
Strategies to mitigate the degradation of cephalosporins during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the degradation of cephalosporins during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for cephalosporins during sample preparation?
A1: The most common degradation pathway for cephalosporins is the hydrolysis of the β-lactam ring, which leads to a loss of antibacterial activity.[1] This process can be catalyzed by acidic or alkaline conditions, heat, and the presence of certain enzymes like β-lactamases.[2] Other significant degradation routes include oxidation, and photodegradation, particularly under UV light.[3] The specific degradation products can vary depending on the cephalosporin's structure and the stress conditions it is exposed to.[4][5]
Q2: How does pH affect the stability of cephalosporins in my samples?
A2: The stability of cephalosporins is highly pH-dependent. Generally, they are most stable in a slightly acidic to neutral pH range. For instance, cefazolin (B47455) exhibits maximum stability between pH 5.5 and 6.5.[6][7] In contrast, cephalexin (B21000) is most stable in the pH range of 6.5 to 8.5.[3] Both strongly acidic and alkaline conditions significantly accelerate the hydrolysis of the β-lactam ring.[1] Therefore, it is crucial to control the pH of your sample and analytical solutions.
Q3: What is the impact of temperature on this compound stability during sample preparation?
A3: Elevated temperatures significantly accelerate the degradation of cephalosporins.[8] It is recommended to prepare samples on an ice bath and to use a refrigerated autosampler if possible. For storage, prepared samples should be kept at refrigerated (2-8 °C) or frozen (-20 °C) temperatures to minimize thermal degradation.[7] Forced degradation studies often utilize temperatures between 40°C and 80°C to intentionally induce and study degradation products.[9]
Q4: Are cephalosporins sensitive to light?
A4: Yes, many cephalosporins are susceptible to photodegradation, especially when exposed to UV light.[3] To prevent this, always work with and store samples and standards in light-protected containers, such as amber vials or by wrapping them in aluminum foil.[7]
Q5: I'm observing unexpected peaks in my chromatogram. What could be the cause?
A5: Unexpected peaks in your chromatogram are often degradation products of the this compound you are analyzing. The formation of these products can be influenced by the sample preparation conditions such as pH, temperature, and exposure to light.[3] To identify these peaks, you can perform forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light) and compare the resulting chromatograms with your sample's chromatogram.[9][10] LC-MS/TOF can be a powerful tool for the characterization of these unknown degradation products.[4]
Troubleshooting Guides
Problem 1: Low Analyte Recovery
| Possible Cause | Recommended Solution |
| Degradation due to pH | Ensure the pH of all solutions (solvents, buffers, and the sample itself) is within the optimal stability range for the specific this compound. Use appropriate buffer systems to maintain a stable pH.[1][3] |
| Thermal Degradation | Perform all sample preparation steps on an ice bath. Minimize the time samples are at room temperature. Use a refrigerated autosampler for HPLC analysis. Store samples at appropriate refrigerated or frozen temperatures.[7][8] |
| Photodegradation | Protect samples and standards from light at all stages by using amber vials or by wrapping containers with aluminum foil.[3] |
| Incomplete Extraction | Optimize your extraction procedure. For Solid Phase Extraction (SPE), ensure proper conditioning of the cartridge and use an appropriate elution solvent. For Liquid-Liquid Extraction (LLE), select a solvent with suitable polarity and perform multiple extractions if necessary. For protein precipitation, ensure the precipitating solvent is added in the correct ratio and vortexed sufficiently.[11][12][13] |
| Adsorption to Surfaces | Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption of the analyte to container surfaces, especially for low-concentration samples. |
Problem 2: Poor Peak Shape in Chromatography
| Possible Cause | Recommended Solution |
| Co-elution of Degradation Products | Optimize the chromatographic method to ensure separation of the parent drug from its degradation products. This may involve adjusting the mobile phase composition, gradient, or column chemistry. A stability-indicating method should be developed and validated.[14] |
| Matrix Effects | The presence of endogenous components from the biological matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Improve sample clean-up by using a more selective extraction method like SPE. Diluting the sample can also help mitigate matrix effects.[15][16] |
| Inappropriate Injection Solvent | The solvent used to dissolve the final sample extract for injection should be compatible with the mobile phase. Ideally, the injection solvent should be the same as or weaker than the initial mobile phase to avoid peak distortion.[17] |
Quantitative Data on this compound Stability
Table 1: Stability of Cephalexin in Human Plasma [18][19]
| Storage Condition | Duration | Stability (%) |
| Room Temperature | 24 hours | ≥ 93% |
| Room Temperature (post-processing) | 24 hours | ≥ 96% |
| -20°C (post-processing) | 48 hours | ≥ 98% |
| Freeze-thaw cycles (-20°C to RT) | 3 cycles | ≥ 92% |
| -20°C | 8 weeks | ≥ 99% |
Table 2: Stability of Various Cephalosporins in Human Plasma at Different Storage Conditions [20]
| Antibiotic | Cool Box (on ice) - 24 hours | Refrigerated (4-6°C) - 24 hours | Refrigerated (4-6°C) - 72 hours | Frozen (-80°C) - 6 months | Frozen (-80°C) - 12 months |
| Cefotaxime | Stable | Stable | Stable | Stable | Stable |
| Ceftazidime | Stable | Stable | Stable | Stable | Stable |
| Ceftriaxone | Stable | Stable | Stable | Stable | Stable |
| Cefuroxime | Stable | Stable | Stable | Stable | Stable |
Table 3: Stability of Cephalosporins in Infusion Solutions at Room Temperature [21][22]
| This compound | Solvent | Stability Period |
| Cefmetazole | 0.9% NaCl or 5% Glucose | 24 hours |
| Ceftazidime | 0.9% NaCl or 5% Glucose | 24 hours |
| Ceftizoxime | 0.9% NaCl or 5% Glucose | 24 hours |
| Cefoxitin | 0.9% NaCl or 5% Glucose | up to 8 hours |
| Cefminox | 0.9% NaCl | up to 8 hours |
| Cefuroxime | 0.9% NaCl or 5% Glucose | 4 hours |
| Cefamandole nafate | 0.9% NaCl | < 8 hours |
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound[9][10][23]
This protocol provides a general framework for conducting forced degradation studies. The specific concentrations and incubation times may need to be optimized for each this compound to achieve 5-20% degradation.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve the this compound reference standard in an appropriate solvent (e.g., water, methanol (B129727), or a co-solvent system) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a predetermined time. After incubation, cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.01 M NaOH. Incubate at room temperature for a predetermined time. After incubation, neutralize with 0.01 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a predetermined time.
-
Thermal Degradation: Expose both the solid powder and a solution of the this compound to a high temperature (e.g., 80°C) in a thermostatically controlled oven for a set duration.
-
Photolytic Degradation: Expose a solution of the this compound in a quartz cuvette to a photostability chamber with a light source providing at least 1.2 million lux hours and 200 watt-hours/square meter of near-UV energy. A control sample should be wrapped in aluminum foil.
3. Sample Analysis:
-
After exposure to the stress conditions, dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the stressed samples and an unstressed control sample using a validated stability-indicating HPLC method.
Protocol 2: Protein Precipitation for this compound Analysis in Plasma[12][13][24]
1. Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the thawed plasma to ensure homogeneity.
2. Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 50 µL of internal standard solution.
-
Add 250 µL of acetonitrile (B52724) (or another suitable organic solvent like methanol).
-
Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.
3. Centrifugation:
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
4. Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
5. Analysis:
-
The supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase.
Protocol 3: Solid Phase Extraction (SPE) of Cephalosporins from Urine[11][25][26][27]
1. Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of an acidic buffer (e.g., pH 3).
2. Sample Loading:
-
Acidify the urine sample (e.g., 500 µL) by adding a small volume of phosphoric acid.
-
Load the acidified urine sample onto the conditioned SPE cartridge.
3. Washing:
-
Wash the cartridge with 1 mL of the acidic buffer to remove interfering substances from the biological matrix.
4. Elution:
-
Elute the cephalosporins from the cartridge with 500 µL of an acetonitrile-water mixture (e.g., 50:50 v/v).
5. Analysis:
-
The eluate can be directly injected into the HPLC system for analysis.
Visualizations
Caption: Major degradation pathways of cephalosporins.
Caption: A logical workflow for troubleshooting low recovery of cephalosporins.
Caption: A typical workflow for preparing plasma samples for this compound analysis.
References
- 1. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. benchchem.com [benchchem.com]
- 4. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of new degradation products of cefepime dihydrochloride monohydrate drug substance during stress stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Stability of various cephalosporins in solutions. Cefazolin, cefazedone, cefaclor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. a protein precipitation extraction method [protocols.io]
- 14. academic.oup.com [academic.oup.com]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eijppr.com [eijppr.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. DETERMINATION OF CEPHALEXIN LEVEL AND STABILITY IN HUMAN PLASMA BY FULLY VALIDATED RAPAID HPLC ANALYSIS | Semantic Scholar [semanticscholar.org]
- 20. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Compatibility and stability of seven selected this compound antibiotics during extended infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Compatibility and stability of seven selected this compound antibiotics during extended infusion - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield and purity of semi-synthetic cephalosporin production
Technical Support Center: Semi-Synthetic Cephalosporin Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield and purity of semi-synthetic this compound production.
Frequently Asked Questions (FAQs)
Q1: What are the primary approaches for synthesizing the 7-aminocephalosporanic acid (7-ACA) nucleus?
A1: The two main routes for producing the 7-ACA nucleus, a crucial precursor for many semi-synthetic cephalosporins, are chemical and enzymatic.[1][2] The traditional chemical methods often involve hazardous reagents and generate significant waste.[1] Enzymatic processes are considered a greener alternative and can be accomplished using a two-enzyme system (D-amino acid oxidase and glutaryl acylase) or more recently, with a single engineered this compound C acylase.[2][3]
Q2: What are the key factors influencing the yield of this compound C in fermentation?
A2: The yield of this compound C from Acremonium chrysogenum fermentation is influenced by several factors:
-
Nutrient Composition: The carbon-to-nitrogen (C/N) ratio is critical; an imbalance can inhibit enzyme synthesis. Methionine has been shown to increase yields by supplying sulfur for biosynthesis.[4]
-
Aeration: this compound C production is a highly aerobic process, and maintaining a dissolved oxygen level of 40% or above is essential to prevent oxygen limitation.[5]
-
pH and Temperature: The optimal pH is generally around 6.1-7.2, and the temperature is typically maintained at 25-28°C.[5][6]
-
Agitation: Adequate agitation is necessary for nutrient and oxygen distribution, with speeds around 600 rpm being effective in bench-top fermentors.[6]
Q3: What are the most effective methods for purifying semi-synthetic cephalosporins?
A3: A multi-step approach is typically required for effective purification. Adsorption chromatography, particularly using reverse-phase materials, is a highly successful technique.[7][8] This is often combined with other methods like ion-exchange chromatography and membrane separation.[5][8] For certain products, reactive crystallization can be employed to enhance both productivity and purity by selectively crystallizing the desired product during the synthesis reaction.[9]
Q4: How can enzyme immobilization benefit the synthesis process?
A4: Immobilizing enzymes, such as penicillin G acylase or this compound-acid synthetase, offers several advantages.[10][11] It enhances the operational stability of the enzyme, allowing for repeated use over multiple cycles with minimal loss of activity.[10][11] This reusability significantly reduces the overall cost of the process. Immobilization also simplifies the downstream processing by making the separation of the biocatalyst from the reaction mixture straightforward.
Troubleshooting Guides
Issue 1: Low Yield in Enzymatic Acylation
Question: My enzymatic acylation reaction to produce a semi-synthetic this compound (e.g., Cefazolin (B47455), Cephalexin) is showing low conversion and yield. What are the potential causes and solutions?
Answer: Low yield in enzymatic acylation can stem from several factors related to reaction conditions and enzyme stability. Below is a troubleshooting workflow and detailed explanations.
References
- 1. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the this compound C Producer Acremonium chrysogenum | MDPI [mdpi.com]
- 2. Use of enzymes in the production of semi-synthetic penicillins and cephalosporins: drawbacks and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-pot conversion of this compound C by using an optimized two-enzyme process - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Biosynthesis of this compound C: I. Factors Affecting the Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspmuranchi.ac.in [dspmuranchi.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. Extraction and purification of this compound antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Enzymatic synthesis of cefazolin using immobilized recombinant this compound-acid synthetase as the biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient enzymatic synthesis of cephalexin in suspension aqueous solution system - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing challenges in the purification of cephalosporin analogues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of cephalosporin analogues.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Question: My this compound analogue shows poor recovery after purification. What are the potential causes and solutions?
Answer: Low recovery of your this compound analogue can stem from several factors throughout the purification process. Key areas to investigate include:
-
Degradation: Cephalosporins are susceptible to degradation, particularly through hydrolysis of the β-lactam ring.[1][2] This can be influenced by pH and temperature.[1][3] Ensure that solutions are kept cool, ideally between 3–5°C, and that the pH is maintained within a stable range for your specific analogue.[4] Deacetoxycephalosporins are noted to be fairly stable in acidic conditions.[1]
-
Improper Solid-Phase Extraction (SPE): Inefficient binding or elution during SPE is a common cause of product loss.[5] Optimization of parameters such as the choice of sorbent, sample pH, loading conditions, wash steps, and elution solvent is critical.[5]
-
Irreversible Adsorption: Your compound may be irreversibly binding to the stationary phase of your chromatography column or to other surfaces. This can be particularly problematic with highly polar analogues. Consider using a different stationary phase or modifying the mobile phase to reduce strong interactions.
-
Precipitation: Changes in solvent composition or pH during purification can cause the analogue to precipitate out of solution.[6] Ensure that the compound remains soluble throughout the entire workflow.
Question: I'm observing significant peak tailing in my HPLC chromatogram. What should I do?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column itself.
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on silica-based columns can interact with basic functional groups on your this compound analogue. To mitigate this, try lowering the mobile phase pH by adding an acid like formic or trifluoroacetic acid to suppress silanol ionization.[7]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
-
Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degrading. A blocked inlet frit can also cause peak distortion.[7] Try flushing the column with a strong solvent or, if the problem persists, replace the column.
Question: My polar this compound analogue is not retained on a standard C18 column. How can I increase retention?
Answer: Poor retention of polar compounds on a standard C18 column is a common challenge. Here are some strategies to improve it:
-
Use a Polar-Embedded or Aqueous C18 Column: These columns are designed with modifications to the stationary phase that make them more compatible with highly aqueous mobile phases and better at retaining polar analytes.[7]
-
Reduce Organic Modifier Concentration: Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase. This will increase the mobile phase polarity and promote greater interaction with the stationary phase.
-
Adjust Mobile Phase pH: The pH of the mobile phase affects the ionization state of cephalosporins, which often have acidic carboxyl groups.[7] Adjusting the pH to suppress the ionization of your analyte can increase its hydrophobicity and retention on a reversed-phase column.
-
Consider HILIC Chromatography: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable alternative to reversed-phase chromatography.
Question: My HPLC retention times are shifting between injections. What is causing this instability?
Answer: Unstable retention times are typically indicative of a lack of equilibration in the HPLC system or changes in the mobile phase.
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using gradient elution.
-
Mobile Phase Composition: The mobile phase may not be mixed consistently, or one of the components could be evaporating. Ensure your solvent bottles are properly sealed and that the mobile phase is well-mixed.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven is highly recommended to maintain a consistent temperature.[7]
-
Pump Issues: Inconsistent flow from the HPLC pump can also lead to shifting retention times. Check the pump for any leaks or pressure fluctuations.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound analogues?
A1: A multi-step approach is often required for the effective purification of cephalosporins.[8] Common techniques include:
-
Chromatography: Adsorption chromatography, particularly using reversed-phase materials (like C18) and ion-exchange resins, is widely used.[6][9] High-Performance Liquid Chromatography (HPLC) is a standard method for both analysis and purification.[10]
-
Membrane Separation: Techniques like ultrafiltration and reverse osmosis are employed to remove larger impurities such as proteins and mycelia from fermentation broths and to concentrate the product.[3][4][11]
-
Extraction: Methods such as liquid-liquid extraction and solid-phase extraction (SPE) are used for initial cleanup and concentration from complex matrices.[4][5]
-
Crystallization: This is often the final step to obtain a highly purified, solid product.[6]
Q2: How does pH affect the stability and purification of cephalosporins?
A2: The pH is a critical parameter in this compound purification. The β-lactam ring, a core structural feature, is susceptible to hydrolysis, and the rate of this degradation is highly pH-dependent.[1] Generally, cephalosporins are more stable under acidic to neutral conditions.[3] Alkaline conditions (pH above 8.0) can lead to rapid degradation.[1][3] Furthermore, since most cephalosporins are zwitterionic and possess ionizable groups, pH control is essential for consistent performance in ion-exchange chromatography and for controlling retention in reversed-phase HPLC.[4][7]
Q3: What types of impurities are commonly found with this compound analogues?
A3: Impurities can originate from the fermentation or synthesis process, or from degradation. Common impurities include:
-
Biosynthetic Precursors: Such as penicillin N and deacetylthis compound C.[4]
-
Degradation Products: Formed by the opening of the β-lactam ring or other structural rearrangements, such as the formation of lactones.[1][2] Isomeric impurities, where the double bond in the dihydrothiazine ring shifts, can also form during production and storage.[12]
-
Related Substances: Analogues with minor structural differences that are co-produced during fermentation or synthesis.
-
Residual Solvents and Reagents: From the manufacturing and purification process.
Q4: Can I use non-ionic polymeric resins for purification?
A4: Yes, synthetic macroreticular polymeric adsorbents (like Amberlite XAD series) are effective for purifying cephalosporins.[13][14] These non-ionic resins can be used to selectively adsorb impurities by controlling the pH.[13] The this compound salt is often weakly adsorbed and elutes first, while impurities are more strongly retained.[13] This method has been shown to be efficient for removing impurities and achieving high recovery yields.[13]
Data Presentation
Table 1: Comparison of this compound Purification Techniques
| Technique | Principle | Typical Application | Reported Yield/Purity | Reference |
| Ion-Exchange Chromatography | Separation based on net charge | Initial capture from fermentation broth | High Yields (>90%) | [3] |
| Reversed-Phase Chromatography | Separation based on hydrophobicity | High-resolution separation, final polishing | Purity > 99% achievable | [7] |
| Non-ionic Adsorption Resin | Adsorption of impurities at controlled pH | Removal of colored and related impurities | High recovery yields | [13] |
| Ultrafiltration | Size exclusion | Removal of mycelia, proteins, and macromolecules | N/A (pre-purification step) | [11] |
| Crystallization | Precipitation of pure compound | Final isolation step | Produces high-purity crystalline solid | [6] |
Table 2: Stability of Cephalosporins under Different pH Conditions
| This compound Type | Condition | Stability Characteristic | Half-life (Approx.) | Reference |
| 3-Acetoxymethyl derivatives | Acidic (pH 1.0, 35°C) | β-lactam hydrolysis | 25 hours | [1] |
| Deacetoxycephalosporins | Acidic (pH 1.0, 35°C) | Fairly acid stable | ~25x more stable than cephalothin | [1] |
| This compound C | Alkaline (pH > 8.0) | Unstable | Not specified | [3] |
| This compound C | Acidic | Stable | Not specified | [3] |
| Cefepime/Cefuroxime | Parenteral Infusion Fluids | Stable | Minimum 48 hours | [15] |
Experimental Protocols
Protocol 1: General Purification of this compound C from Fermentation Broth
This protocol provides a general workflow for the purification of this compound C, integrating several common techniques.
-
Initial Filtration and pH Adjustment:
-
Ultrafiltration (Optional):
-
To further remove high molecular weight impurities like proteins, pass the acidified broth through an ultrafiltration membrane system.[11]
-
-
Adsorption Chromatography (Capture Step):
-
Elution:
-
Elute the adsorbed this compound from the resin. For non-ionic resins, an aqueous solution of an anionic surfactant (e.g., 1% sodium lauryl sulfate) can be used.[14] For ion-exchange resins, elution is typically achieved with a salt gradient or a pH shift.
-
-
Reversed-Phase HPLC (Polishing Step):
-
Further purify the eluate using preparative reversed-phase HPLC.
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of a buffered aqueous solution (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Collect the fractions containing the pure this compound analogue.
-
-
Concentration and Isolation:
-
Combine the pure fractions and concentrate them under reduced pressure at a temperature not exceeding 30°C.[6]
-
The purified this compound can be isolated by crystallization, often initiated by seeding, followed by filtration and drying.[6] Adding methanol can sometimes improve the filterability of the crystalline slurry.[6]
-
Protocol 2: Troubleshooting HPLC Peak Tailing
This protocol outlines a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of cephalosporins.
-
Assess for Column Overload:
-
Prepare a serial dilution of your sample (e.g., 1:2, 1:5, 1:10).
-
Inject the diluted samples. If peak shape improves significantly with dilution, the original sample was likely overloading the column. Adjust the sample concentration accordingly.
-
-
Optimize Mobile Phase pH:
-
Prepare several batches of your aqueous mobile phase with slightly different pH values. For example, if your current pH is 3.0, prepare batches at pH 2.8 and 2.5 using an acid like formic acid or phosphoric acid.
-
Run the analysis with each mobile phase. If tailing decreases at a lower pH, secondary interactions with silanol groups were likely the cause.[7]
-
-
Check for Column Contamination:
-
Disconnect the column from the detector.
-
Reverse the direction of flow through the column (back-flush).
-
Flush the column with a series of strong solvents. A typical sequence for a C18 column is:
-
Water (to remove buffers)
-
Isopropanol
-
Tetrahydrofuran (THF)
-
Isopropanol
-
Mobile Phase
-
-
Reconnect the column in the correct orientation and re-equilibrate. If peak shape is restored, the issue was likely a blocked frit or contamination.[7]
-
-
Evaluate Column Health:
-
If the above steps do not resolve the issue, the column's stationary phase may be irreversibly damaged.
-
Inject a standard compound recommended by the column manufacturer to test its efficiency and peak symmetry.
-
If the performance is poor, the column needs to be replaced.
-
Visualizations
Caption: General workflow for the purification of cephalosporins from fermentation broth.
References
- 1. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of this compound C Produced by Cephalosporium acrernoniurn -Microbiology and Biotechnology Letters | 학회 [koreascience.kr]
- 4. Downstreamprocessing of Cephalosporins and Aspartic acid | PPTX [slideshare.net]
- 5. Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3467654A - Process for the recovery and purification of this compound c - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. scilit.com [scilit.com]
- 9. Extraction and purification of this compound antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. Studies of this compound C Purification by Ultrafitration [cjcu.jlu.edu.cn]
- 12. Frontiers | Study on Isomeric Impurities in Cefotiam Hydrochloride [frontiersin.org]
- 13. US4028355A - this compound purification process - Google Patents [patents.google.com]
- 14. US4145539A - Process for isolation and purification of this compound compound - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Separating Cephalosporin Enantiomers by Chiral Chromatography
Welcome to the technical support center for the chiral separation of cephalosporin enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during method development and execution.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for separating this compound enantiomers?
A1: Polysaccharide-based and macrocyclic antibiotic-based CSPs are the most frequently used for the chiral separation of cephalosporins and other beta-lactam antibiotics.[1][2]
-
Polysaccharide-based CSPs: These include derivatives of cellulose (B213188) and amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate). They offer broad enantioselectivity and can be used in normal-phase, reversed-phase, and polar organic modes.[2][3][4] Immobilized polysaccharide CSPs have the advantage of being compatible with a wider range of solvents.[5]
-
Macrocyclic Antibiotic-based CSPs: These CSPs, such as those based on vancomycin (B549263) and teicoplanin, are particularly effective for separating polar and ionizable compounds like cephalosporins. They can operate in reversed-phase and polar ionic modes.[1][6]
Q2: How do I choose the initial screening conditions for a new this compound racemate?
A2: A systematic screening approach is the most effective way to identify promising separation conditions.[7] This typically involves screening a diverse set of CSPs with a range of mobile phases.
-
Column Selection: Start by screening 3-4 columns with different selectivities, for example, one amylose-based, one cellulose-based, and one macrocyclic antibiotic-based CSP.[8]
-
Mobile Phase Selection: For polysaccharide-based CSPs, screen in normal phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile (B52724)/water with a buffer), and polar organic mode (e.g., acetonitrile or methanol). For macrocyclic antibiotic CSPs, focus on reversed-phase and polar ionic modes.[1][2]
Q3: What is the role of mobile phase additives in the chiral separation of cephalosporins?
A3: Mobile phase additives are crucial for improving peak shape, selectivity, and resolution, especially for ionizable compounds like cephalosporins.[8]
-
Acidic Additives: For acidic cephalosporins, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can suppress the ionization of the analyte, leading to better peak shape and improved resolution.[2][8]
-
Basic Additives: For basic cephalosporins, a basic additive such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) (typically 0.1%) can minimize unwanted interactions with the stationary phase, resulting in sharper peaks.[2][8]
Q4: How does temperature affect the chiral separation of cephalosporins?
A4: Temperature is a critical parameter that can significantly influence enantioselectivity. Its effect can sometimes be unpredictable, with both increases and decreases in temperature potentially improving resolution. Therefore, it is a valuable parameter to screen during method optimization. Maintaining a stable column temperature is essential for ensuring the reproducibility of the method.[8]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
Symptoms:
-
A single, sharp peak with no indication of separation.
-
A broadened peak or a peak with a shoulder.
-
Two partially merged peaks with a resolution (Rs) value less than 1.5.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not have the necessary stereoselectivity for your this compound. Solution: Screen a different class of CSP (e.g., if a polysaccharide-based CSP failed, try a macrocyclic antibiotic-based CSP).[8] |
| Suboptimal Mobile Phase Composition | The mobile phase composition is critical for achieving separation. Solution: Systematically vary the mobile phase. For normal phase, adjust the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol). For reversed-phase, alter the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase.[8] |
| Incorrect Mobile Phase pH | For ionizable cephalosporins, the mobile phase pH can significantly impact retention and selectivity. Solution: Adjust the mobile phase pH. For acidic cephalosporins, a lower pH is generally better, while for basic compounds, a higher pH may be required. The addition of acidic or basic additives can also be beneficial.[2][8] |
| Inadequate Temperature Control | Temperature fluctuations can lead to inconsistent results and poor resolution. Solution: Use a column oven to maintain a constant temperature. Experiment with different temperatures (e.g., 15°C, 25°C, 40°C) to see if resolution improves.[8] |
| Incorrect Flow Rate | Chiral separations are often more sensitive to flow rate than achiral separations. Solution: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) as this can sometimes improve resolution.[8] |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetric peaks with a pronounced "tail."
-
Poor peak integration and reduced resolution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with the Stationary Phase | Unwanted interactions between the this compound and the stationary phase can cause tailing, particularly with basic compounds on silica-based CSPs. Solution: Add a competing base (e.g., 0.1% DEA) to the mobile phase to block active sites on the stationary phase.[8] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of the this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing. Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. |
| Column Overload | Injecting too much sample can lead to peak broadening and tailing. Solution: Reduce the injection volume or the concentration of the sample.[8] |
| Column Contamination | Accumulation of contaminants on the column can create active sites that cause tailing. Solution: Flush the column with a strong solvent. If the problem persists, consider using a guard column. |
Issue 3: Peak Splitting
Symptoms:
-
A single peak appears as two distinct peaks, but it is not due to enantiomeric separation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Injection Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting. Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength. |
| Column Void or Contamination at Inlet | A void at the head of the column or particulate matter on the inlet frit can disrupt the sample band. Solution: Reverse-flush the column. If the problem persists, the column may need to be replaced. Using a guard column can help prevent this. |
| Co-eluting Impurity | The split peak may be due to an impurity that is co-eluting with the main peak. Solution: Analyze a blank and a standard of the pure enantiomer to confirm. If an impurity is present, the chromatographic conditions will need to be adjusted to separate it from the analyte of interest. |
Data Presentation
Table 1: Chiral Separation Parameters for this compound Enantiomers
| This compound | Chiral Stationary Phase (CSP) | Mobile Phase | Selectivity (α) | Resolution (Rs) | Reference |
| Cefadroxil | SinoChrom ODS-BP (with chiral additive) | CH3OH/CH3CN/H2O (10:10:80) with 16 mmol·L-1 HP-β-CD, pH 4.93 | 1.51, 1.53 | Successful separation | |
| Cefadroxil | Chiralpak IB (Immobilized Cellulose) | Hexane/2-propanol (60:40 v/v) | - | Baseline separation | |
| β-Lactam Compounds | Cyclobond I 2000 DMP (derivatized β-cyclodextrin) | Water/Methanol or Water/Acetonitrile | Varies | Up to 11 of 12 compounds separated | [9] |
| β-Lactam Compounds | Chirobiotic T (Teicoplanin) | 0.1% aq. TEAA (pH 4.1)/Methanol | Varies | Baseline resolution achievable | [1] |
Note: Quantitative data for a wide range of specific this compound enantiomers is limited in publicly available literature. The data presented here is illustrative. Researchers should perform their own optimization.
Table 2: Effect of Mobile Phase Additives on Chiral Separation of Ionizable Compounds
| Analyte Type | Mobile Phase (Hexane/IPA, 90/10) with Additive | Selectivity (α) | Resolution (Rs) |
| Basic Compound | No Additive | 1.10 | 1.25 |
| Basic Compound | 0.1% Diethylamine (DEA) | 1.35 | 2.80 |
| Acidic Compound | No Additive | 1.05 | 0.90 |
| Acidic Compound | 0.1% Trifluoroacetic Acid (TFA) | 1.28 | 2.50 |
This table illustrates the general effect of additives on the separation of ionizable compounds and is based on data for non-cephalosporin molecules.[8] A similar approach is applicable to cephalosporins.
Experimental Protocols
Protocol 1: Systematic Screening for Chiral Separation of a Novel this compound
1. Analyte and Column Selection:
-
Characterize the this compound analyte (acidic, basic, or neutral) and determine its pKa and solubility.
-
Select a diverse set of 3-4 chiral stationary phases for initial screening. A recommended starting set includes:
-
An amylose-based CSP (e.g., Chiralpak IA or AD)
-
A cellulose-based CSP (e.g., Chiralpak IB or OD)
-
A macrocyclic antibiotic-based CSP (e.g., Chirobiotic V or T)
-
2. Mobile Phase Screening:
-
Prepare a set of mobile phases for each chromatographic mode to be tested.
-
Normal Phase (for polysaccharide CSPs):
-
Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)
-
Add 0.1% TFA for acidic cephalosporins or 0.1% DEA for basic cephalosporins to each mobile phase.[2]
-
-
Reversed-Phase (for all selected CSPs):
-
Mobile Phase C: Acetonitrile / 20 mM Ammonium Bicarbonate buffer, pH 9.0 (e.g., 60:40, v/v)
-
Mobile Phase D: Methanol / 0.1% Formic Acid in water (e.g., 70:30, v/v)
-
-
Polar Organic Mode (for polysaccharide CSPs):
-
Mobile Phase E: 100% Methanol with 0.1% TFA or DEA
-
Mobile Phase F: 100% Acetonitrile with 0.1% TFA or DEA
-
-
3. Chromatographic Conditions:
-
Flow Rate: Start with 1.0 mL/min for a 4.6 mm ID column.
-
Temperature: 25 °C.
-
Detection: UV, at the analyte's λmax.
-
Injection Volume: 5-10 µL of a 1 mg/mL solution of the racemic this compound.
4. Screening Procedure:
-
Equilibrate each column with the first mobile phase for at least 20-30 column volumes.
-
Inject the racemic standard onto each column with each mobile phase combination.
-
Monitor the chromatogram for any signs of separation (e.g., peak broadening, shoulders, or partial peak separation).
-
Identify the most promising column and mobile phase combinations that show some degree of enantioselectivity.
5. Optimization:
-
For the most promising conditions, proceed to Protocol 2 for method optimization.
Protocol 2: Optimization of a Chiral Separation Method for a this compound
1. Mobile Phase Composition Optimization:
-
Once a promising CSP and mobile phase system are identified, systematically vary the ratio of the organic modifier to the aqueous phase (for reversed-phase) or the alcohol modifier to the alkane (for normal phase).
-
For example, if a separation was observed with 90:10 Hexane/IPA, test ratios of 95:5, 85:15, and 80:20.
-
If using additives, you can also optimize their concentration (e.g., 0.05%, 0.1%, 0.2%).
2. Temperature Optimization:
-
Set the initial column temperature to 25°C.
-
Decrease the temperature in 5°C increments (e.g., 20°C, 15°C) and analyze the sample at each temperature, allowing for proper equilibration.
-
If resolution does not improve, increase the temperature in 5°C increments from the initial setting (e.g., 30°C, 35°C, 40°C).[8]
3. Flow Rate Optimization:
-
If the enantiomers are partially separated, try decreasing the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min) to potentially improve resolution.
4. Data Evaluation:
-
For each condition, calculate the resolution (Rs), selectivity (α), and retention factor (k'). The goal is to achieve baseline resolution (Rs ≥ 1.5) with a reasonable analysis time.
Mandatory Visualizations
Caption: A general workflow for the development of a chiral HPLC method.
Caption: Decision tree for troubleshooting poor enantiomeric resolution.
Caption: Logical relationship of key chromatographic parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Storage Conditions to Prevent Cephalosporin Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage and handling of cephalosporins. Our goal is to help you optimize your experimental conditions to ensure the stability and integrity of these critical antibiotic compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with cephalosporins.
Guide 1: Precipitate Formation in Cephalosporin Solutions
-
Question: I observed a precipitate in my aqueous this compound solution. What could be the cause and how can I resolve it?
-
Answer: Precipitate formation can be attributed to several factors:
-
Exceeding Solubility Limit: Cephalosporins have finite solubility in aqueous solutions, which is influenced by temperature and pH.
-
Troubleshooting Steps:
-
Verify that the concentration of your solution does not exceed the published solubility of the specific this compound under your experimental conditions.
-
Consider preparing a more dilute solution if your protocol allows.
-
Gently warm the solution to see if the precipitate redissolves, indicating a solubility issue at lower temperatures.
-
-
-
pH-Dependent Solubility: Cephalosporins are amphoteric molecules, meaning their solubility is highly dependent on the pH of the solution.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
Adjust the pH to a range where the this compound is known to be more soluble. For many cephalosporins, a slightly acidic to neutral pH (typically 4-6) is optimal for stability and solubility.[1]
-
-
-
Degradation Product Precipitation: Some degradation products of cephalosporins are less soluble than the parent compound.
-
Troubleshooting Steps:
-
If you suspect degradation, analyze the precipitate using techniques like High-Performance Liquid Chromatography (HPLC) or mass spectrometry to identify its composition.
-
Review your storage conditions (temperature, light exposure, and pH) to identify potential causes of degradation.
-
-
-
Guide 2: Color Change in this compound Solutions
-
Question: My this compound solution has changed color (e.g., turned yellow or brown). Is it still usable?
-
Answer: A color change in a this compound solution is often an indicator of degradation. The specific color and intensity can depend on the this compound and the degradation pathway. For instance, admixtures of ceftazidime (B193861) and ceftriaxone (B1232239) sodium may turn yellow over time at room temperature.[2]
-
Troubleshooting Steps:
-
Do not assume the solution is still viable. The color change is a visual sign of chemical transformation, which likely impacts the compound's purity and biological activity.
-
Analyze the solution. Use a stability-indicating HPLC method to determine the concentration of the active this compound and to detect the presence of degradation products.
-
Review storage conditions. Color changes are often accelerated by:
-
Elevated temperatures: Store solutions at recommended low temperatures (e.g., 2-8°C) unless otherwise specified.
-
Light exposure: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Improper pH: Ensure the pH of the solution is within the optimal range for stability.
-
-
-
Guide 3: Inconsistent Results in HPLC Analysis
-
Question: I am getting inconsistent peak areas or retention times for my this compound samples in HPLC analysis. What could be the problem?
-
Answer: Inconsistent HPLC results can stem from sample degradation or issues with the analytical method itself.
-
Troubleshooting Sample-Related Issues:
-
Degradation during sample preparation: Cephalosporins can degrade in the autosampler while awaiting injection.
-
Solution: Use a cooled autosampler or prepare samples immediately before analysis. Ensure the diluent used for sample preparation is at an optimal pH for stability.
-
-
Incomplete dissolution: If the this compound is not fully dissolved, you will get variable concentrations.
-
Solution: Ensure complete dissolution by vortexing and/or sonicating the sample. Visually inspect for any particulate matter before injection.
-
-
-
Troubleshooting Method-Related Issues:
-
Mobile phase problems: Changes in mobile phase composition or pH can significantly affect retention times.
-
Solution: Prepare fresh mobile phase daily. Ensure all components are accurately measured and thoroughly mixed. Degas the mobile phase to prevent air bubbles.
-
-
Column issues: A contaminated or degraded column can lead to peak tailing, splitting, or shifts in retention time.
-
Solution: Use a guard column to protect the analytical column. If the column is suspected to be the issue, flush it with a strong solvent or replace it.
-
-
System leaks: Leaks in the HPLC system can cause pressure fluctuations and lead to variable flow rates and inconsistent results.
-
Solution: Systematically check all fittings and connections for any signs of leakage.
-
-
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the general recommended storage conditions for solid this compound powders?
-
Q2: How should I store this compound solutions?
-
A2: Aqueous solutions of cephalosporins are generally much less stable than the solid form. It is recommended to prepare solutions fresh whenever possible. If short-term storage is necessary, store the solution at 2-8°C and protect it from light.[2] The stability of a solution is highly dependent on the specific this compound, its concentration, the pH of the solution, and the storage temperature.
-
-
Q3: What is the optimal pH range for storing this compound solutions?
-
A3: Most cephalosporins are most stable in a slightly acidic to neutral pH range, typically between pH 4 and 7.[5][6] Strongly acidic or alkaline conditions can lead to rapid degradation through hydrolysis of the β-lactam ring.[1] For example, cefepime (B1668827) shows maximum stability in the pH range of 4 to 6.[7]
-
Degradation
-
Q4: What are the main pathways of this compound degradation?
-
A4: The primary degradation pathway for cephalosporins is the hydrolysis of the β-lactam ring, which leads to a loss of antibacterial activity.[6][7] Other degradation pathways include oxidation, photolysis (degradation by light), and intramolecular reactions.[1] The specific degradation products formed depend on the this compound's structure and the stress conditions it is exposed to.
-
-
Q5: How do temperature and pH affect the degradation rate?
Experimental Protocols
-
Q6: How can I assess the stability of my this compound sample?
-
A6: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is used to assess the stability of cephalosporins. This type of method can separate the intact drug from its degradation products, allowing for the accurate quantification of the remaining active compound.
-
Data Presentation
Table 1: Stability of Various Cephalosporins in Solution under Different Temperature and pH Conditions
| This compound | Concentration | Solvent/Buffer | Temperature (°C) | pH | Stability (Time to <90% of initial concentration) | Reference |
| Cefepime | - | Aqueous Solution | 30 | 4.6 | ~2 days | [7] |
| Cefepime | - | Aqueous Solution | 30 | 5.6 | ~2 days | [7] |
| Cefixime | - | Buffer Solution | 25 | 4-7 | Very slow degradation | [6] |
| Cefaclor | - | Buffer Solution | 4 | 2.5 | >72 hours | [8] |
| Cefaclor | - | Buffer Solution | 4 | 4.5 | >72 hours | [8] |
| Cefaclor | - | Buffer Solution | 25 | 2.5 | >72 hours | [8] |
| Cefaclor | - | Buffer Solution | 25 | 4.5 | <72 hours (69% remaining) | [8] |
| Cefazolin (B47455) Sodium | - | 0.9% Sodium Chloride | 4 | - | 30 days | [2] |
| Cefazolin Sodium | - | 0.9% Sodium Chloride | 23 | - | 7 days | [2] |
| Ceftriaxone Sodium | - | 0.9% Sodium Chloride | 4 | - | 30 days | [2] |
| Ceftriaxone Sodium | - | 0.9% Sodium Chloride | 23 | - | 5 days | [2] |
| Ceftazidime | - | 0.9% Sodium Chloride | 4 | - | 7 days | [2] |
| Ceftazidime | - | 0.9% Sodium Chloride | 23 | - | 1 day | [2] |
| Cefotaxime (B1668864) Sodium | 100 mg/mL | Water for Injection | 5 | - | 5 days | [9] |
| Cefotaxime Sodium | 100 mg/mL | Water for Injection | 25 | - | 24 hours | [9] |
| Cefotaxime Sodium | 100 mg/mL | Water for Injection | 45 | - | 2 hours | [9] |
Table 2: Summary of Forced Degradation Studies for Cefpirome Sulfate
| Stress Condition | Reagent/Parameters | Observation | Reference |
| Acid Hydrolysis | - | Significant degradation | [5] |
| Base Hydrolysis | - | Rapid and significant degradation | [5] |
| Neutral Hydrolysis | - | Degradation observed | [5] |
| Oxidation | H₂O₂ | Degradation observed | [5] |
| Photolysis | 1.2 million lux hours | Degradation observed | [5] |
| Thermal Degradation (Solid State) | Increased Temperature | Degradation observed, faster at increased relative humidity | [5] |
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method for Cephalosporins
This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters will need to be optimized for each this compound.
-
Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.
-
Instrumentation:
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase (Example for Cefpirome Sulfate):
-
A mixture of 12 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (90:10 v/v).[5] The exact ratio and buffer composition should be optimized for the specific this compound.
-
-
Method Parameters (Example):
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm (or the λmax of the specific this compound)
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile). Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to achieve a concentration within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter before injection.
-
Forced Degradation (for method validation):
-
Acid Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 M HCl) and heat if necessary. Neutralize the solution before injection.
-
Base Hydrolysis: Treat the this compound solution with a base (e.g., 0.1 M NaOH) at room temperature or with gentle heating. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Photolytic Degradation: Expose the this compound solution to UV light.
-
Thermal Degradation: Heat the this compound solution or solid powder at an elevated temperature.
-
-
Analysis: Inject the standard solutions, the unstressed sample solution, and the stressed sample solutions into the HPLC system.
-
Data Evaluation:
-
Assess the separation of the main peak from any degradation product peaks. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak.
-
Calculate the percentage of degradation in the stressed samples by comparing the peak area of the intact this compound to that of the unstressed sample.
-
-
Mandatory Visualization
Caption: Major degradation pathways of cephalosporins.
Caption: Workflow for this compound stability testing.
References
- 1. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance | Semantic Scholar [semanticscholar.org]
- 3. Degradation studies of cefuroxime tablet by using spectrophotometric techniques [wisdomlib.org]
- 4. HKU Scholars Hub: Degradation Mechanisms of Ofloxacin and Cefazolin Using Peroxymonosulfate Activated by Reduced Graphene Oxide-CoFe2O4 Composites [hub.hku.hk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low recovery of cephalosporins during solid-phase extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of cephalosporins during solid-phase extraction (SPE).
Troubleshooting Guide
Low or inconsistent recovery of cephalosporins is a common issue in solid-phase extraction. This guide provides a systematic approach to identifying and resolving the root cause of the problem.
Q1: My cephalosporin recovery is low. Where do I start troubleshooting?
The first step is to determine at which stage of the SPE process the analyte is being lost. A systematic evaluation of each fraction (load, wash, and elution) is crucial.[1][2]
Experimental Protocol: Analyte Loss Assessment
-
Prepare a Standard: Create a known concentration of your this compound standard in a clean solvent, free of the sample matrix.
-
Perform SPE and Collect Fractions: Process this standard solution through your entire SPE protocol.
-
Collect All Fractions: Separately collect the flow-through from the sample loading step, each wash fraction, and the final elution fraction.
-
Analyze Fractions: Analyze each collected fraction using your established analytical method (e.g., HPLC-UV, LC-MS/MS) to quantify the amount of the this compound present.
-
Identify the Loss:
-
Analyte in Load/Flow-through: Indicates poor retention on the SPE sorbent.
-
Analyte in Wash Fraction: Suggests the wash solvent is too strong, prematurely eluting the analyte.
-
Analyte Not in Elution (but retained): Points to an elution solvent that is too weak to desorb the analyte from the sorbent.
-
Low Overall Recovery (analyte not found in any fraction): May indicate degradation of the this compound during the extraction process.
-
Troubleshooting Workflow
Caption: A flowchart for systematically troubleshooting low this compound recovery.
Frequently Asked Questions (FAQs)
Q2: How does the chemical stability of cephalosporins affect SPE recovery?
Cephalosporins belong to the β-lactam class of antibiotics, which are known for their potential instability.[3] The β-lactam ring is susceptible to hydrolysis, which can be accelerated by:
-
pH: Cephalosporins are generally most stable in a slightly acidic to neutral pH range. For example, ceftiofur (B124693) is most stable between pH 2-6 and degrades rapidly in alkaline conditions (pH 10).[3]
-
Temperature: Higher temperatures can increase the rate of degradation. It is often advisable to keep samples cool during processing.[3][4]
-
Light: Some cephalosporins are light-sensitive.[3] Protecting samples from light during extraction can be beneficial.
Degradation of the parent compound into forms that are not retained or detected by the analytical method is a common cause of low recovery.[3]
Q3: What are the critical SPE parameters to optimize for this compound extraction?
Optimizing several key parameters of your SPE method is crucial for achieving high recovery. These include sample pH, sorbent choice, wash and elution solvent strength, and flow rate.[3]
Factors Affecting SPE Recovery
Caption: Key factors influencing the recovery of cephalosporins during SPE.
Q4: Can the sample matrix (e.g., plasma, milk) contribute to low recovery?
Yes, complex biological matrices can significantly interfere with the SPE process.[3]
-
Competition: Matrix components can compete with the this compound for binding sites on the sorbent.
-
Clogging: Particulates or high viscosity in the sample can clog the SPE cartridge, leading to inconsistent flow and poor interaction between the analyte and the sorbent.[2][5]
-
Ion Suppression (for LC-MS/MS): Co-eluting matrix components can interfere with the ionization of the target analyte, leading to an apparent low recovery.
Proper sample pre-treatment, such as protein precipitation, centrifugation, or dilution, is often necessary to minimize these matrix effects.[6]
Q5: My analyte is eluting during the wash step. What should I do?
If your this compound is being lost in the wash fraction, the wash solvent is too strong. The goal of the wash step is to remove interferences that are less strongly retained than your analyte of interest.
Solution:
-
Decrease Solvent Strength: Reduce the percentage of the organic solvent in your wash solution. For example, if you are using 20% methanol (B129727) in water, try 10% or 5%.[3]
-
Change Solvent: Switch to a weaker organic solvent. For instance, if using methanol, consider a solvent with a lower elution strength.
Q6: I'm not getting complete elution of my analyte from the cartridge. How can I improve this?
Incomplete elution occurs when the elution solvent is not strong enough to break the interactions between the this compound and the sorbent.
Solution:
-
Increase Solvent Strength: Increase the proportion of the organic solvent (e.g., methanol, acetonitrile) in your elution solution.[5]
-
Add a Modifier: For ion-exchange or secondary interactions, adding a small amount of an acid (like formic acid) or a base to the elution solvent can help neutralize the analyte or sorbent surface, facilitating elution.[3][5]
-
Increase Elution Volume: Ensure you are using a sufficient volume of solvent to completely pass through the sorbent bed. Consider performing a second elution with a fresh aliquot of solvent and analyzing it to see if more analyte is recovered.[3][5]
Data and Protocols
Optimization of SPE Parameters
The following table summarizes key parameters that can be optimized to improve this compound recovery, along with typical recommendations.
| Parameter | Issue if Suboptimal | Recommended Optimization Strategy |
| Sample pH | Analyte is ionized and not retained (for reversed-phase). | Adjust sample pH to ensure the this compound is in a neutral, less polar form. A pH range of 2-6 is often effective.[3] |
| Sorbent Choice | Insufficient retention or irreversible binding. | For reversed-phase SPE, C18 and polymeric sorbents (e.g., Oasis HLB) are commonly used and effective for a range of cephalosporins.[3][7] |
| Loading Flow Rate | Insufficient interaction time between analyte and sorbent. | Decrease the flow rate to approximately 1 mL/min to allow for adequate retention.[3][8] |
| Wash Solvent | Premature elution of the this compound. | Use the strongest solvent possible that does not elute the analyte. Start with a weak solvent (e.g., 5% methanol in water) and increase strength if needed to remove interferences.[3] |
| Elution Solvent | Incomplete recovery of the analyte from the sorbent. | Use a solvent strong enough to disrupt analyte-sorbent interactions (e.g., methanol or acetonitrile). Adding a modifier like formic acid can improve recovery.[3] |
| Elution Volume | Insufficient solvent to elute all bound analyte. | Increase the elution volume or perform a second elution step to ensure complete recovery.[3][5] |
Example Experimental Protocol: this compound Extraction from Milk
This protocol is adapted from a method for extracting sixteen cephalosporins from milk samples using a hydrophilic-lipophilic balance (HLB) SPE cartridge.[6][9][10]
1. Sample Pre-treatment: a. To 5.0 mL of milk sample in a 50 mL centrifuge tube, add 10 mL of acetonitrile. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 8000 rpm for 10 minutes. d. Collect the supernatant (the clear liquid on top).
2. Solid-Phase Extraction (HLB Cartridge): a. Conditioning: Pass 3 mL of methanol through the HLB cartridge. b. Equilibration: Pass 3 mL of purified water through the cartridge. c. Loading: Load the collected supernatant from the pre-treatment step onto the cartridge at a flow rate of approximately 1 mL/min. d. Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences. e. Drying: Dry the cartridge under vacuum or nitrogen for 5-10 minutes. f. Elution: Elute the cephalosporins with 3 mL of methanol.
3. Final Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 1 mL of the initial mobile phase for your LC analysis. c. Vortex and filter through a 0.22 µm syringe filter before injection.
General SPE Workflow Diagram
Caption: The five fundamental steps of a solid-phase extraction protocol.
References
- 1. hawach.com [hawach.com]
- 2. silicycle.com [silicycle.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of three this compound antibiotics in AutoDose Infusion System bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. welch-us.com [welch-us.com]
- 6. Extraction optimization of sixteen cephalosporins in milk by filtered solid phase extraction and ultra high pressure liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Optimization of antibiotic analysis in water by solid-phase extraction and high performance liquid chromatography-mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 9. Extraction optimization of sixteen cephalosporins in milk by filtered solid phase extraction and ultra high pressure liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Minimizing matrix effects in the LC-MS/MS analysis of cephalosporins in complex biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of cephalosporins in complex biological samples.
Troubleshooting Guide
Issue 1: Low and/or Inconsistent Analyte Signal
Question: My signal intensity for the cephalosporin analyte is significantly lower in the biological matrix compared to the neat standard, and the results are not reproducible. What is the likely cause and how can I fix it?
Answer: This is a classic sign of ion suppression , a major type of matrix effect where co-eluting endogenous components from the sample (e.g., phospholipids (B1166683), proteins, salts) interfere with the ionization of the target analyte in the mass spectrometer's ion source. This leads to a suppressed and variable signal, negatively impacting the accuracy, precision, and sensitivity of the method.[1]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup procedure to remove interfering matrix components.[2] Consider switching from a simple protein precipitation (PPT) method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3]
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[4] Since it has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression. This allows for accurate quantification based on the analyte-to-IS ratio, as the ratio should remain constant even with signal suppression.[4]
-
Chromatographic Separation: Modify your LC method to chromatographically separate the analyte from the interfering matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[5]
-
Sample Dilution: If the analyte concentration is sufficiently high, a simple dilution of the sample can reduce the concentration of interfering matrix components.[6] However, this will also reduce the analyte signal, so it is only feasible for assays with high sensitivity.[6]
Issue 2: Poor and/or Variable Analyte Recovery
Question: I am experiencing low and inconsistent recovery for my this compound analyte during sample preparation. What are the potential causes and how can I improve it?
Answer: Low and variable recovery can stem from several factors throughout the sample preparation workflow. Identifying the source of the loss is key to rectifying the issue.[6]
Solutions:
-
Optimize Extraction Parameters:
-
For PPT: Ensure the ratio of precipitating solvent to sample is optimal (typically at least 3:1 v/v).[3] Perform the precipitation at a low temperature (e.g., on ice) to enhance protein removal.[3] Ensure thorough vortexing to completely precipitate proteins and release the analyte.[3]
-
For LLE: The pH of the aqueous phase and the choice of organic solvent are critical. Adjust the pH to ensure the this compound is in its neutral form for efficient extraction into the organic phase. Screen different organic solvents to find the one with the best partitioning coefficient for your analyte.
-
For SPE: The choice of sorbent, wash, and elution solvents is crucial. Ensure the sorbent chemistry is appropriate for the this compound's properties. Optimize the pH of the loading and wash solutions to maximize retention of the analyte while removing interferences. Use a strong enough elution solvent to ensure complete recovery from the cartridge.[7]
-
-
Check for Analyte Stability: Cephalosporins can be susceptible to degradation, especially due to pH changes or enzymatic activity in the biological matrix.[8] Keep samples on ice during processing and consider adding stabilizers if necessary.
-
Minimize Analyte Adsorption: Analytes can adsorb to plasticware. Using low-binding microcentrifuge tubes and pipette tips can help mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix. These effects can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal). In the analysis of cephalosporins from biological samples like plasma or urine, phospholipids and proteins are major contributors to matrix effects. This variability can significantly impact the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification.[9]
Q2: How can I quantitatively assess the extent of matrix effects in my assay?
A2: The post-extraction spike method is a widely accepted approach to quantify matrix effects.[10] It involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Extracted Blank Matrix) / (Peak Area in Neat Solution)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[10]
Q3: Which sample preparation technique is the best for minimizing matrix effects for cephalosporins?
A3: The "best" technique depends on the specific this compound, the biological matrix, and the required sensitivity of the assay. Here's a general comparison:
-
Protein Precipitation (PPT): This is the simplest and fastest method but often results in the least clean extract and, therefore, the most significant matrix effects.[2]
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.[2]
-
Solid-Phase Extraction (SPE): This is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts and minimizing matrix effects.[2] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for cephalosporins.[7]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) always necessary?
A4: While not strictly mandatory for all applications, a SIL-IS is highly recommended for achieving the highest accuracy and precision in quantitative bioanalysis, especially when matrix effects are present.[4] A SIL-IS co-elutes with the analyte and experiences the same ionization effects, thus effectively compensating for signal variations.[4] If a SIL-IS is not available, a structural analog can be used, but it's crucial to demonstrate that it behaves similarly to the analyte in terms of extraction recovery and ionization suppression.
Data Presentation: Comparison of Sample Preparation Techniques for Cephalosporins
The following tables summarize typical recovery and matrix effect data for different cephalosporins using various sample preparation techniques in human plasma.
Table 1: Cefazolin (B47455)
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference(s) |
| Protein Precipitation (Acetonitrile) | 94 - 113 | 98 - 120 (minimal effect) | [11][12] |
| SPE with EMR-Lipid cleanup | High (not specified) | Not significant | [13] |
Table 2: Ceftriaxone (B1232239)
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference(s) |
| Protein Precipitation (Acetonitrile) | >95 | Within ±15% | [14][15] |
| Protein Precipitation (Methanol) | Higher than ACN | More than ACN | [14][16] |
| Protein Precipitation with Phospholipid Removal | Good (not specified) | Not significant | [17] |
Table 3: Cefepime
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference(s) |
| Protein Precipitation (Acetonitrile) | Excellent | Reduced by dilution | [18][19] |
| Solid-Phase Extraction | Good (not specified) | Not significant | [20] |
Note: Recovery and matrix effect values can vary based on the specific protocol, biological matrix, and analytical conditions.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Cephalosporins in Human Plasma
This protocol provides a general guideline for the simple and rapid preparation of plasma samples.
-
Sample Aliquoting: Pipette 100 µL of the human plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution to the plasma sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Cephalosporins in Human Plasma
This is a general protocol using a mixed-mode cation exchange SPE cartridge.
-
Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 2% formic acid in water. Vortex to mix.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen. Reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Quechers methodologies as an alternative to solid phase extraction (SPE) for the determination and characterization of residues of cephalosporins in beef muscle using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analyte recovery in LC-MS/MS bioanalysis: An old issue revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry — MORU Tropical Health Network [tropmedres.ac]
- 18. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aac.asm.org [aac.asm.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Fourth vs. Fifth-Generation Cephalosporins: A Comparative Analysis of Antibacterial Efficacy
For Immediate Publication
Shanghai, China – December 15, 2025 – In the ongoing battle against antimicrobial resistance, the evolution of cephalosporin antibiotics has marked significant milestones. This guide provides a detailed comparison of the antibacterial efficacy of fourth and fifth-generation cephalosporins, offering valuable insights for researchers, scientists, and drug development professionals. The analysis is supported by a compilation of experimental data on their activity against key bacterial pathogens and detailed methodologies for susceptibility testing.
Executive Summary
Fourth-generation cephalosporins, such as cefepime (B1668827), are known for their broad-spectrum activity, encompassing both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] They exhibit enhanced stability against many β-lactamases.[3] The advent of fifth-generation cephalosporins, including ceftaroline (B109729) and ceftobiprole (B606590), brought a pivotal advancement: reliable activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][2][4] This unique attribute is primarily due to their high affinity for penicillin-binding protein 2a (PBP2a) in MRSA.[4][5] While ceftobiprole also demonstrates activity against Pseudomonas aeruginosa and Enterococcus faecalis, ceftaroline's spectrum against Gram-negative bacteria is more comparable to third-generation cephalosporins and it is not active against P. aeruginosa.[1][4][6]
Comparative Antibacterial Efficacy: In Vitro Data
The following tables summarize the in vitro activity of cefepime (fourth-generation), ceftaroline, and ceftobiprole (fifth-generation) against a range of clinically significant Gram-positive and Gram-negative bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) values required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of tested isolates.
Table 1: In Vitro Activity against Gram-Positive Bacteria (MIC in µg/mL)
| Organism | Antibiotic | MIC₅₀ | MIC₉₀ |
| Staphylococcus aureus (MSSA) | Cefepime | 1-2 | 2-4 |
| Ceftaroline | 0.25 | 0.5 | |
| Ceftobiprole | 0.5 | 1 | |
| Staphylococcus aureus (MRSA) | Cefepime | >64 | >64 |
| Ceftaroline | 0.5-1 | 1-2 | |
| Ceftobiprole | 1 | 2 | |
| Streptococcus pneumoniae | Cefepime | ≤0.06-0.25 | 0.5-1 |
| Ceftaroline | ≤0.008-0.015 | 0.12-0.5 | |
| Ceftobiprole | 0.015 | 0.5 | |
| Enterococcus faecalis | Cefepime | >64 | >64 |
| Ceftaroline | >16 | >16 | |
| Ceftobiprole | 0.25-0.5 | 1-2 |
Note: MIC values are compiled from various surveillance studies and may vary based on geographic location and testing methodology.
Table 2: In Vitro Activity against Gram-Negative Bacteria (MIC in µg/mL)
| Organism | Antibiotic | MIC₅₀ | MIC₉₀ |
| Escherichia coli | Cefepime | ≤0.06-0.25 | 0.12-0.5 |
| Ceftaroline | ≤0.12-0.25 | 0.5-1 | |
| Ceftobiprole | ≤0.06-0.125 | 0.25-0.5 | |
| Klebsiella pneumoniae | Cefepime | ≤0.12-0.5 | 1-2 |
| Ceftaroline | 0.25 | 1 | |
| Ceftobiprole | 0.125 | 1 | |
| Pseudomonas aeruginosa | Cefepime | 2-4 | 8-16 |
| Ceftaroline | >32 | >32 | |
| Ceftobiprole | 2-4 | 16 |
Note: Efficacy against Gram-negative bacteria can be significantly impacted by the presence of extended-spectrum β-lactamases (ESBLs) and other resistance mechanisms.
Mechanism of Action: A Deeper Dive
All cephalosporins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][3][7]
Fourth-generation cephalosporins, like cefepime, possess a zwitterionic structure that facilitates their penetration through the outer membrane of Gram-negative bacteria and confers stability against many β-lactamases.[3]
The key distinction of fifth-generation cephalosporins lies in their enhanced ability to bind to modified PBPs. Notably, their affinity for PBP2a in MRSA, which has a low affinity for most other β-lactams, is a hallmark of this class.[5] Ceftaroline, for instance, exhibits a unique mechanism where it binds to an allosteric site on PBP2a, inducing a conformational change that opens the active site for a second ceftaroline molecule to bind and inhibit the enzyme.[8][9][10]
Caption: Mechanism of this compound action and the unique targeting of PBP2a by fifth-generation agents.
Experimental Protocols
The determination of in vitro antibacterial efficacy relies on standardized antimicrobial susceptibility testing (AST) methods. The two primary methods are broth microdilution and Kirby-Bauer disk diffusion, with protocols standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (CLSI)
This method determines the Minimum Inhibitory Concentration (MIC) of an antibiotic in a liquid medium.
1. Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of the cephalosporins.
-
Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations in a 96-well microtiter plate.
2. Inoculum Preparation:
-
Select several morphologically similar colonies of the test bacterium from an 18-24 hour agar (B569324) plate.
-
Prepare a bacterial suspension in a suitable broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to the final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial inoculum.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-24 hours in ambient air.
4. Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Kirby-Bauer Disk Diffusion Method (CLSI)
This method assesses the susceptibility of bacteria to an antibiotic based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.
1. Inoculum Preparation:
-
Prepare a bacterial inoculum as described for the broth microdilution method, standardized to a 0.5 McFarland turbidity.
2. Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.
3. Application of Antibiotic Disks:
-
Aseptically place paper disks impregnated with a standardized concentration of the this compound onto the surface of the inoculated agar plate.
-
Ensure disks are spaced sufficiently apart to prevent overlapping of inhibition zones.
4. Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
5. Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Compare the zone diameter to established clinical breakpoints from CLSI to categorize the isolate as susceptible, intermediate, or resistant.
Conclusion
The evolution from fourth to fifth-generation cephalosporins represents a significant advancement in combating challenging bacterial pathogens. While fourth-generation cephalosporins remain a cornerstone for treating infections caused by a broad range of Gram-negative and Gram-positive bacteria, the unique anti-MRSA activity of fifth-generation agents like ceftaroline and ceftobiprole provides a critical therapeutic option. The choice between these generations will depend on the specific clinical scenario, local epidemiology, and antimicrobial susceptibility patterns. Continued surveillance and adherence to standardized testing methodologies are paramount in preserving the efficacy of these vital antibiotics.
References
- 1. idstewardship.com [idstewardship.com]
- 2. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 5th Generation Cephalosporins - Overview [picmonic.com]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. urology-textbook.com [urology-textbook.com]
- 8. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cephalosporin Use in Penicillin-Allergic Research Models: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of cephalosporins in penicillin-allergic models is paramount for both preclinical safety assessment and the development of safer antibiotic alternatives. This guide provides an objective comparison of cephalosporin cross-reactivity, supported by experimental data, detailed methodologies for key assays, and visualizations of the underlying immunological pathways.
The long-held belief that a 10% cross-reactivity rate exists between penicillins and cephalosporins is now considered outdated.[1][2] Current research indicates that the actual risk is significantly lower and is primarily dictated by the similarity of the R1 side chains of the specific penicillin and this compound , rather than the shared β-lactam ring structure.[1][3][4][5] For third- or fourth-generation cephalosporins, or those with dissimilar side chains to the sensitizing penicillin, the risk of a cross-allergic reaction is negligible.[1]
Quantitative Analysis of Cross-Reactivity
The incidence of cross-reactivity between penicillins and cephalosporins varies significantly depending on the generation of the this compound and the similarity of their R1 side chains. The following tables summarize quantitative data from various studies.
Table 1: Cross-Reactivity Rates Between Penicillins and Cephalosporins by Generation
| This compound Generation | Penicillin-Allergic Subjects with Positive Reaction to Cephalosporins | Key Considerations |
| First-Generation | Modest cross-reactivity observed, with odds ratios around 4.8.[1] | Higher risk due to R1 side chains similar to penicillins like ampicillin (B1664943) and amoxicillin.[1][5] |
| Second-Generation | Negligible cross-reactivity, with odds ratios around 1.1.[1] | Generally have R1 side chains that are structurally different from common penicillins.[3] |
| Third-Generation | Very low to negligible risk of cross-reactivity (2-3% in some studies).[2] | Structurally dissimilar R1 side chains compared to penicillins significantly reduce the likelihood of cross-reaction.[3] |
| Fourth-Generation | Negligible risk of cross-reactivity.[1] | Possess unique R1 side chains that do not resemble those of penicillins. |
Table 2: Influence of R1 Side Chain Similarity on Cross-Reactivity
| Penicillin and this compound Pair | R1 Side Chain Similarity | Reported Cross-Reactivity Rate |
| Amoxicillin/Ampicillin and Cefalexin/Cefaclor | Identical or highly similar | Can be as high as 30-40% in some European studies.[5] |
| Penicillin G and Cefazolin (B47455) | Dissimilar | Very low, as cefazolin has a unique R1 side chain.[5] |
| Amoxicillin and Cefadroxil | Identical | One study reported a prevalence of cross-reactivity as high as 27%.[1] |
| Penicillins and Ceftriaxone/Ceftazidime | Dissimilar | Negligible risk of cross-reactivity.[3] |
Experimental Protocols for Assessing Cross-Reactivity
A variety of in vitro and in vivo models are employed to investigate the cross-reactivity of cephalosporins in penicillin-allergic subjects. Below are detailed methodologies for key experimental assays.
In Vitro Models
1. Basophil Activation Test (BAT)
The Basophil Activation Test (BAT) is a flow cytometry-based assay that measures the upregulation of activation markers, such as CD63, on the surface of basophils upon exposure to an allergen.
-
Objective: To assess the IgE-mediated activation of basophils from a penicillin-sensitized individual in response to various cephalosporins.
-
Methodology:
-
Blood Collection: Collect whole blood from a penicillin-allergic subject in heparinized tubes.
-
Basophil Stimulation: Aliquot whole blood and incubate with a range of concentrations of the test cephalosporins, penicillin (positive control), and a negative control (saline) for 15-30 minutes at 37°C.
-
Staining: Stain the cells with fluorescently labeled antibodies against basophil-specific markers (e.g., CCR3) and activation markers (e.g., CD63).
-
Lysis and Fixation: Lyse red blood cells and fix the remaining leukocytes.
-
Flow Cytometry Analysis: Acquire and analyze the samples on a flow cytometer, gating on the basophil population and quantifying the percentage of CD63-positive cells.
-
-
Interpretation: A significant increase in the percentage of activated basophils in the presence of a this compound indicates potential cross-reactivity.
2. Lymphocyte Transformation Test (LTT)
The Lymphocyte Transformation Test (LTT) measures the proliferation of T-lymphocytes from a sensitized individual in response to a specific antigen, indicating a T-cell mediated response.
-
Objective: To evaluate the T-cell mediated cross-reactivity between penicillins and cephalosporins.
-
Methodology:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from a penicillin-allergic subject using density gradient centrifugation.
-
Cell Culture: Culture the PBMCs in the presence of various concentrations of the test cephalosporins, penicillin (positive control), phytohemagglutinin (mitogen control), and a negative control (culture medium alone) for 5-7 days.
-
Proliferation Assay: Measure lymphocyte proliferation by adding a labeled nucleotide (e.g., 3H-thymidine or BrdU) during the final 18-24 hours of culture and quantifying its incorporation into newly synthesized DNA.
-
-
Interpretation: A stimulation index (ratio of proliferation in the presence of the drug to proliferation in the negative control) significantly greater than 1 suggests a positive T-cell response and potential cross-reactivity.
In Vivo Models
1. Mouse Model of Penicillin-Induced Anaphylaxis
Animal models are crucial for studying the systemic effects of cross-reactivity in a controlled environment.
-
Objective: To determine if a this compound can elicit an anaphylactic reaction in a mouse model sensitized to penicillin.
-
Methodology:
-
Sensitization: Sensitize mice (e.g., BALB/c strain) by intraperitoneal injection of penicillin conjugated to a carrier protein (e.g., ovalbumin) along with an adjuvant (e.g., alum) on days 0 and 7.
-
Challenge: On day 14, intravenously challenge the sensitized mice with a non-lethal dose of the test this compound, penicillin (positive control), or saline (negative control).
-
Observation: Monitor the mice for signs of anaphylaxis, including a drop in core body temperature, reduced activity, and respiratory distress, for at least 30 minutes post-challenge.
-
-
Interpretation: The induction of anaphylactic symptoms by the this compound challenge indicates in vivo cross-reactivity.
2. Skin Prick Testing (SPT) in Animal Models
Skin testing in sensitized animals can provide a localized measure of IgE-mediated hypersensitivity.
-
Objective: To assess the ability of cephalosporins to induce a localized allergic reaction in the skin of a penicillin-sensitized animal.
-
Methodology:
-
Sensitization: Sensitize animals (e.g., guinea pigs or mice) as described in the anaphylaxis model.
-
Skin Preparation: Shave a small area on the back of the animal.
-
Testing: Apply a drop of the test this compound solution, penicillin solution (positive control), and saline (negative control) to the prepared skin. Prick the skin through each drop with a sterile lancet.
-
Observation: After 15-20 minutes, measure the diameter of the wheal and flare response at each test site.
-
-
Interpretation: A wheal and flare reaction significantly larger than the negative control in response to a this compound suggests cutaneous cross-reactivity.
Signaling Pathways in Beta-Lactam Hypersensitivity
Understanding the molecular mechanisms underlying allergic reactions to beta-lactams is crucial for developing targeted therapies and diagnostic tools.
IgE-Mediated (Type I) Hypersensitivity
Immediate hypersensitivity reactions to beta-lactams are mediated by the cross-linking of drug-specific IgE antibodies on the surface of mast cells and basophils. This triggers a signaling cascade leading to the release of inflammatory mediators.
Caption: IgE-Mediated Mast Cell Activation Pathway.
T-Cell-Mediated (Type IV) Hypersensitivity
Delayed-type hypersensitivity reactions to beta-lactams involve the activation of drug-specific T-cells, which can lead to a variety of clinical manifestations.
Caption: T-Cell-Mediated Hypersensitivity Pathway.
Conclusion
The assessment of this compound cross-reactivity in penicillin-allergic models requires a multifaceted approach, combining in vitro and in vivo assays to elucidate both IgE- and T-cell-mediated responses. The data overwhelmingly indicate that the risk of cross-reactivity is low for most cephalosporins, particularly those of later generations with dissimilar R1 side chains to the sensitizing penicillin. For researchers and drug development professionals, a thorough understanding of the structural relationships between these antibiotics and the application of robust experimental models are essential for the accurate prediction of clinical risk and the development of safer therapeutic agents.
References
- 1. The use of cephalosporins in penicillin-allergic patients: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephalosporins’ Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Penicillin and this compound Cross-Reactivity and Risk for Allergic Reaction [ebmconsult.com]
- 5. nps.org.au [nps.org.au]
Head-to-head comparison of cephalosporin and carbapenem activity against ESBL-producing bacteria
A Head-to-Head Comparison for Researchers and Drug Development Professionals
The rise of extended-spectrum β-lactamase (ESBL)-producing bacteria presents a formidable challenge in clinical settings, rendering many cephalosporin antibiotics ineffective and driving reliance on carbapenems as a last-resort treatment. This guide provides a detailed, evidence-based comparison of the activity of cephalosporins and carbapenems against these resistant pathogens, tailored for researchers, scientists, and drug development professionals. We delve into the mechanisms of resistance, present comparative in vitro and clinical data, and outline the experimental protocols used to generate this evidence.
Understanding the Enemy: ESBLs and Their Mechanism of Action
Extended-spectrum β-lactamases are enzymes that confer resistance to a wide range of β-lactam antibiotics, including penicillins and third-generation cephalosporins.[1][2] These enzymes, most commonly of the TEM, SHV, and CTX-M types, hydrolyze the β-lactam ring, inactivating the antibiotic.[1][3] While ESBLs do not typically hydrolyze carbapenems, the overuse of this class of antibiotics has led to the emergence of carbapenem-resistant Enterobacteriaceae (CRE), a critical public health threat.[2][4][5] This underscores the urgent need for effective carbapenem-sparing strategies.
The primary mechanism of ESBL-mediated resistance involves the enzymatic degradation of cephalosporins. However, other factors such as alterations in outer membrane porins and the presence of efflux pumps can also contribute to reduced susceptibility.[1][6]
Head-to-Head: In Vitro Activity
The in vitro activity of antibiotics against ESBL-producing bacteria is a critical first step in evaluating their potential efficacy. This is typically determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Carbapenems, such as meropenem (B701) and imipenem, generally exhibit the most potent in vitro activity against ESBL-producing Enterobacterales, with very high susceptibility rates.[7][8] However, newer this compound/β-lactamase inhibitor combinations have shown promising results. For instance, ceftolozane-tazobactam and ceftazidime-avibactam have demonstrated excellent in vitro activity against a broad spectrum of ESBL-producing strains.[1][9][10]
Below is a summary of MIC data from various studies, showcasing the comparative activity of different cephalosporins and carbapenems against ESBL-producing E. coli and Klebsiella pneumoniae.
| Antibiotic | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible (%) |
| Carbapenems | ||||
| Meropenem | E. coli | ≤0.06 | 0.12 | >99 |
| K. pneumoniae | 0.12 | 0.5 | >98 | |
| Imipenem | E. coli | 0.25 | 0.5 | >99 |
| K. pneumoniae | 0.5 | 1 | >95 | |
| Ertapenem | E. coli | ≤0.03 | 0.06 | >99 |
| K. pneumoniae | 0.06 | 0.25 | >98 | |
| Cephalosporins | ||||
| Cefepime (B1668827) | E. coli | 0.25 | >32 | ~50-70 |
| K. pneumoniae | 1 | >32 | ~40-60 | |
| Ceftazidime | E. coli | 16 | >256 | <30 |
| K. pneumoniae | 64 | >256 | <20 | |
| This compound/β-lactamase Inhibitor Combinations | ||||
| Ceftolozane-tazobactam | E. coli | 0.25 | 1 | ~95.5 |
| K. pneumoniae | 0.5 | 4 | ~83 | |
| Ceftazidime-avibactam | E. coli | 0.25 | 0.5 | >97 |
| K. pneumoniae | 0.5 | 1 | >97 |
Note: MIC values and susceptibility percentages are compiled from multiple sources and can vary based on geographic location and specific ESBL genotypes.[1][7][9][10][11][12]
Clinical Efficacy: A Complex Picture
While in vitro data provides a valuable baseline, clinical outcomes are the ultimate measure of an antibiotic's effectiveness. Carbapenems have long been considered the gold standard for treating serious infections caused by ESBL-producing organisms.[2][13] However, several studies have explored the efficacy of carbapenem-sparing alternatives, with mixed results.
A meta-analysis of studies comparing carbapenems to other antibiotics for ESBL-producing Enterobacteriaceae bacteremia found that for definitive therapy, carbapenems were associated with lower overall mortality compared to non-carbapenem options.[14] Conversely, for non-bacteremic infections, some studies suggest that carbapenem-sparing therapies are non-inferior to carbapenems in terms of 30-day all-cause mortality and clinical cure rates.[15] Furthermore, the use of carbapenem-sparing options was associated with a lower recurrence of ESBL infections and reduced development of secondary multidrug-resistant infections.[15]
The choice of therapy often depends on the site of infection, the severity of illness, and local antimicrobial susceptibility patterns. For instance, some studies suggest that cefepime may be a viable option for urinary tract infections caused by ESBL-producers, particularly if the MIC is low (≤2 mg/L).[1] However, for more severe or invasive infections, cefepime has been associated with higher treatment failure rates compared to carbapenems.[1][15]
Newer this compound/β-lactamase inhibitor combinations are emerging as strong contenders. Ceftolozane-tazobactam has shown high clinical cure rates in complicated urinary tract and intra-abdominal infections caused by ESBL-producers.[1] Similarly, ceftazidime-avibactam has demonstrated efficacy comparable to carbapenems in clinical trials for complicated urinary tract infections.[1]
Experimental Protocols
The data presented in this guide is derived from a variety of experimental methodologies. Below are outlines of the key protocols used in the assessment of antibiotic activity against ESBL-producing bacteria.
Antimicrobial Susceptibility Testing (AST)
The foundation of in vitro analysis, AST determines the susceptibility of a bacterium to various antimicrobial agents.
1. Broth Microdilution: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.
2. Disk Diffusion (Kirby-Bauer Test): This is a qualitative method used to assess the susceptibility of bacteria to antibiotics.
ESBL Confirmatory Testing
Specific tests are required to confirm the presence of ESBL enzymes.
Combination Disk Test: This method compares the zone of inhibition of a this compound alone to that of the same this compound combined with a β-lactamase inhibitor (e.g., clavulanic acid).
Conclusion and Future Directions
The therapeutic landscape for infections caused by ESBL-producing bacteria is continually evolving. While carbapenems remain a highly effective treatment option, their overuse is a significant driver of resistance. The development and clinical integration of new this compound/β-lactamase inhibitor combinations offer promising carbapenem-sparing strategies.
For researchers and drug development professionals, a deep understanding of the comparative efficacy, resistance mechanisms, and appropriate experimental methodologies is crucial. Future research should focus on:
-
Long-term surveillance: Monitoring the in vitro susceptibility of ESBL-producing isolates to both existing and novel agents.
-
Clinical trials: Head-to-head comparisons of newer this compound combinations with carbapenems for various infection types.
-
Pharmacokinetic/pharmacodynamic (PK/PD) modeling: Optimizing dosing regimens to maximize efficacy and minimize the selection of resistance.
-
Rapid diagnostics: Developing tools for the rapid identification of ESBL-producing organisms and their specific resistance profiles to guide timely and appropriate therapy.
By continuing to build a robust evidence base, the scientific community can refine treatment guidelines and develop innovative therapeutic strategies to combat the threat of ESBL-producing bacteria.
References
- 1. mdpi.com [mdpi.com]
- 2. Extended-Spectrum β-Lactamases (ESBL): Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic resistance and extended spectrum beta-lactamases: Types, epidemiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extended-spectrum β-lactamase-producing and carbapenemase-producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gamahealthcare.com [gamahealthcare.com]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. Antimicrobial susceptibility testing profiles of ESBL-producing Enterobacterales isolated from hospital and community adult patients in Blantyre, Malawi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Profile of Extended Spectrum β-Lactamase (ESBL) Producing Escherichia coli from Various Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of New β-Lactamase Inhibitor Combinations against blaNDM, blaKPC, and ESBL-Producing Enterobacteriales Uropathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Extended-Spectrum β-Lactamases: a Clinical Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Effectiveness of Carbapenem-Sparing Antibiotics Versus Carbapenems for Treating Non-Bacteremic Extended-Spectrum Beta-Lactamase-Producing Enterobacterales Infections - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a new analytical method for cephalosporin quantification using reference standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new analytical method for the quantification of cephalosporins against established alternatives, supported by experimental data. The focus is on High-Performance Liquid Chromatography (HPLC) as a robust and widely used technique, with comparative insights into UV-Vis Spectrophotometry. This document is intended to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for cephalosporin quantification is critical for ensuring the quality, safety, and efficacy of these widely prescribed antibiotics. High-Performance Liquid Chromatography (HPLC) is often the preferred technique due to its high selectivity, accuracy, and ability to distinguish between the drug and its metabolites.[1][2] Other methods, such as UV-Vis Spectrophotometry, offer simplicity and cost-effectiveness but may lack the specificity of HPLC.[3]
Performance Characteristics
The following tables summarize the performance characteristics of representative HPLC and UV-Vis spectrophotometric methods for the analysis of cephalosporins, using Cephalexin as a model compound due to the extensive availability of validation data.[4] The principles and methodologies are broadly applicable to other cephalosporins.[4]
Table 1: Comparison of HPLC Method Validation Parameters for Cephalexin [4]
| Parameter | Method 1 | Method 2 |
| Chromatographic Column | Waters C18 (250mm × 4.6mm; 5µ) | Enable C18G (250 mm × 4.6 mm i.d., 5 μm) |
| Mobile Phase | Methanol (B129727): 0.1M Sodium acetate (B1210297) buffer (75:25 v/v) | Methanol: 0.01 M TBAHS (50:50, v/v) |
| Flow Rate | 1.0 ml/min | 1.0 ml/min |
| Detection Wavelength | 240 nm | 254 nm |
| Linearity Range | 5-30 µg/ml | 1.0–120 μg/ml |
| Correlation Coefficient (r²) | 0.9992 | 0.999 |
| Intra-day Precision (%RSD) | < 2% | < 2% |
| Inter-day Precision (%RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | 99.92% | > 99% |
| Robustness | Varied flow rate and mobile phase composition showed no significant changes. | Deliberate changes in flow rate (±0.1 mL/min) and organic phase composition (±2%) showed no significant changes. |
Table 2: Comparison of UV-Vis Spectrophotometry Method Validation Parameters for Cephalexin [4]
| Parameter | Method A | Method B |
| Solvent | Phosphate (B84403) Buffer pH 2.0 | 0.1 N HCl |
| Detection Wavelength (λmax) | 261 nm | 257 nm |
| Linearity Range | 5-40 µg/ml | 5-50 µg/ml |
| Correlation Coefficient (r²) | 0.999 | Not Specified |
| Limit of Detection (LOD) | 0.855 µg/mL | Not Specified |
| Limit of Quantification (LOQ) | 2.85 µg/mL | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods for this compound analysis.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a typical HPLC method for the quantification of a this compound in a pharmaceutical formulation.
1. Preparation of Standard Solutions:
-
Stock Solution: Accurately weigh about 10mg of the this compound reference standard and transfer it into a 10ml volumetric flask. Dissolve the standard in the mobile phase and make up the volume to the mark.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions at different concentrations by diluting the stock solution with the mobile phase.[4]
2. Sample Preparation:
-
For tablet dosage forms, weigh and grind a number of tablets to a fine powder.
-
Weigh an amount of powder equivalent to a specific dose of the this compound and dissolve it in the mobile phase.
-
Sonicate the solution to ensure complete dissolution and then filter it to remove any insoluble excipients.[4]
3. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[4][6][7]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is typical. The specific ratio and buffer pH should be optimized for the specific this compound.[4][6][8]
-
Flow Rate: A flow rate of 1.0 mL/min is frequently employed.[4][6]
-
Detection: UV detection at a wavelength appropriate for the this compound is used.[4][6][8]
4. Data Analysis:
-
Measure the peak area of the this compound in the chromatograms of the standard and sample solutions.
-
Calculate the concentration of the this compound in the sample by comparing its peak area with that of the standard solution.[4]
Caption: High-Performance Liquid Chromatography (HPLC) Experimental Workflow.
UV-Vis Spectrophotometry Method
This protocol describes a general procedure for the quantification of a this compound using a UV-Vis spectrophotometer.
1. Preparation of Standard Solutions:
-
Stock Solution: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., phosphate buffer or dilute acid).[4]
-
Working Standard Solutions: Prepare a series of working standard solutions of different concentrations by diluting the stock solution.[4]
2. Sample Preparation:
-
For pharmaceutical formulations, dissolve a quantity of the powdered sample equivalent to a known amount of the this compound in the solvent.
-
Filter the solution to remove any insoluble excipients.[4]
3. Spectrophotometric Measurement:
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) for the specific this compound.
4. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of the this compound in the sample solution from the calibration curve.[4]
References
- 1. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [pubs.sciepub.com]
- 4. benchchem.com [benchchem.com]
- 5. jetir.org [jetir.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pnrjournal.com [pnrjournal.com]
- 8. sysrevpharm.org [sysrevpharm.org]
Comparative analysis of the in vitro activity of different cephalosporin generations against Pseudomonas aeruginosa
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the in vitro activity of different cephalosporin generations against the opportunistic pathogen Pseudomonas aeruginosa. The emergence of multidrug-resistant P. aeruginosa strains presents a significant clinical challenge, making the evaluation of antimicrobial efficacy crucial for guiding therapeutic strategies and novel drug development. This document summarizes key quantitative data, details experimental protocols for susceptibility testing, and illustrates the primary mechanisms of this compound resistance in this bacterium.
Data Summary: In Vitro Susceptibility of P. aeruginosa
The following table summarizes the minimum inhibitory concentration (MIC) values for representative cephalosporins from different generations against P. aeruginosa. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
| This compound Generation | Representative Agent(s) | MIC50 (µg/mL) | MIC90 (µg/mL) | General Activity against P. aeruginosa |
| First Generation | Cefazolin | - | - | Intrinsically resistant |
| Second Generation | Cefuroxime | - | - | No clinically significant activity |
| Third Generation | Ceftazidime | 2 | 32 | Active, but resistance is prevalent[1] |
| Fourth Generation | Cefepime (B1668827) | 2 - 4 | 8 - 16 | Potent activity, though resistance can occur[2][3][4] |
| Fifth Generation | Ceftaroline | 2 - 16 | >32 | Not reliably active[5] |
| Novel Combinations | Ceftolozane-tazobactam | 0.5 | 2 | Highly potent, including against many multidrug-resistant strains[6][7][8][9] |
| Novel Combinations | Ceftazidime-avibactam | 2 | 8 | Potent activity, overcomes some key resistance mechanisms[9][10][11] |
Note: MIC values can vary depending on the geographical region and the specific patient population from which the isolates are collected.
Experimental Protocols
Accurate determination of in vitro activity is fundamental to antimicrobial research. The following are standardized methods for assessing the susceptibility of P. aeruginosa to cephalosporins, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Standardized antimicrobial agent solutions
-
P. aeruginosa isolate suspension standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or manual plate reader
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of each this compound is prepared in CAMHB directly in the wells of a 96-well microtiter plate. The final volume in each well is typically 50 µL.
-
Inoculum Preparation: A suspension of the P. aeruginosa isolate is prepared in a suitable broth and its turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: 50 µL of the standardized bacterial suspension is added to each well of the microtiter plate, resulting in a final volume of 100 µL per well. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism. This can be assessed visually or with a plate reader.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Mueller-Hinton agar (B569324) (MHA) plates (4 mm depth)
-
Filter paper disks impregnated with a standardized concentration of the this compound
-
P. aeruginosa isolate suspension standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.
-
Inoculation of Agar Plate: Within 15 minutes of preparing the standardized inoculum, a sterile cotton swab is dipped into the suspension. Excess fluid is removed by pressing the swab against the inside of the tube. The MHA plate is then evenly streaked in three directions to ensure confluent growth.
-
Application of Antimicrobial Disks: The this compound-impregnated disks are dispensed onto the surface of the agar using sterile forceps or a dispenser. The disks should be placed at least 24 mm apart.
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-18 hours in ambient air.
-
Reading Results: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured to the nearest millimeter. The zone sizes are then interpreted as "susceptible," "intermediate," or "resistant" according to CLSI guidelines.
Mechanisms of this compound Resistance in P. aeruginosa
P. aeruginosa employs a variety of mechanisms to resist the action of cephalosporins. Understanding these pathways is critical for the development of new therapeutic strategies. The primary mechanisms include enzymatic degradation of the antibiotic, reduced drug entry into the cell, and active efflux of the drug from the cell.
Caption: Major mechanisms of this compound resistance in P. aeruginosa.
References
- 1. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacodynamics of Cefepime in Patients Infected with Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Influence of borderline cefepime MIC on the outcome of cefepime-susceptible Pseudomonas aeruginosa bacteremia treated with a maximal cefepime dose: a hospital-based retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceftaroline: A New this compound with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of ceftolozane-tazobactam against multidrug-resistant and extensively drug-resistant Pseudomonas aeruginosa clinical isolates from a Spanish hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of Ceftolozane-Tazobactam Tested against Enterobacteriaceae and Pseudomonas aeruginosa with Various Resistance Patterns Isolated in U.S. Hospitals (2011-2012) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceftolozane-Tazobactam Activity against Pseudomonas aeruginosa Clinical Isolates from U.S. Hospitals: Report from the PACTS Antimicrobial Surveillance Program, 2012 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program - PubMed [pubmed.ncbi.nlm.nih.gov]
The Guardian and the Shield: Evaluating the Synergistic Effects of Cephalosporins with Beta-Lactamase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates innovative strategies to preserve the efficacy of our existing antimicrobial arsenal. One of the most successful approaches has been the combination of β-lactam antibiotics, such as cephalosporins, with β-lactamase inhibitors. These inhibitors act as a "shield," protecting the cephalosporin "guardian" from degradation by bacterial β-lactamase enzymes, thereby restoring or enhancing its antibacterial activity. This guide provides a comprehensive comparison of the performance of various this compound/β-lactamase inhibitor combinations against key resistant pathogens, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Partners
The synergistic relationship between cephalosporins and β-lactamase inhibitors is rooted in their complementary mechanisms of action.
Cephalosporins , a class of β-lactam antibiotics, exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs).[1][2] These enzymes are crucial for the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall.[3][4] By binding to the active site of PBPs, cephalosporins disrupt the cross-linking of the peptidoglycan layer, leading to a weakened cell wall and ultimately, cell lysis and death.[5][6]
However, many bacteria have evolved to produce β-lactamase enzymes , which hydrolyze the amide bond in the β-lactam ring of cephalosporins, rendering them inactive.[7] This is where β-lactamase inhibitors come into play. These molecules, often structurally similar to β-lactams, act as "suicide inhibitors" or form stable covalent adducts with the β-lactamase enzymes, effectively neutralizing them.[8][9] This allows the partner this compound to reach its PBP targets unhindered.
Comparative In Vitro Performance: A Data-Driven Analysis
The true measure of a successful combination lies in its in vitro activity against clinically relevant, resistant pathogens. This section presents a comparative summary of Minimum Inhibitory Concentration (MIC) and time-kill assay data for several key this compound/β-lactamase inhibitor combinations.
Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following tables summarize the MIC50 and MIC90 values (the MICs required to inhibit 50% and 90% of isolates, respectively) for various combinations against common resistant bacteria.
Table 1: Comparative MIC (µg/mL) of this compound/β-Lactamase Inhibitor Combinations against Pseudomonas aeruginosa
| Combination | Resistance Profile | MIC50 | MIC90 | Reference(s) |
| Ceftazidime-avibactam | Ceftazidime-resistant | 2 | 16 | [3] |
| Meropenem-resistant | 4 | >32 | [10] | |
| Ceftolozane-tazobactam | Ceftazidime-non-susceptible | 2 | 8 | [11] |
| Multidrug-resistant (MDR) | 2 | 4 | [12] |
Table 2: Comparative MIC (µg/mL) against Extended-Spectrum β-Lactamase (ESBL)-Producing Enterobacterales (E. coli & K. pneumoniae)
| Combination | Organism | MIC50 | MIC90 | Reference(s) |
| Ceftazidime-avibactam | E. coli | 0.25 | 0.5 | [13] |
| K. pneumoniae | 0.5 | 1 | [13] | |
| Ceftolozane-tazobactam | E. coli | 0.5 | 4 | [14] |
| K. pneumoniae | 4 | >32 | [14] | |
| Cefepime-tazobactam | E. coli & K. pneumoniae | ≤0.25 | 1 | [15][16] |
Table 3: Comparative MIC (µg/mL) against Carbapenem-Resistant Enterobacterales (CRE)
| Combination | Carbapenemase Type | MIC50 | MIC90 | Reference(s) |
| Ceftazidime-avibactam | KPC-producing | 0.5 | 2 | [17] |
| Meropenem-vaborbactam | KPC-producing | ≤0.06 | 0.5 | [17][18] |
| Cefiderocol (B606585) + Avibactam (B1665839) | KPC-producing | 0.25 | 1 | [5] |
Time-Kill Kinetics
Time-kill assays provide a dynamic picture of antimicrobial activity over time, demonstrating the rate and extent of bacterial killing. A synergistic interaction is generally defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
Ceftazidime-avibactam has demonstrated significant synergistic and bactericidal activity against extensively drug-resistant (XDR) P. aeruginosa.[19] In time-kill experiments, this combination often shows a rapid reduction in bacterial load within the first few hours of exposure.[19]
Ceftolozane-tazobactam has also shown potent bactericidal activity against mucoid P. aeruginosa strains from cystic fibrosis patients, with significant reductions in bacterial inoculum over 24 hours.[6][20]
Cefiderocol , a novel siderophore this compound, exhibits enhanced activity when combined with β-lactamase inhibitors like avibactam, sulbactam, or tazobactam (B1681243) against carbapenem-resistant Gram-negative bacteria, including Acinetobacter baumannii.[5][21][22] Time-kill assays have confirmed the synergistic effect of these combinations, leading to a significant reduction in bacterial growth.[21][22]
Experimental Protocols
Reproducibility and standardization are paramount in antimicrobial susceptibility testing. The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M07.[23][24]
1. Inoculum Preparation:
- Select 3-5 well-isolated colonies of the same morphological type from an 18- to 24-hour-old agar (B569324) plate.
- Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[13]
- Dilute this suspension in the appropriate test broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
2. Plate Preparation:
- Prepare serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton broth (CAMHB) directly in a 96-well microtiter plate.[16]
- The final volume in each well after inoculation should be 100 µL.
- Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
3. Inoculation and Incubation:
- Within 15 minutes of preparing the standardized inoculum, inoculate each well (except the sterility control) with the diluted bacterial suspension.
- Incubate the plates in ambient air at 35°C ± 2°C for 16 to 20 hours.
4. Interpretation:
- The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[13]
Time-Kill Assay for Synergy Assessment
This method is adapted from protocols described in various research articles and aligns with general principles for synergy testing.[25][26][27]
1. Preparation of Reagents:
- Prepare stock solutions of the antimicrobial agents to be tested.
- Prepare the appropriate broth medium (e.g., CAMHB).
- Grow an overnight culture of the test organism.
2. Inoculum Preparation:
- Dilute the overnight culture in fresh broth and incubate until it reaches the logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).
- Further dilute the culture to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the final test flasks.
3. Assay Setup:
- Prepare flasks containing the broth medium with the following conditions:
- Growth control (no antibiotic)
- Antibiotic A alone (at a clinically relevant concentration, e.g., 1x MIC)
- Antibiotic B alone (at a clinically relevant concentration, e.g., 1x MIC)
- Combination of Antibiotic A and Antibiotic B
- Inoculate the flasks with the prepared bacterial suspension.
4. Incubation and Sampling:
- Incubate the flasks at 37°C with constant agitation.
- At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[28]
5. Viable Cell Counting:
- Perform serial dilutions of each aliquot in sterile saline.
- Plate the dilutions onto appropriate agar plates.
- Incubate the plates overnight at 37°C.
- Count the number of colonies (CFU/mL) on the plates from dilutions that yield 30-300 colonies.
6. Data Analysis and Interpretation:
- Plot the log10 CFU/mL versus time for each condition.
- Synergy is defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[25]
- Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Molecular Interactions: A Closer Look at the Battlefield
The efficacy of these combination therapies hinges on precise molecular interactions.
This compound and Penicillin-Binding Proteins (PBPs)
Cephalosporins mimic the D-Ala-D-Ala moiety of the peptidoglycan substrate, allowing them to bind to the active site of PBPs.[2][29] The nucleophilic serine residue in the PBP active site attacks the carbonyl carbon of the β-lactam ring, forming a stable, covalent acyl-enzyme intermediate.[6] This inactivation of the PBP prevents the transpeptidation reaction, thereby halting cell wall synthesis.[29]
Beta-Lactamase Inhibitor and Beta-Lactamase
Newer β-lactamase inhibitors, such as avibactam, are non-β-lactam inhibitors.[30] Avibactam forms a covalent, but reversible, bond with the serine residue in the active site of the β-lactamase enzyme.[8][9] This forms a stable carbamyl-enzyme intermediate, preventing the enzyme from hydrolyzing the this compound.[9] The reversibility of this binding allows avibactam to be effective against a broad spectrum of β-lactamases, including Class A (like KPC), Class C (like AmpC), and some Class D enzymes.[9][31]
Commercially Available Combinations
A growing number of this compound/β-lactamase inhibitor combinations have received FDA approval and are available for clinical use. A comprehensive list is essential for researchers and clinicians to make informed decisions.
Table 4: FDA-Approved this compound/β-Lactamase Inhibitor Combinations (as of early 2025)
| This compound | Beta-Lactamase Inhibitor | Brand Name(s) | Key Spectrum Highlights |
| Ceftazidime | Avibactam | Avycaz | Active against many CRE (KPC, OXA-48-like) and MDR P. aeruginosa.[32][33] |
| Ceftolozane | Tazobactam | Zerbaxa | Potent activity against MDR P. aeruginosa.[32] |
| Cefepime | Enmetazobactam | - | Active against ESBL-producing Enterobacterales.[34] |
| Aztreonam* | Avibactam | Emblaveo | Active against MBL-producing Enterobacterales.[26][35] |
Note: Aztreonam is a monobactam, but it is often grouped with cephalosporins in this context due to its similar mechanism of action and its combination with a β-lactamase inhibitor.
Conclusion
The combination of cephalosporins with β-lactamase inhibitors represents a critical strategy in the fight against antimicrobial resistance. This guide has provided a comparative overview of their synergistic effects, supported by quantitative in vitro data and detailed experimental methodologies. The provided diagrams illustrate the fundamental mechanisms of action and interaction. As new combinations continue to be developed, a thorough understanding of their comparative performance will be essential for optimizing their use in both research and clinical settings, ensuring that these powerful "guardian and shield" duos remain effective for years to come.
References
- 1. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]
- 3. Comparative in vitro Activities of Ceftazidime–Avibactam and Ceftolozane-tazobactam Against Characterized β-Lactamase-producing Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. rcsb.org [rcsb.org]
- 6. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. In vitro activity of cefiderocol against carbapenem-resistant Acinetobacter baumannii carrying various β-lactamase encoding genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: Avibactam in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oatext.com [oatext.com]
- 12. rcsb.org [rcsb.org]
- 13. The Use of Noncarbapenem β-Lactams for the Treatment of Extended-Spectrum β-Lactamase Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ceftolozane/Tazobactam Shows Strong Activity Against ESBL E coli, But Gaps Remain for K pneumoniae - Atlas Infectious Disease Practice [atlasidp.com]
- 15. P081: Cefepime-tazobactam: a new antibiotic against ESBL producing enterobacteriaceae in cancer patients | springermedicine.com [springermedicine.com]
- 16. Pharmacokinetics-Pharmacodynamics of Cefepime and Piperacillin- Tazobactam against Escherichia coli and Klebsiella pneumoniae Strains Producing Extended-Spectrum β-Lactamases: Report from the ARREST Program - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 314. Ceftazidime-Avibactam Versus Meropenem-Vaborbactam for the Treatment of Carbapenem-Resistant Enterobacterales Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. contagionlive.com [contagionlive.com]
- 19. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. mjhid.org [mjhid.org]
- 22. academic.oup.com [academic.oup.com]
- 23. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 24. webstore.ansi.org [webstore.ansi.org]
- 25. Efficacy of ceftazidime-avibactam, meropenem-vaborbactam, and imipenem-relebactam combinations against carbapenemase-producing Enterobacterales in Switzerland - PMC [pmc.ncbi.nlm.nih.gov]
- 26. FDA approves combination antibiotic for difficult-to-treat infections | CIDRAP [cidrap.umn.edu]
- 27. actascientific.com [actascientific.com]
- 28. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 30. journals.asm.org [journals.asm.org]
- 31. academic.oup.com [academic.oup.com]
- 32. β-lactam/β-lactamase inhibitor combinations: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Evaluating the clinical effectiveness of new beta-lactam/beta-lactamase inhibitor combination antibiotics: A systematic literature review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 34. New β-Lactam/β-Lactamase Inhibitor Combination Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 35. africanpharmaceuticalreview.com [africanpharmaceuticalreview.com]
Cross-resistance patterns between different classes of beta-lactam antibiotics
A deep dive into the cross-resistance patterns among penicillins, cephalosporins, carbapenems, and monobactams, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
The escalating threat of antibiotic resistance necessitates a profound understanding of the cross-resistance dynamics between different classes of beta-lactam antibiotics. This guide provides an objective comparison of these patterns, underpinned by experimental data, to aid in the development of novel antimicrobial strategies and inform clinical decision-making.
Primary Mechanisms Driving Cross-Resistance
Cross-resistance within the beta-lactam family is predominantly governed by two key mechanisms: the enzymatic degradation of the antibiotic by beta-lactamases and the structural alteration of Penicillin-Binding Proteins (PBPs), the primary targets of these drugs.[1]
-
Beta-Lactamase Production: These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. The spectrum of activity varies widely among different beta-lactamase families (e.g., TEM, SHV, CTX-M, KPC, OXA), leading to diverse cross-resistance profiles.[1] For instance, Extended-Spectrum β-Lactamases (ESBLs) can inactivate most penicillins and cephalosporins.[2] Carbapenemases, as the name suggests, can hydrolyze carbapenems in addition to other beta-lactam classes.
-
Penicillin-Binding Protein (PBP) Alteration: Mutations in the genes encoding PBPs can reduce the binding affinity of beta-lactam antibiotics.[3][4] This mechanism is particularly prominent in Gram-positive bacteria like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).[3][4] The specific PBP mutations determine the level of resistance and the pattern of cross-resistance across different beta-lactam agents.[4][5]
References
- 1. Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales – REVIVE [revive.gardp.org]
- 2. Antibiotic resistance and extended spectrum beta-lactamases: Types, epidemiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Penicillin-Binding Protein Transpeptidase Signatures for Tracking and Predicting β-Lactam Resistance Levels in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Comparative study of the stability of different cephalosporin prodrugs in human serum
For Researchers, Scientists, and Drug Development Professionals
The conversion of a prodrug to its active form is a critical determinant of its therapeutic efficacy. In the case of oral cephalosporins, ester prodrugs are frequently utilized to enhance bioavailability. Upon absorption, these prodrugs are designed to be rapidly hydrolyzed by esterases in the intestinal mucosa, blood, and other tissues to release the active cephalosporin. The rate of this hydrolysis in the systemic circulation, particularly in human serum, is a key factor influencing the pharmacokinetic profile and ultimately, the clinical performance of the antibiotic. This guide provides a comparative overview of the stability of several key this compound prodrugs, supported by available experimental data.
Comparative Stability Data
Direct comparative studies on the stability of various this compound prodrugs in human serum are limited in publicly available literature. This is likely due to the very rapid hydrolysis of these compounds by serum esterases, making the determination of precise half-lives challenging. However, data from studies in human intestinal juice and phosphate (B84403) buffer can provide valuable insights into their relative susceptibility to enzymatic and chemical hydrolysis.
The following table summarizes the degradation half-lives of three common this compound prodrugs in human intestinal juice and a phosphate buffer solution, as reported in a key comparative study. It is important to note that the enzymatic environment of intestinal juice is different from that of serum, but this data offers a useful proxy for comparing their relative stability in a biological fluid rich in esterases.
| Prodrug | Medium | Half-life (t½) in hours |
| Cefetamet (B193807) Pivoxil | Human Intestinal Juice (pH 7.4, 37°C) | 0.78[1][2] |
| 0.6 M Phosphate Buffer (pH 7.4, 37°C) | 4.3[1][2] | |
| Cefuroxime (B34974) Axetil (Isomer 1) | Human Intestinal Juice (pH 7.4, 37°C) | 0.93[1][2] |
| 0.6 M Phosphate Buffer (pH 7.4, 37°C) | 1.6[1][2] | |
| Cefuroxime Axetil (Isomer 2) | Human Intestinal Juice (pH 7.4, 37°C) | 0.37[1][2] |
| 0.6 M Phosphate Buffer (pH 7.4, 37°C) | 1.6[1][2] | |
| Cefpodoxime (B17579) Proxetil (Isomer 1) | Human Intestinal Juice (pH 7.4, 37°C) | 0.98[1][2] |
| 0.6 M Phosphate Buffer (pH 7.4, 37°C) | 2.5[1][2] | |
| Cefpodoxime Proxetil (Isomer 2) | Human Intestinal Juice (pH 7.4, 37°C) | 0.18[1][2] |
| 0.6 M Phosphate Buffer (pH 7.4, 37°C) | 2.2[1][2] |
Qualitative Stability in Human Plasma/Blood:
-
Cefditoren Pivoxil: This prodrug is rapidly hydrolyzed by intestinal esterases to the active this compound, cefditoren, upon oral administration.[3]
-
Cefuroxime Axetil: After oral administration, cefuroxime axetil is absorbed and rapidly hydrolyzed by nonspecific esterases in the intestinal mucosa and blood to release cefuroxime.[4][5] The intact prodrug is not measurable in human plasma.[4]
-
Cefpodoxime Proxetil: This is an orally administered prodrug that is absorbed and de-esterified by the intestinal mucosa to release the active cefpodoxime.[6] The extended plasma half-life of the active drug, cefpodoxime (1.9 to 3.7 hours), allows for twice-daily administration.[6]
-
Cefetamet Pivoxil: This prodrug is noted to be extremely unstable in plasma, with over 70% degradation occurring within one hour.[7] No unchanged prodrug could be detected in human plasma after administration.[7]
Experimental Protocols
The following is a generalized experimental protocol for assessing the in vitro stability of this compound prodrugs in human serum, based on methodologies reported in the literature for stability studies in biological fluids.
Objective: To determine the in vitro half-life and degradation kinetics of a this compound prodrug in human serum.
Materials:
-
This compound prodrug standard
-
Human serum (pooled, sterile-filtered)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid or other suitable modifier (HPLC grade)
-
Water (HPLC grade)
-
Centrifuge
-
Incubator or water bath (37°C)
-
HPLC system with UV or MS detector
-
C18 reversed-phase HPLC column
Procedure:
-
Preparation of Stock Solution: A stock solution of the this compound prodrug is prepared in a suitable organic solvent (e.g., acetonitrile or methanol) at a high concentration (e.g., 1 mg/mL).
-
Incubation:
-
Pre-warm human serum and PBS to 37°C.
-
Spike a known volume of the prodrug stock solution into the pre-warmed human serum to achieve the desired starting concentration (e.g., 10 µg/mL). A parallel experiment in PBS can be run as a control for chemical versus enzymatic degradation.
-
The samples are incubated at 37°C.
-
-
Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), an aliquot of the incubation mixture is withdrawn.
-
Sample Processing:
-
The reaction is immediately quenched by adding a protein precipitation agent, typically cold acetonitrile (usually in a 1:2 or 1:3 ratio of serum to acetonitrile).
-
The mixture is vortexed and then centrifuged at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
The supernatant is collected and directly injected into the HPLC system, or it may be further diluted if necessary.
-
The concentration of the remaining intact prodrug is quantified using a validated HPLC method with a suitable mobile phase gradient and detection wavelength.
-
-
Data Analysis: The concentration of the prodrug at each time point is plotted against time. The degradation rate constant (k) is determined from the slope of the natural logarithm of the concentration versus time plot. The half-life (t½) is then calculated using the formula: t½ = 0.693 / k.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the stability of a this compound prodrug in human serum.
References
- 1. Stability of this compound Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of this compound prodrug esters in human intestinal juice: implications for oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. STABILITY OF CEFUROXIME AXETIL ORAL SUSPENSION AT DIFFERENT TEMPERATURE STORAGE CONDITIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cefpodoxime proxetil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of cefetamet and its orally active ester, cefetamet pivoxyl, in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: Validating In Vitro Models for Predicting In Vivo Efficacy of New Cephalosporins
For researchers, scientists, and drug development professionals, the accurate prediction of a new antibiotic's success in clinical settings is paramount. This guide provides a comprehensive comparison of commonly used in vitro models for forecasting the in vivo efficacy of new cephalosporins, supported by experimental data and detailed protocols. By understanding the strengths and limitations of each model, you can make more informed decisions in the development of novel antimicrobial agents.
The correlation between laboratory findings and clinical outcomes is a critical hurdle in antibiotic development. While in vivo animal models are indispensable, robust in vitro assays are essential for initial screening, dose optimization, and understanding pharmacokinetic/pharmacodynamic (PK/PD) relationships. This guide will delve into the validation of these in vitro models for new-generation cephalosporins, a class of antibiotics vital in the fight against resistant Gram-negative bacteria.
Comparative Analysis of In Vitro and In Vivo Data
The predictive power of an in vitro model is ultimately determined by its correlation with in vivo results. Below is a summary of quantitative data for several new cephalosporins, comparing their activity in various in vitro assays with their efficacy in preclinical animal models.
| Cephalosporin | Organism | In Vitro Model | In Vitro Endpoint (μg/mL) | In Vivo Model | In Vivo Endpoint | Citation(s) |
| Cefiderocol | P. aeruginosa | Broth Microdilution | MIC₅₀: 0.063, MIC₉₀: 0.25 | Murine Lung Infection | Significant reduction in bacterial load with humanized dosing | [1] |
| S. maltophilia | Broth Microdilution | MIC₅₀: 0.063, MIC₉₀: 0.25 | Murine Lung Infection | Significant reduction in bacterial load | [1] | |
| Carbapenem-Resistant Enterobacterales | Broth Microdilution | MIC₉₀: 1.0 | Not Specified | Not Specified | [2] | |
| Ceftazidime-avibactam | P. aeruginosa | Broth Microdilution | MIC₅₀: 8, MIC₉₀: 32 | Murine Thigh Infection | Efficacy against isolates with MICs ≤16 μg/mL | [3] |
| KPC-producing K. pneumoniae | Time-Kill Assay | Bactericidal at 2x, 4x, and 8x MIC | Murine Infection Model | Reduced mortality and bacterial load in spleen and liver | [4] | |
| Carbapenem-Resistant Enterobacterales | Checkerboard Synergy | Synergism with aztreonam (B1666516) (FICI ≤0.5) | Not Specified | Not Specified | [5] | |
| Ceftolozane-tazobactam | P. aeruginosa (from ICU patients) | Broth Microdilution | 96.5% susceptible (MIC ≤4/4) | Not Specified | Not Specified | [6][7] |
| P. aeruginosa (Cystic Fibrosis isolates) | Hollow-Fiber Infection Model | Bacterial reduction followed by regrowth in some hypermutable strains | Not Specified | Not Specified | [8] | |
| P. aeruginosa (MDR) | Hollow-Fiber Infection Model | >3-log decrease in CFU/mL for 7 of 8 isolates | Not Specified | Not Specified | [9] |
Key In Vitro and In Vivo Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility and comparability of results. The following sections outline the fundamental protocols for key experiments cited in this guide.
In Vitro Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This static model determines the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
-
Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton broth (CAMHB), bacterial inoculum, this compound stock solution. For cefiderocol, iron-depleted CAMHB is used.
-
Procedure:
-
Prepare serial two-fold dilutions of the this compound in CAMHB in the wells of a microtiter plate.
-
Adjust the bacterial suspension to a 0.5 McFarland standard and further dilute to achieve a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
2. Time-Kill Assay
This dynamic model assesses the rate and extent of bacterial killing by an antibiotic over time.
-
Materials: Culture tubes or flasks, CAMHB, bacterial inoculum, this compound solution.
-
Procedure:
-
Inoculate flasks containing CAMHB with a standardized bacterial suspension (e.g., 10⁶ CFU/mL).
-
Add the this compound at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar (B569324) to determine the viable bacterial count (CFU/mL).
-
A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
3. Hollow-Fiber Infection Model (HFIM)
This advanced in vitro dynamic model simulates human pharmacokinetic profiles of an antibiotic.
-
Materials: Hollow-fiber cartridge, peristaltic pump, central reservoir, media, bacterial inoculum, this compound solution.
-
Procedure:
-
Inoculate the extracapillary space of the hollow-fiber cartridge with the test organism.
-
The central reservoir contains media that is continuously circulated through the inner capillaries of the cartridge.
-
The this compound is administered into the central reservoir to mimic a specific clinical dosing regimen (e.g., intravenous infusion).
-
Fresh media is pumped into the central reservoir while an equal volume is removed as waste, simulating drug clearance.
-
Samples are collected over time from the extracapillary space to determine bacterial density and from the central reservoir to confirm the simulated drug concentration.
-
In Vivo Experimental Protocols
1. Neutropenic Murine Thigh Infection Model
This is a highly standardized model for evaluating the efficacy of antimicrobials in a soft-tissue infection context.
-
Animal Model: Typically, female ICR or Swiss Webster mice.
-
Procedure:
-
Induce neutropenia by administering cyclophosphamide (B585) intraperitoneally on days -4 and -1 relative to infection.
-
On day 0, inject a standardized bacterial inoculum (e.g., 10⁶ - 10⁷ CFU) into the thigh muscle of each mouse.
-
Initiate treatment with the this compound at various doses and schedules (e.g., subcutaneous or intravenous administration) a few hours post-infection.
-
At 24 hours post-treatment initiation, euthanize the mice, aseptically remove the thighs, and homogenize the tissue.
-
Perform serial dilutions of the homogenate and plate on agar to determine the bacterial load (CFU/thigh). Efficacy is measured by the reduction in bacterial count compared to untreated controls.[10][11]
-
2. Murine Lung Infection Model
This model is used to assess the efficacy of antibiotics in treating pneumonia.
-
Animal Model: Typically, BALB/c or C57BL/6 mice. Immunocompetent or neutropenic models can be used.
-
Procedure:
-
Anesthetize the mice and infect them via intratracheal or intranasal instillation of a standardized bacterial suspension.
-
Initiate antibiotic treatment at a specified time post-infection.
-
Monitor the animals for clinical signs of illness and survival.
-
At designated time points, euthanize the mice and harvest the lungs.
-
Homogenize the lung tissue and determine the bacterial burden by quantitative culture. Efficacy is assessed by the reduction in lung bacterial counts and/or improved survival rates.[10][12][13]
-
Visualizing Mechanisms and Workflows
Understanding the underlying biological pathways and the experimental processes is crucial for effective research. The following diagrams, generated using Graphviz, illustrate the mechanism of action of cephalosporins and a typical workflow for evaluating antibiotic efficacy.
References
- 1. In Vitro Activity and In Vivo Efficacy of Cefiderocol against Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cefiderocol: An Overview of Its in-vitro and in-vivo Activity and Underlying Resistant Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative In Vitro and In Vivo Efficacies of Human Simulated Doses of Ceftazidime and Ceftazidime-Avibactam against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo bactericidal activity of ceftazidime-avibactam against Carbapenemase-producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the In Vitro Susceptibility of Ceftolozane-Tazobactam With the Cumulative Susceptibility Rates of Standard Antibiotic Combinations When Tested Against Pseudomonas aeruginosa From ICU Patients With Bloodstream Infections or Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the In Vitro Susceptibility of Ceftolozane-Tazobactam With the Cumulative Susceptibility Rates of Standard Antibiotic Combinations When Tested Against Pseudomonas aeruginosa From ICU Patients With Bloodstream Infections or Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceftolozane-Tazobactam against Pseudomonas aeruginosa Cystic Fibrosis Clinical Isolates in the Hollow-Fiber Infection Model: Challenges Imposed by Hypermutability and Heteroresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cefiderocol: An Overview of Its in-vitro and in-vivo Activity and Underlying Resistant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization and characterization of a murine lung infection model for the evaluation of novel therapeutics against Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of Next-Generation Cephalosporins: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers a side-by-side comparison of the safety profiles of four novel cephalosporin candidates: ceftobiprole (B606590) medocaril (Zevtera), ceftaroline (B109729) fosamil (Teflaro), ceftolozane/tazobactam (Zerbaxa), and cefiderocol (B606585) (Fetroja). This analysis is supported by available preclinical and clinical trial data to aid in the objective evaluation of these emerging antibacterial agents.
The development of novel cephalosporins is crucial in the fight against antimicrobial resistance. As these candidates progress through clinical trials and enter the market, a thorough understanding of their safety profiles is paramount. This guide provides a detailed examination of the adverse event data, experimental safety assessment protocols, and known mechanistic underpinnings of toxicity for these promising new drugs.
Comparative Safety Profiles: A Tabular Overview
The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) observed in key clinical trials for each novel this compound candidate. Data is presented by indication to provide a more nuanced comparison.
Table 1: Safety Profile of Ceftobiprole Medocaril (Zevtera)
| Adverse Event | Complicated Staphylococcus aureus Bacteremia (SAB) (ERADICATE Trial) | Acute Bacterial Skin and Skin Structure Infections (ABSSSI) | Community-Acquired Bacterial Pneumonia (CABP) |
| Nausea | ≥ 4% | ≥ 2% | ≥ 2% |
| Vomiting | ≥ 4% | ≥ 2% | ≥ 2% |
| Diarrhea | ≥ 4% | ≥ 2% | ≥ 2% |
| Anemia | ≥ 4% | - | - |
| Hypokalemia | ≥ 4% | - | - |
| Hepatic Enzyme Increased | ≥ 4% | ≥ 2% | ≥ 2% |
| Bilirubin Increased | ≥ 4% | - | - |
| Blood Creatinine Increased | ≥ 4% | - | - |
| Hypertension | ≥ 4% | - | ≥ 2% |
| Leukopenia | ≥ 4% | - | - |
| Pyrexia (Fever) | ≥ 4% | - | - |
| Headache | - | ≥ 2% | ≥ 2% |
| Injection Site Reaction | - | ≥ 2% | - |
| Rash | - | ≥ 2% | ≥ 2% |
| Dysgeusia (Taste Disturbance) | - | ≥ 2% | - |
| Insomnia | - | - | ≥ 2% |
| Abdominal Pain | - | - | ≥ 2% |
| Phlebitis | - | - | ≥ 2% |
| Dizziness | - | - | ≥ 2% |
Table 2: Safety Profile of Ceftaroline Fosamil (Teflaro)
| Adverse Event | Community-Acquired Pneumonia (CAP) (FOCUS 1 & 2 Trials) |
| Diarrhea | 4.2%[1][2] |
| Headache | 3.4%[1][2] |
| Insomnia | 3.1%[1][2] |
| Nausea | >2% |
| Rash | >2% |
| Increased Transaminases | 2% |
| Hypokalemia | 2% |
| Phlebitis | 2% |
Note: In pooled Phase 3 trials for both ABSSSI and CAP, the most common adverse reactions (>2%) were diarrhea, nausea, and rash.[3]
Table 3: Safety Profile of Ceftolozane/Tazobactam (Zerbaxa)
| Adverse Event | Complicated Intra-Abdominal Infections (cIAI) (ASPECT-cIAI Trial) | Complicated Urinary Tract Infections (cUTI) | Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia (HABP/VABP) |
| Nausea | ≥5% | ≥5% | - |
| Diarrhea | ≥5% | ≥5% | 6.4% |
| Headache | ≥5% | ≥5% | - |
| Pyrexia (Fever) | ≥5% | ≥5% | - |
| Hepatic Transaminase Increased | - | - | 11.9% |
| Renal Impairment/Renal Failure | - | - | 8.9% |
| Vomiting | - | - | 3.3% |
| Intracranial Hemorrhage | - | - | 4.4% |
Table 4: Safety Profile of Cefiderocol (Fetroja)
| Adverse Event | Complicated Urinary Tract Infections (cUTI) | Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia (HABP/VABP) |
| Diarrhea | 4% | 9% |
| Infusion Site Reactions | 4% | - |
| Constipation | 3% | - |
| Rash | 3% | - |
| Candidiasis | 2% | - |
| Cough | 2% | - |
| Elevations in Liver Tests | 2% | 16% |
| Headache | 2% | - |
| Hypokalemia | 2% | 11% |
| Nausea | 2% | - |
| Vomiting | 2% | - |
| Hypomagnesemia | - | 5% |
| Atrial Fibrillation | - | 5% |
An important note for Cefiderocol is an observed increase in all-cause mortality in patients with carbapenem-resistant Gram-negative bacterial infections in the CREDIBLE-CR trial compared to the best available therapy.[4][5][6]
Experimental Protocols for Safety Assessment
A comprehensive evaluation of a drug's safety profile relies on rigorous experimental protocols implemented during preclinical and clinical development.
Preclinical Toxicology Studies
Standard preclinical toxicology packages are designed to identify potential target organs of toxicity and to determine a safe starting dose for human trials. These studies are typically conducted in at least two animal species (one rodent, one non-rodent).
-
Single-Dose Toxicity: These studies assess the effects of a single, high dose of the drug candidate. For cephradine, a representative this compound, oral LD50 values in mice and rats were in the range of 5 to >8 g/kg.[7]
-
Repeated-Dose Toxicity: Animals are administered the drug daily for a specified period (e.g., 28 days) to evaluate the effects of longer-term exposure. For ceftaroline fosamil, target organs of toxicity in rats and monkeys were identified as the kidneys and central nervous system.[8] For ceftobiprole, precipitation in the distal renal tubules was observed in rats at high doses.[9]
-
Genotoxicity: A battery of tests is conducted to assess the potential of the drug to damage genetic material. Ceftaroline fosamil and its active metabolite induced chromosomal aberrations in some in vitro assays but were negative in other genotoxicity studies.[8]
-
Reproductive and Developmental Toxicity: These studies evaluate the potential effects on fertility and fetal development. Ceftaroline fosamil did not demonstrate reproductive or developmental toxicity in rats or rabbits.[8]
-
Local Tolerance: These studies assess the local effects of the drug at the site of administration. Intramuscular injections of ceftaroline were well-tolerated in rats, rabbits, and monkeys.[10]
Clinical Trial Safety Monitoring
In human clinical trials, patient safety is continuously monitored through a systematic process of data collection and evaluation.
-
Key Phase 3 Trials:
-
Adverse Event Monitoring: All treatment-emergent adverse events (TEAEs), defined as any untoward medical occurrence in a patient administered a study drug, are recorded from the first dose through a follow-up period.[1] This includes their severity and the investigator's assessment of their relationship to the study drug.
-
Laboratory Safety Tests: A panel of laboratory tests is performed at baseline and at scheduled intervals throughout the trial. This typically includes:
-
Hematology: Complete blood count with differential.
-
Serum Chemistry: Electrolytes, renal function tests (BUN, creatinine), and liver function tests (ALT, AST, alkaline phosphatase, bilirubin).
-
Urinalysis.
-
-
Vital Signs and Physical Examinations: These are regularly performed to monitor for any clinically significant changes.
-
Special Safety Assessments: Depending on the drug's profile, additional assessments may be included, such as electrocardiograms (ECGs).
Mechanistic Insights into Adverse Effects
Understanding the potential mechanisms of adverse effects is crucial for risk assessment and management.
This compound-Induced Neurotoxicity
A known class effect of beta-lactam antibiotics, neurotoxicity can manifest as confusion, seizures, and encephalopathy.[22][23][24] The primary proposed mechanism involves the inhibition of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the main inhibitory neurotransmitter in the central nervous system.[22][24][25][26] This inhibition leads to a state of neuronal hyperexcitability. The beta-lactam ring is considered responsible for this epileptogenic property.[22]
Hypersensitivity Reactions
Allergic reactions to cephalosporins are a significant clinical concern. The mechanism is often an IgE-mediated Type I hypersensitivity reaction.[27] Cross-reactivity between different beta-lactam antibiotics is primarily determined by the similarity of their R1 side chains, rather than the core beta-lactam ring structure.[27][28]
Hematological Adverse Effects
Cephalosporins have been associated with various hematological abnormalities, including anemia, leukopenia, and thrombocytopenia.[29][30][31] The mechanisms can be immune-mediated, where the drug triggers the production of antibodies that attack blood cells, or through direct toxicity to bone marrow stem cells.[29][30][31] Drug-induced immune hemolytic anemia is a known, though rare, complication where antibodies are formed against red blood cells.[3]
Conclusion
The novel cephalosporins ceftobiprole medocaril, ceftaroline fosamil, ceftolozane/tazobactam, and cefiderocol generally exhibit safety profiles consistent with the broader this compound class, with gastrointestinal disturbances being among the most common adverse events. However, each agent presents a unique profile with specific considerations. Ceftobiprole and ceftaroline have shown a favorable safety profile in their respective trials. Ceftolozane/tazobactam is also generally well-tolerated, with notable adverse events including increased liver transaminases in the context of HABP/VABP. Cefiderocol carries a warning regarding increased all-cause mortality in a specific trial of patients with carbapenem-resistant infections, warranting careful patient selection and monitoring.
A thorough understanding of the safety data, the protocols used to generate it, and the potential mechanisms of toxicity is essential for the continued development and responsible clinical use of these important new antibiotics. Further research is needed to fully elucidate the specific signaling pathways involved in the adverse effects of these novel agents and to refine risk mitigation strategies.
References
- 1. Integrated safety summary of FOCUS 1 and FOCUS 2 trials: Phase III randomized, double-blind studies evaluating ceftaroline fosamil for the treatment of patients with community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Drug-induced immune hemolytic anemia: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 4. Phase 3 trials show positive results for cefiderocol, but questions remain | CIDRAP [cidrap.umn.edu]
- 5. SHIONOGI ANNOUNCES PUBLICATION OF TWO STUDIES IN THE LANCET INFECTIOUS DISEASES HIGHLIGHTING THE EFFICACY AND SAFETY OF CEFIDEROCOL FOR THE TREATMENT OF INFECTIONS DUE TO AEROBIC GRAM-NEGATIVE BACTERIA IN ADULTS WITH LIMITED TREATMENT OPTIONS|News|Shionogi Co., Ltd. [shionogi.com]
- 6. Does cefiderocol heteroresistance explain the discrepancy between the APEKS-NP and CREDIBLE-CR clinical trial results? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicological, Pathological, and Teratological Studies in Animals with Cephradine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. tga.gov.au [tga.gov.au]
- 10. Comparative Pharmacokinetics of Ceftaroline in Rats, Rabbits, and Monkeys following a Single Intravenous or Intramuscular Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceftobiprole Perspective: Current and Potential Future Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. contagionlive.com [contagionlive.com]
- 13. basilea.com [basilea.com]
- 14. clinician.com [clinician.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Perspectives on the use of ceftolozane/tazobactam: a review of clinical trial data and real-world evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ceftolozane/Tazobactam Plus Metronidazole for Complicated Intra-abdominal Infections in an Era of Multidrug Resistance: Results From a Randomized, Double-Blind, Phase 3 Trial (ASPECT-cIAI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Effectiveness and Safety of Cefiderocol in Clinical Practice for Treatment of Patients with Gram-Negative Bacterial Infections: US Interim Results of the PROVE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cephalosporins: How to Minimize the Risk of Neurotoxicity | Consultant360 [consultant360.com]
- 23. This compound-induced neurotoxicity: clinical manifestations, potential pathogenic mechanisms, and the role of electroencephalographic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Risk of neurotoxicity with cephalosporins [medsafe.govt.nz]
- 25. frontiersin.org [frontiersin.org]
- 26. Cefepime-induced neurotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Penicillin and this compound Cross-Reactivity and Risk for Allergic Reaction [ebmconsult.com]
- 28. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. droracle.ai [droracle.ai]
- 30. This compound-induced recurrent aplastic anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 31. This compound-induced recurrent aplastic anemia | springermedizin.de [springermedizin.de]
Safety Operating Guide
Safeguarding Research and the Environment: A Guide to Cephalosporin Disposal
For Immediate Implementation: Proper disposal of cephalosporin antibiotics is a critical component of laboratory safety and environmental stewardship. Incorrect disposal of these β-lactam compounds can contribute to the development of antibiotic-resistant bacteria, posing a significant threat to public health. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, ensuring the protection of laboratory personnel and the ecosystem.
This document outlines the immediate operational and logistical plans for managing this compound waste, from the point of generation to final disposal. It is intended for researchers, scientists, and drug development professionals who handle these compounds. Adherence to these procedures is vital for maintaining a safe and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) and be fully aware of the potential hazards.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side shields are mandatory to prevent accidental splashes.
-
Hand Protection: Wear compatible protective gloves to avoid skin contact.
-
Body Protection: An impervious lab coat or gown is necessary to protect against spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.
-
-
Engineering Controls: All work with concentrated cephalosporins or procedures that may generate aerosols should be conducted in a well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eyewash station must be readily available.
-
Hazard Summary: Cephalosporins can cause allergic reactions in sensitized individuals. The primary environmental risk is the promotion of antibiotic resistance.
Step-by-Step Disposal Procedures
The fundamental principle for managing this compound waste is to treat it as hazardous chemical waste. Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step in the disposal process. This compound waste must be separated into distinct streams:
-
Pure Compound/Concentrated Solutions: Unused, expired, or surplus this compound powders and concentrated stock solutions.
-
Contaminated Solids: Items such as gloves, weighing paper, empty vials, pipette tips, and other disposable labware that have come into direct contact with cephalosporins.
-
Contaminated Liquids: Aqueous solutions, cell culture media, and other liquid matrices containing cephalosporins.
Step 2: Containerization and Labeling
-
Use designated, leak-proof, and chemically compatible waste containers.
-
Pure Compounds/Concentrated Solutions & Contaminated Liquids: Collect in a sealable, clearly labeled hazardous waste container. The label must include the words "Hazardous Waste," the full chemical name ("this compound Waste" is acceptable if the specific compound is noted), and the accumulation start date.
-
Contaminated Solids: Place in a dedicated, plastic-lined container or a robust, sealed plastic bag clearly labeled "this compound Contaminated Solid Waste."
-
All containers must be kept closed except when adding waste.
Step 3: In-Lab Storage (Satellite Accumulation Area)
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.
-
Liquid waste containers should be placed in secondary containment trays to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the labeled hazardous waste containers.
-
EHS will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the waste.
-
The recommended and most common method for the final disposal of antibiotic waste is incineration at a permitted facility.
In-Lab Decontamination of this compound Waste
For certain liquid waste streams, a pre-treatment step to chemically degrade the this compound molecule can be performed before collection by EHS. This is particularly useful for inactivating the biological activity of the antibiotic.
Experimental Protocol: Alkaline Hydrolysis of Cephalosporins
This protocol describes a method for the degradation of the β-lactam ring in cephalosporins, rendering them biologically inactive.[1][2]
Materials:
-
This compound-containing liquid waste
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Appropriate PPE (safety goggles, gloves, lab coat)
-
Chemical fume hood
-
Stir plate and stir bar
-
pH indicator strips or pH meter
Procedure:
-
Working in a chemical fume hood, place the liquid this compound waste in a suitable beaker or flask with a magnetic stir bar.
-
While stirring, slowly add an equal volume of 1 M sodium hydroxide (NaOH) solution to the waste. For example, to 100 mL of waste, add 100 mL of 1 M NaOH.
-
Continue stirring the mixture at room temperature. A reaction time of 20 minutes has been shown to be effective for quantitative hydrolysis of certain cephalosporins.[1][2]
-
After the reaction time, check the pH of the solution to ensure it is still strongly alkaline.
-
The resulting hydrolyzed solution should be collected as hazardous chemical waste. Although the β-lactam ring is cleaved, the degradation products and other components of the solution still require proper disposal.
-
Label the container clearly as "Hydrolyzed this compound Waste" or "Alkaline-Treated this compound Waste" and dispose of it through your institution's EHS office.
Note on Autoclaving: Standard steam autoclaving may not be sufficient to chemically degrade all cephalosporins. Some β-lactams are heat-stable and will not be inactivated by this method. Therefore, autoclaving should be considered a method for sterilization (i.e., killing microorganisms) but not for chemical inactivation of this compound waste unless validated for the specific compound.
Quantitative Data on this compound Degradation
The following table summarizes the effectiveness of various methods for the degradation of this compound C, providing a comparison of their efficacy.
| Treatment Method | Parameters | Degradation Efficiency (%) | Reference |
| Thermal Treatment | 90°C for 4 hours | 87.3% | [3] |
| 60°C for 4 hours | 71.9% | [3] | |
| Ozonation | 5.2 g O₃/L dosage | 79.9% | [3] |
| Ionizing Radiation | 100 kGy dose | 85.5% | [3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
References
Safeguarding Research: A Guide to Personal Protective Equipment for Handling Cephalosporins
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling cephalosporin compounds. This document provides immediate, critical information on personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment and build trust in our commitment to safety beyond the product itself.
Cephalosporins, a class of β-lactam antibiotics, are potent pharmaceutical compounds that require careful handling to prevent allergic reactions and other health risks. Adherence to strict safety protocols is paramount for all personnel involved in their use.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary for comprehensive protection when handling cephalosporins. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Required PPE | Specifications |
| Weighing and Compounding (Dry Powder) | Respiratory Protection Eye/Face Protection Hand Protection Lab Coat/Gown | NIOSH-approved N95 or higher-level respirator.[1] Chemical safety goggles or a face shield.[1] Two pairs of powder-free nitrile gloves (double-gloving).[1] A disposable, low-permeability gown with a solid front and tight-fitting cuffs.[1] |
| Handling Solutions | Eye/Face Protection Hand Protection Lab Coat/Gown | Chemical safety goggles.[1] Powder-free nitrile gloves.[1] A disposable or dedicated lab coat.[1] |
| Cleaning Spills | Respiratory Protection Eye/Face Protection Hand Protection Lab Coat/Gown Shoe Covers | NIOSH-approved N95 or higher-level respirator.[1] Chemical safety goggles and a face shield.[1] Two pairs of heavy-duty nitrile gloves.[1] A disposable, low-permeability gown.[1] Disposable shoe covers.[1] |
Operational Plan: From Handling to Disposal
A systematic workflow is crucial to minimize exposure and prevent contamination. The following diagram outlines the key steps for the safe handling of cephalosporins in a laboratory setting.
Caption: Workflow for the safe handling of cephalosporins.
Procedural Guidance
Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is as critical as selecting the right equipment to prevent contamination.[1]
Donning Sequence:
-
Hand Hygiene: Thoroughly wash hands with soap and water.
-
Gown: Put on a disposable gown, ensuring it is securely tied.[1]
-
Respiratory Protection: If handling powder, put on your N95 respirator and ensure a proper fit-check.[1]
-
Eye/Face Protection: Put on chemical safety goggles or a face shield.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the gown sleeves. Don the second pair of gloves over the first, pulling the cuffs over the gown sleeves.
Doffing Sequence:
-
Gloves: Remove the outer pair of gloves first, peeling them off away from your body. Then, remove the inner pair.[1]
-
Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it.[1]
-
Hand Hygiene: Wash hands thoroughly.
-
Eye/Face Protection: Remove safety goggles or face shield from the back.[1]
-
Respiratory Protection: Remove the respirator from the back without touching the front.[1]
-
Final Hand Hygiene: Wash hands again thoroughly with soap and water.[1]
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
For Small Spills (less than 5 mL or 5 g):
-
Alert personnel in the immediate area.
-
Don appropriate PPE as outlined in the table above.
-
Contain the spill with absorbent pads. For powders, gently cover with wetted absorbent material to avoid aerosolization.
-
Clean the area from the outside in with a detergent solution, followed by a rinse with water.
-
Place all contaminated materials in a designated hazardous waste container.
For Large Spills (greater than 5 mL or 5 g):
-
Evacuate the immediate area and restrict access.
-
Alert the institutional Environmental Health and Safety (EHS) office.
-
Only trained personnel with appropriate respiratory protection (e.g., a PAPR) should clean up large spills.
-
Follow the institutional procedures for large chemical spills.
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and the spread of antibiotic resistance. All this compound waste should be treated as hazardous chemical waste.
Waste Segregation:
-
Solid Waste: This includes contaminated gloves, gowns, weighing papers, pipette tips, and empty vials. Place these items in a dedicated, clearly labeled, leak-proof container lined with a plastic bag.
-
Liquid Waste: Collect all aqueous solutions containing cephalosporins in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Sharps Waste: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container for hazardous materials.
Containerization and Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific name of the this compound compound.
-
Keep containers closed except when adding waste.
Final Disposal:
-
Store hazardous waste in a designated satellite accumulation area.
-
Contact your institution's EHS office to arrange for the pickup and disposal of all this compound-contaminated waste.[2] Disposal is typically carried out via incineration by a licensed hazardous waste management company.[3]
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the particular this compound compound you are handling. Adherence to all local, state, and federal regulations is mandatory.
References
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